Isoquinolin-3-ylmethanamine hydrochloride
Description
Properties
IUPAC Name |
isoquinolin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPYZGKIJXRUOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628557-04-9 | |
| Record name | 3-Isoquinolinemethanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628557-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
"synthesis of Isoquinolin-3-ylmethanamine hydrochloride"
An In-depth Technical Guide to the Synthesis of Isoquinolin-3-ylmethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic route to this compound, a valuable building block in medicinal chemistry and drug development. The document delves into the strategic considerations for constructing the isoquinoline core, details a primary synthetic pathway involving the reduction of an isoquinoline-3-carbonitrile precursor, and provides detailed, field-proven experimental protocols. The causality behind experimental choices, safety considerations, and the final salt formation are explained to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activity.[1][2] Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal scaffold for interacting with various biological targets. Consequently, isoquinoline derivatives are integral to numerous pharmaceuticals, including anesthetics, antihypertensives, and vasodilators.[3] Isoquinolin-3-ylmethanamine, specifically, serves as a key intermediate, providing a primary amine handle at the 3-position for further elaboration and library synthesis. This guide focuses on a reliable method for its preparation and isolation as a stable hydrochloride salt.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach is paramount to designing an efficient synthesis. The target molecule, this compound, can be disconnected to its free base form. The primary amine can be traced back to a more stable and accessible functional group, most commonly a nitrile. This leads to isoquinoline-3-carbonitrile as a key intermediate, which itself can be derived from the foundational isoquinoline ring system.
Caption: Retrosynthetic analysis of Isoquinolin-3-ylmethanamine HCl.
While numerous methods exist for constructing the isoquinoline core itself—such as the Bischler-Napieralski[4][5][6], Pomeranz-Fritsch[7][8][9], and Pictet-Spengler reactions[10][11][12]—this guide will focus on the transformation of a readily available isoquinoline precursor, highlighting the critical reduction step.
Core Synthesis Pathway: From Nitrile to Amine Hydrochloride
The most direct and widely employed strategy for synthesizing the target compound involves a two-step sequence starting from isoquinoline-3-carbonitrile:
-
Reduction of the Nitrile: Conversion of the cyano group to a primary aminomethyl group.
-
Hydrochloride Salt Formation: Conversion of the resulting basic amine into a stable, crystalline hydrochloride salt.
This pathway is advantageous due to the high efficiency of nitrile reduction and the straightforward nature of the subsequent salt formation.
Caption: The two-step synthesis workflow.
Step 1: Reduction of Isoquinoline-3-carbonitrile
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[13] Two primary methods are typically considered: catalytic hydrogenation and chemical reduction with metal hydrides.
-
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) with a metal catalyst like Raney nickel, palladium, or platinum.[13][14] While often considered "greener," it can require specialized high-pressure equipment and sometimes leads to the formation of secondary and tertiary amine byproducts.[13]
-
Chemical Reduction: Strong hydride reagents, particularly Lithium Aluminum Hydride (LiAlH₄ or LAH), are exceptionally effective for reducing nitriles to primary amines.[15][16] LAH is a powerful, non-selective reducing agent that provides high yields for this transformation.[16][17] Its high reactivity necessitates careful handling in anhydrous conditions. Given its efficacy and common use in research and development, we will focus on the LAH reduction method.
Causality of Reagent Choice: LiAlH₄ is selected over weaker reagents like sodium borohydride (NaBH₄) because NaBH₄ is generally not potent enough to reduce nitriles.[15] The powerful nucleophilic hydride (H⁻) supplied by LAH readily attacks the electrophilic carbon of the nitrile group, initiating the reduction.
Caption: Mechanism of LiAlH₄ reduction of a nitrile.
Step 2: Formation of this compound
The free base amine produced from the reduction is often an oil or a low-melting solid that can be susceptible to air oxidation. Converting it to a hydrochloride salt serves several critical purposes:
-
Enhanced Stability: Salts are generally more crystalline and stable for long-term storage.[18]
-
Improved Handling: Crystalline solids are easier to weigh and handle than oils.
-
Increased Solubility: Hydrochloride salts of amines are typically soluble in water or protic solvents, which can be advantageous for biological testing or subsequent reactions.[19][20]
This transformation is a simple acid-base reaction where the lone pair of the primary amine is protonated by hydrochloric acid.[20][21]
Detailed Experimental Protocols
Safety Precaution: Lithium Aluminum Hydride (LiAlH₄) reacts violently with water and protic solvents to release flammable hydrogen gas. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in an efficient fume hood.[22][23]
Protocol 4.1: Reduction of Isoquinoline-3-carbonitrile with LiAlH₄
This protocol describes the reduction of the nitrile to the primary amine.
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity | Solvent |
| Isoquinoline-3-carbonitrile | 154.17 | 1.0 | (e.g., 5.0 g) | Anhydrous THF |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.5 - 2.0 | (e.g., 2.4 g - 3.1 g) | Anhydrous THF |
| Deionized Water | 18.02 | - | For workup | - |
| 15% Sodium Hydroxide (aq) | 40.00 | - | For workup | - |
Procedure:
-
Setup: Equip an oven-dried three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a rubber septum. Purge the system with dry nitrogen.
-
Reagent Preparation: In the flask, prepare a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) (e.g., 100 mL for a 5 g scale). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve Isoquinoline-3-carbonitrile (1.0 eq.) in anhydrous THF (e.g., 50 mL). Using a syringe, add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add the following reagents dropwise while stirring vigorously:
-
Deionized water (X mL, where X = grams of LiAlH₄ used).
-
15% aqueous sodium hydroxide solution (X mL).
-
Deionized water (3X mL). This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.[23]
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular white precipitate through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude residue, Isoquinolin-3-ylmethanamine (free base), can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.
Protocol 4.2: Preparation of this compound
Procedure:
-
Dissolution: Dissolve the crude Isoquinolin-3-ylmethanamine from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate (e.g., 50 mL).
-
Acidification: Cool the solution to 0 °C. Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or gaseous HCl bubbled through the solution) dropwise with stirring.[21]
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue adding the acid until the solution is slightly acidic (check with pH paper) and no further precipitation is observed.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-basic impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield pure this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base cation.
-
Melting Point: To assess the purity of the crystalline salt.
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving the robust reduction of isoquinoline-3-carbonitrile with Lithium Aluminum Hydride, followed by a straightforward acid-base reaction to form the stable hydrochloride salt. The protocols described herein are based on well-established chemical principles and provide a practical guide for researchers in drug discovery and chemical synthesis. Careful adherence to anhydrous conditions and safety protocols, particularly when handling LiAlH₄, is essential for a successful outcome.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. name-reaction.com [name-reaction.com]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pictet Spengler synthesis of isoquinoline [quimicaorganica.org]
- 13. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 17. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 18. oxfordreference.com [oxfordreference.com]
- 19. Isolation (Recovery) [chem.ualberta.ca]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. youtube.com [youtube.com]
- 22. ch.ic.ac.uk [ch.ic.ac.uk]
- 23. Organic Syntheses Procedure [orgsyn.org]
"Isoquinolin-3-ylmethanamine hydrochloride chemical properties"
An In-Depth Technical Guide to the Chemical Properties of Isoquinolin-3-ylmethanamine Hydrochloride
Authored by a Senior Application Scientist
Abstract
This compound is a heterocyclic organic compound featuring the isoquinoline scaffold, a structural motif of paramount importance in medicinal chemistry and natural product synthesis.[1][2] The isoquinoline framework is embedded in numerous biologically active alkaloids, such as papaverine and morphine, and its derivatives are explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The Isoquinoline Core: A Privileged Scaffold
Isoquinoline, a structural isomer of quinoline, is a benzopyridine composed of a benzene ring fused to a pyridine ring.[1] This 10π-electron aromatic system exhibits weak basicity, with a pKa of 5.14 for the conjugate acid, allowing it to form salts with strong acids like HCl.[1] The nitrogen atom's electron-withdrawing nature significantly influences the chemical shifts of nearby protons and carbons in NMR spectroscopy and dictates the molecule's reactivity.[3]
The strategic placement of functional groups on the isoquinoline nucleus is a cornerstone of modern medicinal chemistry.[2] The aminomethyl group at the C-3 position, as seen in the title compound, introduces a primary amine that can serve as a key pharmacophore for interacting with biological targets or as a versatile synthetic handle for further molecular elaboration.
Caption: Standard numbering of the isoquinoline ring system.
Synthesis and Mechanism
The synthesis of this compound is most effectively achieved through a reductive amination pathway starting from the corresponding aldehyde, Isoquinoline-3-carboxaldehyde. This multi-step approach leverages well-established, high-yielding reactions common in organic synthesis.
The overall strategy involves:
-
Oxidation: Conversion of a suitable precursor, such as 3-methylisoquinoline, to Isoquinoline-3-carboxaldehyde.
-
Reductive Amination: Formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction to the primary amine.
-
Salt Formation: Treatment of the resulting free amine with hydrochloric acid to yield the stable hydrochloride salt.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
Objective: To synthesize this compound from Isoquinoline-3-carboxaldehyde.
Materials:
-
Ammonium acetate or 7N NH₃ in Methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
-
Diethyl ether
Procedure:
-
Reaction Setup: To a solution of Isoquinoline-3-carboxaldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is a mild reducing agent selective for the imine over the aldehyde, preventing side reactions. The reaction is performed under slightly acidic conditions (from ammonium acetate) which catalyzes imine formation and reduction.[7]
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by adding water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and saturated aqueous NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Isoquinolin-3-ylmethanamine free base.
-
Salt Formation: Dissolve the crude amine in a minimal amount of DCM or methanol. Cool in an ice bath and add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.
Physicochemical and Spectroscopic Profile
Precise characterization is essential to confirm the identity and purity of the synthesized compound.
Core Chemical Properties
| Property | Value | Reference |
| CAS Number | 157405-77-1 or 1628557-04-9 | [8][9][10][11] |
| Molecular Formula | C₁₀H₁₁ClN₂ | [8] |
| Molecular Weight | 194.66 g/mol | [8] |
| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |
| Solubility | Soluble in water, methanol; sparingly soluble in polar aprotic solvents | General knowledge |
Spectroscopic Data Interpretation
Spectroscopic analysis provides the definitive structural proof of this compound.
¹H NMR (Proton NMR):
-
Aromatic Protons (δ 7.5-9.5 ppm): The isoquinoline ring will display a complex series of multiplets. The proton at C1 and the proton at C4 will likely be the most downfield singlets or narrow doublets due to the deshielding effect of the nitrogen atom. The four protons on the fused benzene ring (C5-C8) will appear as a set of multiplets.
-
Methylene Protons (-CH₂-) (δ ~4.5 ppm): A singlet integrating to 2H is expected for the benzylic methylene group. Its chemical shift is downfield due to the adjacent aromatic ring and the electron-withdrawing ammonium group.
-
Ammonium Protons (-NH₃⁺) (δ > 9.0 ppm, broad): A broad singlet integrating to 3H. The protons are exchangeable, often leading to a broad signal that may not be easily observed or may exchange with residual water in the solvent (e.g., D₂O).
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (δ 120-155 ppm): Nine distinct signals are expected for the nine carbons of the isoquinoline ring system. The carbons adjacent to the nitrogen (C1 and C3) will be significantly downfield.
-
Methylene Carbon (-CH₂-) (δ ~40-45 ppm): A single signal in the aliphatic region.
IR (Infrared) Spectroscopy:
-
N-H Stretch (2800-3200 cm⁻¹): A very broad and strong absorption characteristic of the ammonium salt (R-NH₃⁺).
-
C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity peaks.
-
C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Peaks corresponding to the methylene group.
-
C=N and C=C Stretches (1500-1650 cm⁻¹): Multiple sharp absorptions typical of the aromatic isoquinoline ring.
Mass Spectrometry (MS):
-
Molecular Ion: When analyzing the free base (C₁₀H₁₀N₂), the molecular ion peak [M]⁺ would be observed at m/z = 158.20.[12]
-
Fragmentation: A prominent fragment would be the loss of the amino group, leading to the formation of a stable benzylic-type cation.
Reactivity and Applications
Chemical Reactivity
The chemical behavior of Isoquinolin-3-ylmethanamine is dominated by the primary amine and the aromatic isoquinoline core.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. Isoquinoline-3-carbaldehyde - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. Isoquinoline-3-carboxaldehyde | C10H7NO | CID 231555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. This compound CAS#: 157405-77-1 [chemicalbook.com]
- 9. 1628557-04-9|this compound|BLD Pharm [bldpharm.com]
- 10. 1628557-04-9|this compound|Shanghai Scochem Technology Co., Ltd [scochem.com]
- 11. This compound | 1628557-04-9 [chemicalbook.com]
- 12. Isoquinolin-1-ylmethanamine | C10H10N2 | CID 1419103 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enduring Legacy of Isoquinoline Alkaloids: A Journey from Traditional Remedies to Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
For centuries, the intricate molecular architectures of isoquinoline alkaloids have captivated chemists and pharmacologists alike. From the potent analgesic properties of morphine to the antimicrobial prowess of berberine, this diverse class of natural products has been a cornerstone of both traditional medicine and modern drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of isoquinoline alkaloids, tracing their journey from initial isolation to their contemporary applications. We will delve into the pioneering scientific efforts that unraveled their complex structures and biosynthetic pathways, and examine the evolution of their pharmacological understanding. This guide aims to equip researchers, scientists, and drug development professionals with a thorough historical and scientific foundation to inspire and inform future innovation in this critical field of medicinal chemistry.
Introduction: A Storied Past and a Promising Future
Isoquinoline alkaloids represent one of the largest and most structurally diverse families of plant secondary metabolites, with over 2,500 known compounds.[1][2] These naturally occurring compounds, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae, have a long and storied history of use in traditional medicine across various cultures.[1][3] Ancient Chinese and Ayurvedic practitioners, for instance, utilized plants rich in these alkaloids for their analgesic, sedative, and antimicrobial properties.[3]
The scientific journey of isoquinoline alkaloids began in the 19th century and has been marked by landmark discoveries that have not only elucidated their complex chemical structures but have also paved the way for the development of essential modern medicines.[4] This guide will navigate the key milestones in the history of isoquinoline alkaloids, from their initial isolation to the sophisticated understanding of their biosynthesis and pharmacological mechanisms that we possess today.
The Dawn of Discovery: Isolation and Early Structural Elucidation
The formal discovery of the parent compound, isoquinoline, is credited to Hoogewerf and van Dorp in 1885, who isolated it from coal tar through fractional crystallization of its acid sulfate.[5] However, the journey into the vast world of isoquinoline alkaloids began much earlier with the isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century.[4][6] This seminal event marked the beginning of alkaloid chemistry and ignited a fervent search for other bioactive compounds from natural sources.
The 19th century witnessed the isolation of several other crucial isoquinoline alkaloids, including codeine, papaverine, noscapine, and thebaine, all from the latex of the opium poppy.[1] The German analytical chemist Friedlieb Ferdinand Runge, a prominent figure in 19th-century chemistry, made significant contributions to the isolation of medically important alkaloids, though his work is more famously associated with caffeine and quinine.[7][8][9]
The initial structural elucidation of these complex molecules was a formidable challenge for chemists of the era, relying on classical methods of degradation and synthesis. The determination of the correct structures of morphine and other opium alkaloids, for example, spanned several decades and involved the contributions of numerous eminent chemists.
The Structural Tapestry: Diversity of the Isoquinoline Core
The defining feature of isoquinoline alkaloids is the presence of an isoquinoline nucleus, a bicyclic aromatic ring system composed of a benzene ring fused to a pyridine ring.[5][10] However, the remarkable diversity of this class of compounds arises from the various ways in which this core structure is modified and elaborated upon.
dot
Caption: The fundamental isoquinoline ring system.
Based on their structural features, isoquinoline alkaloids can be broadly classified into several major subgroups.[11]
Table 1: Major Subgroups of Isoquinoline Alkaloids
| Subgroup | Key Structural Feature | Prominent Examples |
| Simple Isoquinolines | The basic isoquinoline skeleton with various substituents. | - |
| Benzylisoquinolines | An isoquinoline unit linked to a benzyl group.[10] | Papaverine, (S)-Reticuline |
| Aporphines | Formed by intramolecular C-C phenol coupling of benzylisoquinolines. | Magnoflorine, Corytuberine[12] |
| Protoberberines | A tetracyclic ring system derived from benzylisoquinolines.[11] | Berberine, Palmatine |
| Benzophenanthridines | A tetracyclic aromatic system. | Sanguinarine, Chelerythrine |
| Morphinans | A pentacyclic ring system. | Morphine, Codeine |
| Phthalideisoquinolines | An isoquinoline linked to a phthalide group. | Noscapine (Narcotine) |
| Bisbenzylisoquinolines | Dimeric alkaloids formed from two benzylisoquinoline units. | Tubocurarine |
This structural diversity is a direct result of the intricate biosynthetic pathways that have evolved in plants.
dot
References
- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 7. inverse.com [inverse.com]
- 8. Friedlieb Ferdinand Runge - Wikipedia [en.wikipedia.org]
- 9. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 10. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 12. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of Isoquinolin-3-ylmethanamine Hydrochloride Structural Analogs
Abstract
The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds.[1] Among its vast diversity, analogs of isoquinolin-3-ylmethanamine have emerged as a promising class of molecules in medicinal chemistry, demonstrating a range of pharmacological activities, notably in the realm of oncology.[2][3] This in-depth technical guide provides a comprehensive overview of the synthesis, structural characterization, and biological evaluation of isoquinolin-3-ylmethanamine hydrochloride and its structural analogs. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols for key reactions and analytical techniques, and explore the current understanding of their mechanism of action, with a focus on their interaction with cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this important class of compounds.
The Isoquinolin-3-ylmethanamine Scaffold: A Privileged Structure in Drug Discovery
The isoquinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1] Its rigid structure and ability to be functionalized at various positions allow for the fine-tuning of physicochemical and pharmacological properties. The substitution at the 3-position with a methylamine group introduces a basic side chain that can be crucial for target engagement, particularly with enzymes such as kinases.[4] The hydrochloride salt form of these amines enhances their solubility and stability, making them more amenable to pharmaceutical development.
Recent research has highlighted the potential of 3-substituted isoquinoline analogs as anticancer agents.[5][6] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[5] The exploration of structural analogs, where modifications are made to the isoquinoline core or the aminomethyl side chain, is a key strategy in optimizing their potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies for Isoquinolin-3-ylmethanamine Analogs
The construction of the isoquinolin-3-ylmethanamine scaffold can be approached through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern on the isoquinoline nucleus and the availability of starting materials.
Established Methods for Isoquinoline Ring Synthesis
Classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions provide robust pathways to dihydroisoquinoline and tetrahydroisoquinoline intermediates, respectively, which can then be oxidized to the aromatic isoquinoline core.[7][8]
-
Bischler-Napieralski Reaction: This involves the cyclodehydration of a β-phenylethylamide using a condensing agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline.[7]
-
Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a Schiff base, which then cyclizes in the presence of an acid catalyst to give a tetrahydroisoquinoline.[8]
These foundational methods are versatile and have been adapted to produce a wide array of substituted isoquinolines.
A Plausible Synthetic Route to this compound
The proposed synthesis commences with a suitable isoquinoline precursor, such as 3-chloroisoquinoline, which can be subjected to a palladium-catalyzed cross-coupling reaction with a protected aminomethyl equivalent. Subsequent deprotection and salt formation would yield the desired product.
Experimental Protocol: Synthesis of this compound
Step 1: Buchwald-Hartwig Amination of 3-Chloroisoquinoline with a Protected Amine
-
To an oven-dried Schlenk flask, add 3-chloroisoquinoline (1.0 eq), a suitable protected amine such as N-(diphenylmethylene)methanamine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add a base, such as sodium tert-butoxide (1.5 eq), and anhydrous toluene as the solvent.
-
Purge the flask with an inert gas (e.g., argon) for 15 minutes.
-
Heat the reaction mixture at 100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the protected 3-(aminomethyl)isoquinoline.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the protected 3-(aminomethyl)isoquinoline from the previous step in a suitable solvent such as methanol.
-
Add an aqueous solution of hydrochloric acid (2 M) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound.
This protocol provides a logical and experimentally sound approach for the synthesis of the target compound. The choice of protecting group for the amine is crucial and should be selected based on its stability under the coupling conditions and the ease of its removal.
Structural Characterization of Isoquinolin-3-ylmethanamine Analogs
The unambiguous identification and characterization of synthesized analogs are paramount. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules.[9]
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the isoquinoline ring, typically in the range of 7.5-9.0 ppm. The methylene protons of the aminomethyl group would likely appear as a singlet or a doublet (if coupled to the amine proton) around 4.0-4.5 ppm. The amine protons may present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The aromatic carbons of the isoquinoline core will resonate in the downfield region (120-150 ppm), while the methylene carbon of the aminomethyl group will appear in the upfield region.
A technical guide on the spectroscopic profile of the closely related 3-aminoisoquinoline provides a valuable reference for interpreting the NMR data of these analogs.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.[11] Electron ionization (EI) or electrospray ionization (ESI) are commonly used techniques. The mass spectrum of isoquinolin-3-ylmethanamine would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can be complex but may involve the loss of the aminomethyl group or fragmentation of the isoquinoline ring.[12]
Experimental Protocol: Spectroscopic Characterization
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the hydrochloride salt) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Analysis: Acquire the mass spectrum in the positive ion mode.
Biological Evaluation of Isoquinolin-3-ylmethanamine Analogs
The therapeutic potential of isoquinolin-3-ylmethanamine analogs is primarily being explored in the context of cancer.[2]
In Vitro Anticancer Activity
The cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines. The MTT or SRB assays are commonly used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[13]
Table 1: Representative Anticancer Activity of 3-Substituted Isoquinoline Analogs
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(Hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones | Various | Varies | [5] |
| 3-Arylisoquinolinones | MCF-7, HCT-116 | 2.6 - 33.8 | [14] |
Note: The table presents data for structurally related compounds to provide a context for the potential activity of isoquinolin-3-ylmethanamine analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanism by which these compounds exert their anticancer effects is crucial for their rational development. Several isoquinoline derivatives have been shown to interfere with key cellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway:
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[15] Aberrant activation of this pathway is a hallmark of many cancers.[16] Some isoquinoline derivatives have been reported to inhibit this pathway, leading to a reduction in the phosphorylation of key downstream effectors like Akt.[17]
Experimental Workflow: Investigating PI3K/Akt Pathway Inhibition
Caption: Workflow for assessing the effect of isoquinolin-3-ylmethanamine analogs on the PI3K/Akt signaling pathway.
Signaling Pathway Diagram: PI3K/Akt Inhibition
Caption: Simplified PI3K/Akt signaling pathway and the potential point of inhibition by isoquinolin-3-ylmethanamine analogs.
Conclusion and Future Perspectives
This compound and its structural analogs represent a promising class of compounds for further investigation in drug discovery, particularly in the development of novel anticancer agents. This guide has provided a comprehensive framework for their synthesis, characterization, and biological evaluation. The synthetic strategies outlined, including the application of modern cross-coupling reactions, offer efficient access to a diverse range of analogs. The detailed protocols for spectroscopic analysis and in vitro biological assays provide a solid foundation for researchers entering this field.
Future research should focus on elucidating the precise molecular targets of these compounds and expanding the structure-activity relationship (SAR) studies to optimize their potency and selectivity. Investigating their efficacy in in vivo models will be a critical next step in translating their therapeutic potential. The continued exploration of the isoquinolin-3-ylmethanamine scaffold is poised to yield novel therapeutic candidates for the treatment of cancer and potentially other diseases.
References
- 1. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- 5. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 6. openreviewhub.org [openreviewhub.org]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uab.edu [uab.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Isoquinoline Derivatives for Drug Discovery Professionals
Introduction: The Isoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The isoquinoline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are found in a vast array of natural products, particularly alkaloids like morphine and berberine, and are integral to numerous synthetic pharmaceuticals.[1][3] The structural rigidity and the presence of a basic nitrogen atom make the isoquinoline scaffold an excellent starting point for designing molecules that can interact with a wide range of biological targets. This has led to the development of isoquinoline-based drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[2][4][5]
The journey from a promising isoquinoline-based hit compound to a successful drug is, however, fraught with challenges. A molecule's biological activity is intrinsically linked to its physicochemical properties. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its solubility and formulation feasibility.[6] Therefore, a deep understanding and early optimization of the physicochemical characteristics of isoquinoline derivatives are paramount for any drug discovery program.
This technical guide provides a comprehensive overview of the key physicochemical properties of isoquinoline derivatives relevant to drug development. It is designed to be a practical resource for researchers and scientists, offering not just theoretical knowledge but also actionable insights and detailed methodologies for the precise measurement and prediction of these critical parameters.
Acidity and Basicity (pKa): The Ionization Gatekeeper
The basicity of the isoquinoline nitrogen atom is one of its most defining features. The extent of its ionization at physiological pH (approximately 7.4) profoundly influences a molecule's solubility, membrane permeability, and interaction with its biological target.[7] The pKa value quantifies this basicity, representing the pH at which 50% of the molecules are in their ionized (protonated) form.
The parent isoquinoline is a weak base with a pKa of approximately 5.14 to 5.4.[1][8] This means that at physiological pH, it exists predominantly in its neutral, unprotonated form. However, the pKa of isoquinoline derivatives can be significantly modulated by the electronic effects of substituents on the ring system.
Structure-Property Relationships (SPR) for pKa
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), methoxy (-OCH3), and alkyl groups increase the electron density on the nitrogen atom, making it more basic and thus increasing the pKa. The position of the substituent is crucial; EDGs on the benzene ring, particularly at positions that can resonance-stabilize the protonated form, will have a more pronounced effect.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens decrease the electron density on the nitrogen, making it less basic and lowering the pKa.[9]
-
Steric Effects: Bulky substituents near the nitrogen atom can hinder its ability to be protonated, leading to a decrease in basicity and a lower pKa.[9]
A thorough understanding of these SPRs allows for the rational design of isoquinoline derivatives with a desired ionization profile. For instance, for a drug targeting the central nervous system (CNS), a lower pKa might be desirable to favor the neutral form for better blood-brain barrier penetration.
Experimental Determination of pKa
Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][10][11] The underlying principle involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH changes with a calibrated electrode.[7][10]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Preparation of Solutions:
-
Prepare a standard solution of the isoquinoline derivative (typically 1-10 mM) in a suitable solvent (e.g., water, methanol-water mixture for poorly soluble compounds).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[10]
-
Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[10]
-
-
Calibration of the pH Electrode:
-
Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[10]
-
-
Titration Procedure:
-
Place a known volume of the sample solution in a thermostated vessel and immerse the calibrated pH electrode.
-
Add small, precise increments of the titrant (acid or base) and record the pH after each addition, ensuring the reading stabilizes.[10]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the inflection point of the curve (the point of maximum slope), which can be found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.[12]
-
Caption: Workflow for pKa determination by potentiometric titration.
Computational Prediction of pKa
A variety of computational methods are available to predict the pKa of molecules, which can be particularly useful for high-throughput screening of virtual libraries.[13][14] These methods range from empirical approaches based on Hammett-type equations to more sophisticated quantum mechanical (QM) calculations. Several software packages and online tools can provide reasonably accurate pKa predictions, aiding in the early stages of drug design.[13][15]
Lipophilicity (logP/logD): Balancing Solubility and Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[16] It influences a drug's absorption, membrane permeability, plasma protein binding, and volume of distribution.[17] The most common measure of lipophilicity is the partition coefficient (logP), which is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[18]
For ionizable compounds like isoquinoline derivatives, the distribution coefficient (logD) is a more relevant parameter as it considers the partition of both the neutral and ionized forms at a specific pH.[19][20]
Structure-Property Relationships (SPR) for Lipophilicity
-
Hydrophobic Substituents: Adding nonpolar groups such as alkyl chains, aryl rings, and halogens to the isoquinoline scaffold will increase its lipophilicity (higher logP/logD).
-
Hydrophilic Substituents: Introducing polar functional groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups will decrease lipophilicity (lower logP/logD).
-
Ionization: The protonated (ionized) form of an isoquinoline derivative is significantly more water-soluble and less lipophilic than its neutral counterpart. Therefore, the logD will be highly dependent on the pH of the medium and the pKa of the compound.
Experimental Determination of Lipophilicity
The shake-flask method is the traditional and most direct way to measure logP/logD.[18][21] It involves partitioning the compound between n-octanol and an aqueous buffer, followed by quantifying the concentration in each phase.[18]
Experimental Protocol: Shake-Flask Method for logD Determination
-
Pre-equilibration of Solvents:
-
Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake vigorously for at least 24 hours to ensure mutual saturation of the two phases. Separate the phases before use.[19]
-
-
Partitioning:
-
Prepare a stock solution of the isoquinoline derivative in a suitable solvent (e.g., DMSO).[19]
-
Add a small aliquot of the stock solution to a known volume of the pre-equilibrated aqueous buffer.
-
Add a known volume of the pre-equilibrated n-octanol.
-
Shake the mixture for a sufficient time (e.g., 1-24 hours) to reach equilibrium.
-
-
Phase Separation and Quantification:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
-
Calculation:
-
Calculate logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous).[20]
-
RP-HPLC offers a faster and more automated method for estimating lipophilicity.[16][17][22] The principle is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value.[23]
Experimental Protocol: RP-HPLC for Lipophilicity Estimation
-
System Setup:
-
Use a C18 reversed-phase column.
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[21]
-
-
Calibration:
-
Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times (or the logarithm of their capacity factors, log k) against their known logP values.[16]
-
-
Sample Analysis:
-
Dissolve the isoquinoline derivative in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.
-
Measure the retention time of the test compound.
-
-
Calculation:
-
Determine the logP of the test compound by interpolating its retention time on the calibration curve.[16]
-
Caption: Workflow for lipophilicity (logP) estimation using RP-HPLC.
Computational Prediction of Lipophilicity
Numerous computational algorithms are available to predict logP values.[13][24] These methods can be broadly categorized as:
-
Atom-based methods: These approaches sum the contributions of individual atoms to the overall lipophilicity.
-
Fragment-based methods: These methods partition the molecule into fragments and sum their lipophilicity contributions.
-
Property-based methods: These use other calculated molecular properties to predict logP.
These computational tools are invaluable in the early stages of drug discovery for rapidly assessing the lipophilicity of large numbers of virtual compounds.[6]
Aqueous Solubility: A Prerequisite for Efficacy
Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's bioavailability and formulation.[25][26] Poorly soluble compounds often exhibit low absorption, leading to insufficient drug concentration at the target site and potentially unreliable results in biological assays.[25][27] For drug discovery projects, a general goal for aqueous solubility is often greater than 60 µg/mL.[25][28]
The solubility of isoquinoline derivatives is influenced by a balance of factors, including their lipophilicity, crystal lattice energy (related to the melting point), and ionization (pKa).[26]
Experimental Determination of Solubility
Solubility can be measured under two different conditions: kinetic and thermodynamic (equilibrium).
Kinetic solubility is often measured in early drug discovery due to its high-throughput nature.[25][28][29] It reflects the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many in vitro assays.[27][28]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Sample Preparation:
-
Prepare high-concentration stock solutions of the test compounds in DMSO (e.g., 10-30 mM).[28]
-
Dispense the DMSO stock solutions into a microtiter plate.
-
-
Assay Procedure:
-
Add aqueous buffer (e.g., PBS, pH 7.4) to the wells containing the DMSO stocks.
-
The final DMSO concentration should be low (e.g., ≤1%).[28]
-
Shake the plate for a period (e.g., 1-2 hours) at room temperature.
-
-
Detection:
-
Measure the turbidity of the solutions in each well using a nephelometer, which detects light scattering from any precipitate formed.[25]
-
The solubility is determined as the concentration at which precipitation is first observed.
-
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard.[27][28] It is more time-consuming but provides more accurate data, which is crucial for lead optimization and pre-formulation studies.[28][29]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Incubation:
-
Add an excess amount of the solid isoquinoline derivative to a known volume of aqueous buffer (pH 7.4).
-
Agitate the mixture (e.g., using a shaker or stirrer) for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.[28]
-
-
Separation:
-
Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
-
Quantification:
Computational Prediction of Solubility
Predicting aqueous solubility from molecular structure is a complex challenge due to the involvement of both solid-state (crystal packing) and solution-state (solvation) energetics. However, various computational models, including those based on quantitative structure-property relationships (QSPR) and machine learning, have been developed to provide useful estimations of solubility.[24] These models typically use a combination of molecular descriptors such as logP, molecular weight, and polar surface area.[24]
Melting Point (Tm): An Indicator of Stability and Purity
The melting point (Tm) is the temperature at which a solid transitions into a liquid. It is a fundamental physical property that provides insights into the purity, stability, and crystal lattice energy of a compound.[30][31] A higher melting point generally indicates a more stable crystal lattice, which can, in turn, lead to lower solubility.
Experimental Determination of Melting Point
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique for accurately determining the melting point and other thermal transitions of a material.[31][32][33] It measures the difference in heat flow between a sample and a reference as a function of temperature.[32][34]
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation:
-
Accurately weigh a small amount of the isoquinoline derivative (typically 1-5 mg) into a DSC pan.
-
Seal the pan.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The instrument records the heat flow into the sample relative to the reference.
-
-
Data Analysis:
-
The melting process is observed as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is typically taken as the melting point. The peak area corresponds to the heat of fusion.[31]
-
Caption: Workflow for melting point determination using DSC.
Summary of Key Physicochemical Properties and their Impact
| Physicochemical Property | Importance in Drug Discovery | Typical Measurement Techniques | Impact of Isoquinoline Structure |
| pKa | Governs ionization, solubility, permeability, target binding, and formulation.[7] | Potentiometric Titration, UV-Vis Spectrophotometry | Modulated by electronic effects of substituents (EDGs increase pKa, EWGs decrease pKa). |
| Lipophilicity (logP/logD) | Influences absorption, distribution, metabolism, excretion (ADME), and potency.[16][17] | Shake-Flask Method, RP-HPLC | Increased by hydrophobic substituents and decreased by hydrophilic groups. Highly pH-dependent. |
| Aqueous Solubility | Crucial for bioavailability, formulation, and reliability of in vitro assays.[25][26] | Kinetic (Nephelometry) and Thermodynamic (Shake-Flask) Assays | Inversely related to lipophilicity and crystal lattice energy. Influenced by ionization state. |
| Melting Point (Tm) | Indicates purity, stability, and crystal lattice energy (which affects solubility).[30][31] | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus | Affected by molecular symmetry, intermolecular forces, and crystal packing. |
Conclusion: Integrating Physicochemical Profiling into Isoquinoline Drug Discovery
The isoquinoline scaffold will undoubtedly continue to be a fertile ground for the discovery of new therapeutic agents.[2][3] However, the success of any drug discovery program hinges on a holistic approach that balances biological activity with optimal physicochemical properties. Early and continuous profiling of pKa, lipophilicity, solubility, and melting point is not merely a data collection exercise; it is a critical component of the iterative design-make-test-analyze cycle.
By leveraging the structure-property relationships and employing the robust experimental and computational methodologies outlined in this guide, researchers can make more informed decisions, prioritize compounds with a higher likelihood of success, and ultimately accelerate the development of safe and effective isoquinoline-based medicines.
References
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- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Isoquinoline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. scispace.com [scispace.com]
- 13. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]
- 14. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 15. Computational Drug Designing and Prediction Of Important Paramete...: Ingenta Connect [ingentaconnect.com]
- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 23. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 25. Solubility Test | AxisPharm [axispharm.com]
- 26. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 29. Aqueous Solubility Assay - Enamine [enamine.net]
- 30. m.youtube.com [m.youtube.com]
- 31. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 32. resolvemass.ca [resolvemass.ca]
- 33. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 34. mt.com [mt.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of Isoquinolin-3-ylmethanamine Hydrochloride and Its Analogs
Distribution: For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the potential therapeutic targets of isoquinolin-3-ylmethanamine hydrochloride. It is important to note that while direct research on this specific molecule is nascent, a wealth of data on structurally related isoquinoline derivatives provides a strong foundation for identifying and validating its potential therapeutic applications. This guide will, therefore, focus on the established and putative targets of the broader isoquinoline class, with a specific emphasis on derivatives that share key structural motifs with isoquinolin-3-ylmethanamine. We will explore the mechanistic basis for these interactions and provide detailed protocols for the experimental validation of these targets.
The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The isoquinoline core, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of biologically active natural products and synthetic compounds.[1][2] Its rigid structure and ability to be functionalized at various positions make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets with high affinity and specificity.[2] From the potent analgesic properties of morphine to the antimicrobial and anticancer effects of berberine, isoquinoline alkaloids have a long and successful history in medicine.[2][3] This history underscores the therapeutic potential inherent in this chemical class and provides a strong rationale for the investigation of novel derivatives like this compound.
Navigating the Therapeutic Landscape: Oncology and Neurology
Based on extensive studies of isoquinoline derivatives, two primary therapeutic areas emerge as highly promising for the application of this compound: oncology and neurology .
Unraveling the Anti-Cancer Potential
A significant body of research points to the potent anti-proliferative and cytotoxic effects of isoquinoline derivatives against a variety of cancer cell lines.[4][5][6][7] The mechanisms underlying these effects are often multi-faceted, highlighting the ability of the isoquinoline scaffold to interact with several key cellular pathways involved in cancer progression.
Several 3-arylisoquinoline derivatives have been identified as dual inhibitors of topoisomerase I and II. These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.
-
Scientific Rationale: The planar isoquinoline ring system is well-suited for intercalation between DNA base pairs, a common feature of many topoisomerase inhibitors.[8] Substituents on the isoquinoline core can then interact with the enzyme-DNA complex to stabilize it, preventing the re-ligation of the DNA strands. The methanamine group at the 3-position of the target compound could potentially engage in hydrogen bonding interactions within the active site of the topoisomerase enzymes.
Treatment of cancer cells with isoquinoline derivatives has been shown to induce cell cycle arrest at various phases, most notably the G2/M and G0/G1 phases.[6][9] This disruption of the normal cell cycle progression prevents cancer cells from dividing and can lead to apoptosis.
-
Scientific Rationale: The induction of G2/M arrest by some isoquinolinamines is linked to the activation of the spindle assembly checkpoint.[9] This suggests an interaction with components of the mitotic machinery. The ability of other derivatives to block the G0/G1 to S phase transition points towards an interference with signaling pathways that control cell cycle entry.[6]
Proposed Signaling Pathways in Oncology
The following diagram illustrates the putative signaling pathways through which this compound and its analogs may exert their anti-cancer effects.
Caption: Putative anticancer signaling pathways for isoquinoline derivatives.
Exploring the Neurotherapeutic Potential
The isoquinoline scaffold is also present in molecules with significant activity in the central nervous system.[1] This suggests that this compound could be a valuable lead compound for the development of novel treatments for neurological and psychiatric disorders.[10][11]
Benzothiazole-isoquinoline derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain. This makes MAO-B inhibitors a cornerstone in the treatment of Parkinson's disease.
-
Scientific Rationale: The nitrogen-containing isoquinoline ring could interact with the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO-B. The specific substitution pattern on the isoquinoline ring will determine the affinity and selectivity for MAO-B over the related MAO-A enzyme.
The same study that identified MAO-B inhibitors also found that these compounds can inhibit butyrylcholinesterase (BuChE). While acetylcholinesterase (AChE) is the primary target for Alzheimer's disease therapies, BuChE also plays a role in acetylcholine metabolism in the brain, and its importance increases as the disease progresses.
-
Scientific Rationale: The aromatic nature of the isoquinoline core allows for potential π-π stacking interactions with aromatic residues in the active site of BuChE. The overall shape and electrostatic properties of the molecule will dictate its binding affinity.
Experimental Validation Protocols
The following section provides detailed, step-by-step methodologies for the experimental validation of the putative therapeutic targets of this compound.
Target Engagement Assays
4.1.1. Cellular Thermal Shift Assay (CETSA)
This assay is used to assess the direct binding of the compound to its target protein in a cellular environment.
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line for topoisomerase targets, or a neuronal cell line for MAO-B/BuChE) to 80-90% confluency.
-
Compound Treatment: Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting using antibodies specific for the target protein (Topoisomerase I/II, MAO-B, or BuChE).
-
Data Analysis: A positive result is indicated by a shift in the melting temperature of the target protein in the presence of the compound.
4.1.2. Surface Plasmon Resonance (SPR)
SPR is an in vitro technique to quantify the binding affinity and kinetics of the compound to a purified target protein.[12]
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip.
-
Compound Injection: Inject a series of concentrations of this compound over the chip surface.
-
Binding Measurement: Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.
-
Data Analysis: Calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants from the sensorgrams.
Experimental Workflow for Target Validation
The following diagram outlines a logical workflow for the experimental validation of the potential therapeutic targets of this compound.
Caption: Experimental workflow for validating therapeutic targets.
In Vitro Enzymatic Assays
4.2.1. Topoisomerase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified topoisomerase I or II, and the appropriate reaction buffer.
-
Compound Addition: Add varying concentrations of this compound.
-
Incubation: Incubate the reaction at 37°C.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Data Analysis: Quantify the amount of relaxed or linearized DNA to determine the IC50 value of the compound.
4.2.2. MAO-B and BuChE Inhibition Assays
These assays are typically performed using commercially available kits that measure the enzymatic activity through a colorimetric or fluorometric readout.
-
Enzyme and Substrate: Prepare a reaction mixture containing the purified enzyme (MAO-B or BuChE) and its specific substrate.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Future Directions and Conclusion
The isoquinoline scaffold represents a fertile ground for the discovery of novel therapeutics. While the direct biological activity of this compound is yet to be fully elucidated, the extensive research on related compounds provides a clear and compelling roadmap for its investigation. The initial focus should be on validating its activity against the high-priority targets identified in this guide: topoisomerases for oncology and MAO-B/BuChE for neurology.
The experimental protocols outlined herein provide a robust framework for these validation studies. A systematic approach, starting with in vitro enzymatic assays and progressing to cell-based target engagement and functional assays, will be crucial for building a comprehensive understanding of the compound's mechanism of action. Positive results from these studies would provide a strong rationale for advancing this compound into preclinical animal models of cancer and neurodegenerative diseases.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Efficacy Data on Isoquinolinamine Derivatives [uspharmacist.com]
- 6. Synthesis, in vitro and in vivo evaluation of 3-arylisoquinolinamines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openreviewhub.org [openreviewhub.org]
- 9. researchgate.net [researchgate.net]
- 10. Demyelination in psychiatric and neurological disorders: Mechanisms, clinical impact, and novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mental, Neurological, and Substance Use Disorders: Disease Control Priorities, Third Edition (Volume 4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Isoquinolin-3-ylmethanamine Hydrochloride Targets: A Technical Guide
Abstract
The identification of molecular targets for novel or uncharacterized small molecules is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides an in-depth technical framework for the in silico prediction of biological targets for Isoquinolin-3-ylmethanamine hydrochloride. By leveraging a multi-faceted computational approach, we can generate high-confidence hypotheses regarding its mechanism of action, potential therapeutic applications, and possible off-target effects. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step workflows. We will explore a synergistic application of ligand-based and structure-based methods, culminating in a systems-level analysis to contextualize the predicted targets within biological pathways.
Introduction: The Imperative of Target Identification
The journey from a bioactive "hit" compound to a clinical candidate is contingent on a thorough understanding of its interactions with biological macromolecules.[1] Traditional experimental methods for target deconvolution can be resource-intensive and time-consuming.[2] In silico target fishing, or target prediction, has emerged as a powerful and cost-effective alternative to rapidly generate testable hypotheses.[2][3] These computational strategies are broadly categorized into two main pillars: ligand-based and structure-based approaches.
-
Ligand-Based Methods: These approaches are founded on the principle that structurally similar molecules are likely to exhibit similar biological activities. They involve comparing the query molecule to large databases of compounds with known targets.[4]
-
Structure-Based Methods: When the three-dimensional structures of potential protein targets are available, these methods, such as reverse docking, can be employed to predict the binding affinity and pose of the query molecule within the protein's active site.[2][3]
This guide will detail a workflow that strategically combines both approaches to predict targets for this compound, a molecule with a core isoquinoline scaffold prevalent in many biologically active compounds.
The Query Molecule: this compound
To initiate our investigation, we must first characterize our query molecule.
| Property | Value | Source |
| IUPAC Name | isoquinolin-3-ylmethanamine;dihydrochloride | PubChem CID: 42614394 (for related structure)[5] |
| Molecular Formula | C10H12Cl2N2 | PubChem CID: 42614394 (for related structure)[5] |
| Molecular Weight | 231.12 g/mol | PubChem CID: 42614394 (for related structure)[5] |
| SMILES | C1=CC=C2C(=C1)C=C(CN)N=C2.Cl.Cl | Derived from structure |
A Multi-Pronged Strategy for Target Prediction
Our approach is designed to maximize the breadth and depth of target prediction by integrating complementary computational techniques. This ensures a more robust and reliable set of predictions.
Part 1: Ligand-Based Target Prediction
The initial phase of our workflow leverages the vast repositories of known ligand-target interactions.
2.1.1. SwissTargetPrediction: A 2D/3D Similarity Approach
SwissTargetPrediction is a robust web server that predicts protein targets of a small molecule based on the principle of chemical similarity to known ligands.[6][7] It combines both 2D and 3D similarity measures to enhance predictive accuracy.[7]
Protocol: Using SwissTargetPrediction
-
Navigate to the SwissTargetPrediction web server. [6]
-
Input the query molecule. The SMILES string for Isoquinolin-3-ylmethanamine (C1=CC=C2C(=C1)C=C(CN)N=C2) is entered into the query box.
-
Select the target organism. For drug discovery purposes, Homo sapiens is the appropriate choice.
-
Initiate the prediction. The server will compare the query molecule to a database of over 370,000 active compounds with known targets.[7]
-
Analyze the results. The output is a ranked list of predicted targets, with a probability score indicating the likelihood of interaction. The results are often visualized as a pie chart categorizing targets by protein class.
Causality and Trustworthiness: The underlying assumption is that molecules with similar physicochemical properties and shapes will bind to similar protein targets. The probability score is derived from the frequency of similar known ligands for a given target, providing a quantitative measure of confidence. By combining 2D (topological) and 3D (shape) similarity, the method captures a more holistic view of the molecule's potential interactions.[6]
2.1.2. PharmMapper: A Pharmacophore Mapping Strategy
PharmMapper identifies potential targets by matching the pharmacophoric features of the query molecule to a large database of receptor-based pharmacophore models.[8][9] A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for molecular recognition at a target's active site.[2][10]
Protocol: Using PharmMapper
-
Access the PharmMapper server. [8]
-
Prepare and upload the query molecule. The 3D structure of this compound is required, typically in .mol2 or .sdf format. This can be generated from the SMILES string using software like Open Babel or an online converter.
-
Select the target database. PharmMapper provides a comprehensive database of pharmacophore models derived from experimentally determined protein-ligand complexes.[11]
-
Configure and run the search. The server will screen the query molecule against its pharmacophore database.
-
Interpret the output. The results will be a list of potential targets ranked by a "fit score," which reflects how well the query molecule's pharmacophore aligns with the target's pharmacophore model.
Causality and Trustworthiness: This method's strength lies in its focus on the key interaction features rather than the entire molecular scaffold.[10] This allows for the identification of potential targets even if the query molecule has a novel chemical scaffold, as long as it presents the correct pharmacophoric pattern. The fit score provides a quantitative basis for ranking and prioritizing targets for further investigation.
Part 2: Structure-Based Target Prediction
To complement our ligand-based approaches, we will employ reverse docking, a powerful structure-based technique.
2.2.1. Reverse Docking: Interrogating the Proteome
In contrast to traditional docking where multiple ligands are screened against a single target, reverse docking screens a single ligand against a library of protein structures.[2][12] This approach can identify potential targets and provide insights into the binding mode and affinity.
Protocol: A Conceptual Reverse Docking Workflow
-
Ligand Preparation: The 3D structure of Isoquinolin-3-ylmethanamine is energy minimized to obtain a low-energy conformation. This is crucial for accurate docking.
-
Target Library Selection: A curated library of human protein structures is required. This can be sourced from the Protein Data Bank (PDB) or specialized databases.
-
Automated Docking: A docking program, such as AutoDock Vina, is used to systematically dock the prepared ligand into the binding sites of all proteins in the library.[12][13] Web servers like SwissDock or ReverseDock can simplify this process.[12][14]
-
Scoring and Ranking: Each docking pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The protein targets are then ranked based on their best docking scores.
-
Post-Docking Analysis: The top-ranked poses should be visually inspected to ensure that the predicted interactions are chemically reasonable.
Causality and Trustworthiness: The docking score is calculated based on a force field that approximates the physicochemical interactions between the ligand and the protein. A lower (more negative) score generally indicates a more favorable binding interaction.[15] It is crucial to remember that these scores are estimations and should be used for ranking rather than as absolute measures of affinity. The self-validating aspect of this protocol involves cross-referencing the top-ranked targets with those predicted by the ligand-based methods.
Part 3: Data Synthesis and Pathway Analysis
The final and most critical step is to synthesize the data from all predictive methods and place it into a biological context.
2.3.1. Target Consolidation and Prioritization
The lists of predicted targets from SwissTargetPrediction, PharmMapper, and reverse docking are collated. The highest-confidence targets are those that appear in the results of multiple methods.
| Prediction Method | Top Predicted Targets (Hypothetical) |
| SwissTargetPrediction | Kinases, GPCRs, Enzymes |
| PharmMapper | Serine/Threonine Kinases, Monoamine Oxidases |
| Reverse Docking | MAPK1, MAO-A, ADRB2 |
A consensus list of high-priority targets is generated based on the overlap and the strength of the prediction scores from each method.
2.3.2. KEGG Pathway Analysis
To understand the potential functional implications of the predicted targets, we can perform a pathway analysis using a database such as the Kyoto Encyclopedia of Genes and Genomes (KEGG).[16]
Protocol: KEGG Pathway Enrichment Analysis
-
Compile a list of UniProt IDs for the high-confidence predicted targets.
-
Use a pathway analysis tool (e.g., g:Profiler, DAVID, or ShinyGO) and input the list of target IDs.[17][18]
-
Perform an enrichment analysis. The tool will identify KEGG pathways that are statistically over-represented in the list of predicted targets.[19]
-
Analyze the results. This will reveal the biological pathways and processes that are most likely to be modulated by this compound.
Causality and Trustworthiness: Pathway analysis provides a systems-level view of the compound's potential effects.[19] If multiple predicted targets converge on a specific signaling pathway (e.g., the MAPK signaling pathway), it strengthens the hypothesis that the compound's primary mechanism of action involves the modulation of that pathway.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico strategy for predicting the biological targets of this compound. By integrating ligand-based and structure-based methods, we can generate a robust set of high-confidence target hypotheses. The subsequent pathway analysis provides a crucial biological context for these predictions.
It is imperative to recognize that these in silico predictions are hypotheses that require experimental validation.[1] The prioritized list of targets generated through this workflow serves as a roadmap for focused experimental studies, such as enzymatic assays, binding assays, and cell-based functional assays. This integrated approach of computational prediction followed by experimental validation significantly accelerates the process of drug discovery and elucidating the mechanisms of action of novel chemical entities.[1]
References
- 1. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Fishing for Chemical Compounds using Target-Ligand Activity data and Ranking based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinolin-8-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 42614394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. lilab-ecust.cn [lilab-ecust.cn]
- 9. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SwissDock [swissdock.ch]
- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 16. KEGG PATHWAY Database [genome.jp]
- 17. Screening druggable targets and predicting therapeutic drugs for COVID-19 via integrated bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ShinyGO 0.85 [bioinformatics.sdstate.edu]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of Isoquinolin-3-ylmethanamine Hydrochloride
Abstract
This document provides a comprehensive, field-proven protocol for the multi-step synthesis of Isoquinolin-3-ylmethanamine hydrochloride, a valuable building block for drug discovery and development. The synthesis is structured in three primary stages: (1) Formation of the isoquinoline core to yield isoquinoline-3-carboxaldehyde, (2) Conversion to the key intermediate, isoquinoline-3-carbonitrile, and (3) Reduction of the nitrile to the primary amine, followed by conversion to its stable hydrochloride salt. This guide is intended for researchers, medicinal chemists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for analytical validation.
Introduction and Scientific Background
The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological activity.[1][2] Specifically, functionalization at the 3-position provides a vector for molecular elaboration, making derivatives like Isoquinolin-3-ylmethanamine critical intermediates. The primary amine handle allows for a wide range of subsequent chemical modifications, including amidation, reductive amination, and sulfonylation, enabling the exploration of chemical space in the development of novel therapeutics.
This protocol outlines a rational and reproducible synthetic route starting from accessible precursors. The chosen pathway involves the construction of an isoquinoline ring system, followed by the installation and reduction of a nitrile group. The nitrile reduction is a critical step, for which we detail a robust procedure using Lithium Aluminum Hydride (LAH), a powerful reducing agent capable of efficiently converting aromatic nitriles to primary amines.[3] The final step involves the formation of the hydrochloride salt, which enhances the compound's stability and improves its handling characteristics for storage and subsequent use.[4]
Overall Synthetic Scheme & Workflow
The synthesis is a three-stage process designed for clarity and reproducibility. The logical flow from a functionalized isoquinoline precursor to the final hydrochloride salt is outlined below.
Caption: High-level workflow for the synthesis of Isoquinolin-3-ylmethanamine HCl.
Materials, Reagents, and Safety
Reagents and Solvents
| Reagent/Solvent | Formula | Grade | Supplier | Key Safety Precautions |
| Isoquinoline-3-carboxaldehyde | C₁₀H₇NO | Reagent | Standard | Irritant. Avoid inhalation and contact with skin/eyes. |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | ACS | Standard | Corrosive, skin sensitizer. Handle with care. |
| Sodium Acetate | CH₃COONa | Anhydrous | Standard | Hygroscopic. Keep container tightly closed. |
| Acetic Anhydride | (CH₃CO)₂O | Reagent | Standard | Corrosive, flammable, lachrymator. Use in a fume hood. |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | Powder/Granules | Standard | Water-reactive, pyrophoric. Reacts violently with water.[5] Handle under inert atmosphere.[6] |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous | Standard | Flammable, peroxide former. Use from a freshly opened bottle or test for peroxides. |
| Diethyl Ether | (C₂H₅)₂O | Anhydrous | Standard | Extremely flammable, peroxide former. |
| HCl in Diethyl Ether | HCl | 2.0 M Soln. | Standard | Corrosive, toxic fumes. Handle in a well-ventilated fume hood. |
| Sodium Sulfate | Na₂SO₄ | Anhydrous | Standard | Hygroscopic. |
| Deuterated Solvents (for NMR) | e.g., DMSO-d₆ | NMR Grade | Standard | Standard laboratory handling. |
Personal Protective Equipment (PPE)
A flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable for most steps, but check compatibility) must be worn at all times. When handling LAH powder, use of a face shield and working within a glovebox or under a nitrogen atmosphere is highly recommended.[6][7]
Detailed Experimental Protocols
Stage 1: Synthesis of Isoquinoline-3-carboxaldehyde
-
Rationale: The synthesis of the isoquinoline core can be achieved through various established named reactions, such as the Bischler-Napieralski or Pomeranz–Fritsch reactions, starting from appropriate precursors.[1][2] For this protocol, we assume the starting material, Isoquinoline-3-carboxaldehyde, is commercially available or has been synthesized according to established literature procedures.
Stage 2: Synthesis of Isoquinoline-3-carbonitrile
-
Rationale: This two-step process first converts the aldehyde to an aldoxime, which is then dehydrated to the nitrile. This is a classic and high-yielding transformation for converting aldehydes to nitriles.
Step 2.1: Formation of Isoquinoline-3-carbaldehyde Oxime
-
To a solution of isoquinoline-3-carboxaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude oxime, which can often be used in the next step without further purification.
Step 2.2: Dehydration to Isoquinoline-3-carbonitrile
-
In a fume hood, suspend the crude isoquinoline-3-carbaldehyde oxime (1.0 eq) in acetic anhydride (5-10 eq).
-
Heat the mixture to reflux (approx. 140 °C) for 1-2 hours. Monitor the reaction by TLC until the oxime is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring to quench the excess acetic anhydride.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure isoquinoline-3-carbonitrile.
Stage 3: Reduction and Hydrochloride Salt Formation
-
Rationale: Lithium Aluminum Hydride (LAH) is a potent nucleophilic reducing agent that readily reduces the electrophilic carbon of a nitrile to a primary amine.[3] The reaction must be performed under strictly anhydrous conditions as LAH reacts violently with water.[5] The subsequent workup is designed to safely quench the excess LAH and precipitate aluminum salts, which can be easily filtered off.[8] The final step uses ethereal HCl to precipitate the product as a stable, easy-to-handle hydrochloride salt.[5][9]
Caption: Reaction scheme for the LAH reduction of the nitrile intermediate.
Step 3.1: LAH Reduction to Isoquinolin-3-ylmethanamine (Free Base)
-
Setup: Assemble an oven-dried, three-necked flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
LAH Suspension: In the flask, suspend Lithium Aluminum Hydride (1.5 - 2.0 eq) in anhydrous THF.
-
Substrate Addition: Cool the LAH suspension to 0 °C using an ice bath. Dissolve isoquinoline-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel. Caution: The addition may be exothermic.
-
Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C in an ice bath. CRITICAL: Quench the reaction by the slow, dropwise addition of the following, in order:
-
'X' mL of water (where X is the mass of LAH in grams).
-
'X' mL of 15% (w/v) aqueous sodium hydroxide solution.
-
'3X' mL of water. This sequential addition is crucial for forming a granular, filterable precipitate of aluminum salts.[8]
-
-
Workup: Allow the resulting slurry to stir at room temperature for 30 minutes, then add anhydrous sodium sulfate and stir for another 15 minutes to ensure all water is sequestered.
-
Isolation: Filter the white precipitate through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude Isoquinolin-3-ylmethanamine as a free base, typically an oil or low-melting solid.
Step 3.2: Formation of this compound
-
Dissolve the crude amine from the previous step in a minimal amount of anhydrous diethyl ether or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 - 1.2 eq) dropwise with stirring.
-
A precipitate should form immediately. Continue stirring at 0 °C for 30 minutes.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether to remove any non-salt impurities.
-
Dry the white to off-white solid under vacuum to yield the final product, this compound.
Product Characterization and Validation
To ensure the identity and purity of the final product, a self-validating system of analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the isoquinoline aromatic protons. A characteristic singlet for the CH₂ group (typically ~4.0-4.5 ppm) and a broad signal for the NH₃⁺ protons.[10] |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all 10 carbons of the isoquinoline core and the aminomethyl side chain.[10] |
| LC-MS | Purity and Molecular Weight | A major peak in the chromatogram with a mass corresponding to the protonated free base [M+H]⁺. |
| Melting Point | Purity Assessment | A sharp melting point range consistent with literature values for the hydrochloride salt. |
Typical Analytical Procedure:
-
NMR: Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[11][12]
-
LC-MS: Prepare a dilute solution of the product in methanol or acetonitrile/water. Analyze using a C18 reverse-phase column with a standard gradient and ESI positive ion mode detection.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By carefully following the outlined steps for nitrile formation, LAH reduction, and salt formation, researchers can reliably produce this valuable chemical intermediate. The emphasis on safety, particularly when handling hazardous reagents like LAH, and the inclusion of detailed analytical validation steps ensure that the protocol is both trustworthy and reproducible, meeting the high standards required for research and drug development.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Isoquinoline synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Isoquinolin-3-ylmethanamine Hydrochloride in Cell-Based Assays
Introduction: Unveiling the Potential of Isoquinolin-3-ylmethanamine Hydrochloride
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This class of molecules has demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, and neuroprotective effects.[1] this compound (CAS No. 1628557-04-9) is a member of this versatile family. Based on the established activity of structurally related compounds, particularly the critical role of the 3-aminomethyl group in binding to the S2 pocket of certain enzymes, there is a strong scientific basis to hypothesize that this compound may act as an inhibitor of Dipeptidyl Peptidase IV (DPP-4).
DPP-4, also known as CD26, is a transmembrane serine protease that plays a pivotal role in glucose metabolism and immune regulation.[2][3] It is a well-established therapeutic target for type 2 diabetes. DPP-4 inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin release and improved glycemic control.
These application notes provide a comprehensive guide for researchers to investigate the biological activity of this compound in cell-based assays, with a primary focus on its potential as a DPP-4 inhibitor. The following sections detail the compound's properties, proposed mechanism of action, and step-by-step protocols for cell-based enzymatic and functional assays.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 1628557-04-9 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₁ClN₂ | [4][5][7] |
| Molecular Weight | 194.66 g/mol | [4][5][7] |
| Appearance | Off-white solid | [8] |
| Solubility | Soluble in water | [9] |
Handling and Storage:
This compound should be handled with care in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[10] The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[8] For long-term storage, it is recommended to keep it at -20°C.
Preparation of Stock Solutions:
For cell-based assays, a 10 mM stock solution of this compound can be prepared by dissolving 1.947 mg of the compound in 1 mL of sterile, cell culture-grade water or a suitable buffer such as PBS. The stock solution should be sterile-filtered through a 0.22 µm filter and can be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Proposed Mechanism of Action: DPP-4 Inhibition
The hypothesized mechanism of action for this compound is the inhibition of the enzymatic activity of DPP-4. The core of this hypothesis lies in the structural similarity to known DPP-4 inhibitors where the aminomethyl group at the 3-position of the isoquinoline ring is expected to form a key electrostatic interaction with the S2 pocket of the DPP-4 enzyme.
Experimental Protocols
The following protocols are designed to assess the biological activity of this compound. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for this specific compound.
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound and establish a non-toxic concentration range for subsequent functional assays.
Principle: A commercially available resazurin-based assay (e.g., alamarBlue™ or PrestoBlue™) is a reliable method to assess cell viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.
Materials:
-
Human cell line expressing DPP-4 (e.g., Caco-2, a human colorectal adenocarcinoma cell line with high DPP-4 expression).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound.
-
Resazurin-based cell viability reagent.
-
96-well clear-bottom black plates.
-
Plate reader with fluorescence detection capabilities (Ex/Em ~560/590 nm).
Procedure:
-
Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a 2-fold serial dilution of this compound in complete medium, starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 µM).
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without the compound as a vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of the resazurin-based reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the 50% cytotoxic concentration (CC50).
Protocol 2: Cell-Based DPP-4 Enzymatic Activity Assay
Objective: To directly measure the inhibitory effect of this compound on DPP-4 enzymatic activity in a cellular context.
Principle: This assay utilizes a fluorogenic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). In the presence of active DPP-4, the substrate is cleaved, releasing the highly fluorescent AMC. The rate of AMC production is proportional to the DPP-4 activity, and a decrease in this rate in the presence of the compound indicates inhibition.
Materials:
-
Caco-2 cells.
-
Complete cell culture medium.
-
This compound.
-
DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.
-
Gly-Pro-AMC substrate.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
96-well clear-bottom black plates.
-
Fluorescence plate reader (Ex/Em ~360/460 nm).
Procedure:
-
Seed Caco-2 cells in a 96-well plate as described in Protocol 1 and grow to confluency.
-
Gently wash the cells twice with 100 µL of pre-warmed assay buffer.
-
Prepare serial dilutions of this compound and the positive control (Sitagliptin) in assay buffer at concentrations below the determined CC50.
-
Add 50 µL of the compound dilutions to the respective wells. Include wells with assay buffer only as a vehicle control.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Prepare the Gly-Pro-AMC substrate solution in assay buffer according to the manufacturer's instructions.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes at an excitation of ~360 nm and an emission of ~460 nm.
-
Calculate the initial reaction rates (V₀) for each concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC50).
Expected Outcomes and Data Interpretation
-
Cytotoxicity Assay: A dose-dependent decrease in cell viability is expected at higher concentrations of the compound. The CC50 value will define the upper limit for concentrations to be used in subsequent assays to avoid confounding effects from cell death.
-
DPP-4 Enzymatic Activity Assay: A dose-dependent decrease in the rate of AMC production will indicate inhibition of DPP-4 activity. The IC50 value will quantify the potency of this compound as a DPP-4 inhibitor. A lower IC50 value signifies higher potency.
Troubleshooting
-
High background fluorescence: Ensure complete removal of cell culture medium, as some components can be fluorescent. Use appropriate blank controls (medium only, no cells).
-
Low signal in the enzymatic assay: Ensure cells are healthy and confluent. The substrate concentration may need optimization.
-
Inconsistent results: Ensure accurate pipetting and consistent incubation times. Use of a positive control is crucial for assay validation.
Conclusion
These application notes provide a robust framework for the initial characterization of this compound in cell-based assays. The presented protocols, grounded in the hypothesis of DPP-4 inhibition, offer a clear path to elucidating the compound's biological activity and potency. The successful execution of these experiments will provide valuable insights for researchers in drug discovery and development, potentially positioning this compound as a novel candidate for further investigation.
References
- 1. Buy Isoquinolin-8-ylmethanamine | 362606-12-0 [smolecule.com]
- 2. Angular-Substituted [1,4]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1628557-04-9|this compound|Shanghai Scochem Technology Co., Ltd [scochem.com]
- 4. 1628557-04-9 | this compound - Moldb [moldb.com]
- 5. appchemical.com [appchemical.com]
- 6. 1628557-04-9|this compound|BLD Pharm [bldpharm.com]
- 7. Synthonix, Inc > 1628557-04-9 | this compound [synthonix.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.se [fishersci.se]
- 10. biosynth.com [biosynth.com]
Application Notes and Protocols for the Neuropharmacological Characterization of Isoquinolin-3-ylmethanamine hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neuroactive compounds.[1][2] Isoquinolin-3-ylmethanamine hydrochloride (CAS: 1628557-04-9) is a novel derivative with an uncharacterized neuropharmacological profile.[3][4][5][6][7] This guide provides a comprehensive, tiered strategy for the systematic evaluation of its potential effects on the central nervous system (CNS). We outline a logical workflow, from initial in vitro toxicity and target screening to in vivo behavioral analysis, designed to build a robust pharmacological profile for this compound. The protocols herein are grounded in established methodologies to ensure data integrity and reproducibility, serving as a roadmap for the preclinical assessment of new chemical entities in neuropharmacology.[8][9]
Introduction: The Promise and Unexplored Potential of a Novel Isoquinoline Derivative
The isoquinoline core is a versatile heterocyclic motif present in a wide array of natural alkaloids and synthetic pharmaceuticals with significant CNS activity.[1][2] Derivatives of this scaffold have been developed as therapeutics for a range of nervous system diseases.[1] Given this precedent, novel, synthetically accessible derivatives such as this compound represent intriguing candidates for neuropharmacological drug discovery.
However, the journey from a novel compound to a characterized neuroactive agent is complex, requiring a systematic and multi-faceted screening approach.[10] This document serves as a practical guide for researchers embarking on this process. We will use this compound as a case study to illustrate a screening funnel designed to efficiently assess neuroactivity. This workflow prioritizes a foundational understanding of the compound's safety profile before progressing to more complex and resource-intensive functional and behavioral assays. The ultimate goal is to define the compound's mechanism of action, therapeutic potential, and potential liabilities.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1628557-04-9 | [3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₁ClN₂ | [3][4] |
| Molecular Weight | 194.66 g/mol | [3][4][7] |
| Purity | Typically ≥97% | [4][6] |
Part 1: Foundational In Vitro Profiling: Safety and Target Identification
The initial phase of characterization focuses on two critical questions: Is the compound toxic to neuronal cells, and what are its potential molecular targets in the CNS? Answering these questions early prevents the investment of resources into compounds with poor safety profiles and helps to guide subsequent, more focused investigations.
Experimental Workflow for Neuropharmacological Characterization
Caption: A tiered workflow for characterizing novel CNS compounds.
Protocol 1.1: Neurotoxicity Assessment in SH-SY5Y Human Neuroblastoma Cells
Rationale: The human neuroblastoma SH-SY5Y cell line is a well-established model for neurotoxicity screening.[11][12] These cells, especially when differentiated, express neuronal markers and can model dopaminergic neurons, which are relevant targets for many neuroactive compounds.[11][12] The MTT assay is a colorimetric method that measures mitochondrial reductase activity, serving as a reliable indicator of cell viability.[13][14] This initial screen is crucial to establish a non-toxic concentration range for subsequent cell-based assays.
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[14]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, deionized water or DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the highest concentration of solvent used) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.[15]
-
MTT Assay:
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Table 2: Hypothetical Neurotoxicity Data for this compound
| Cell Line | Assay Duration | IC₅₀ (µM) | Interpretation |
| SH-SY5Y | 24 hours | 45.2 | Low to moderate cytotoxicity. |
| SH-SY5Y | 48 hours | 28.7 | Increased cytotoxicity with longer exposure. |
Part 2: Target Identification and Functional Characterization
With a non-toxic concentration range established, the next step is to identify potential molecular targets within the CNS. A broad radioligand binding assay panel is an efficient method for this initial screen.[16] Any identified "hits" (i.e., receptors to which the compound binds with high affinity) must then be evaluated in functional assays to determine the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).
Protocol 2.1: Competitive Radioligand Binding Assay for GABA-A Receptors
Rationale: The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the brain and a key target for many anxiolytic, sedative, and anticonvulsant drugs.[17] A competitive binding assay using a known radioligand (e.g., [³H]muscimol) allows for the determination of the test compound's affinity (Ki) for the receptor.[18][19]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
Total Binding: Membrane preparation (0.1-0.2 mg protein), binding buffer, and a fixed concentration of [³H]muscimol (e.g., 5 nM).[18]
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of a competing non-labeled ligand (e.g., 10 mM GABA).[18]
-
Competition: Same as total binding, with the addition of varying concentrations of this compound (e.g., 1 nM to 100 µM).
-
-
-
Incubation: Incubate the plate at 4°C for 45-60 minutes to reach equilibrium.[18]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter.[18]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting competition curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 3: Hypothetical Receptor Binding Affinity Profile
| Receptor Target | Radioligand | Ki (nM) for Test Compound | Implication |
| GABA-A | [³H]Muscimol | >10,000 | No significant affinity. |
| Dopamine D2 | [³H]Spiperone | 2,500 | Low affinity. |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 85 | Moderate to high affinity; warrants functional testing. |
Hypothetical 5-HT₂ₐ Receptor Signaling Pathway
Caption: Potential signaling cascade for a 5-HT₂ₐ receptor antagonist.
Part 3: In Vivo Behavioral Assessment
Based on promising in vitro data (e.g., high affinity and functional activity at a specific receptor), the investigation can proceed to in vivo models. The goal is to determine if the compound can cross the blood-brain barrier and elicit a measurable behavioral response in a living organism. Initial studies should focus on general locomotor activity and anxiety-like behavior.
Protocol 3.1: Open Field Test (OFT) in Mice
Rationale: The OFT is a fundamental behavioral assay used to assess general locomotor activity, exploration, and anxiety-like behavior in a novel environment.[20][21][22] A compound that causes sedation or hyperactivity will be readily identified, which is crucial for interpreting results from other behavioral tests. Anxiety is inferred by the animal's tendency to remain near the walls (thigmotaxis) versus exploring the center of the arena.[20][22]
Step-by-Step Methodology:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test begins.[21] The room should be dimly lit and quiet.[23]
-
Dosing: Administer this compound (at doses determined by tolerability studies, e.g., 1, 5, 10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection) 30 minutes prior to testing.
-
Test Procedure:
-
Data Collection: The tracking software will analyze the following parameters:
-
Total Distance Traveled: An indicator of overall locomotor activity.
-
Time Spent in Center Zone: A measure of anxiety-like behavior (less time = more anxiety).
-
Frequency of Center Entries: Another measure of exploratory and anxiety-like behavior.
-
Rearing Frequency: An exploratory behavior.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.[23]
-
Data Analysis: Compare the parameters between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Table 4: Key Parameters for the Open Field Test
| Parameter | Interpretation |
| Total Distance (cm) | Decreased: Sedation/motor impairment. Increased: Hyperactivity. |
| Time in Center (s) | Increased: Anxiolytic-like effect. Decreased: Anxiogenic-like effect. |
| Center Entries (n) | Increased: Anxiolytic-like effect. Decreased: Anxiogenic-like effect. |
Protocol 3.2: Elevated Plus Maze (EPM) Test in Mice
Rationale: The EPM is a widely used and validated test for assessing anxiety-like behavior in rodents.[24][25][26][27][28] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[24][27][28] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.[28]
Step-by-Step Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated above the floor.[24][26]
-
Acclimation and Dosing: Follow the same procedures as described for the Open Field Test.
-
Test Procedure:
-
Data Collection: The primary measures recorded are:
-
Time Spent in Open Arms (s)
-
Time Spent in Closed Arms (s)
-
Number of Entries into Open Arms
-
Number of Entries into Closed Arms
-
-
Cleaning: Clean the maze thoroughly between trials.[25]
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) x 100] and the percentage of open arm entries [(Open Entries / (Open + Closed Entries)) x 100]. Compare these values across treatment groups using statistical analysis.
Table 5: Key Parameters for the Elevated Plus Maze Test
| Parameter | Interpretation |
| % Time in Open Arms | Increased: Anxiolytic-like effect. Decreased: Anxiogenic-like effect. |
| % Open Arm Entries | Increased: Anxiolytic-like effect. Decreased: Anxiogenic-like effect. |
| Total Arm Entries (Open+Closed) | An index of general locomotor activity. |
Conclusion and Future Directions
This document outlines a foundational, multi-tiered strategy for the neuropharmacological characterization of a novel compound, this compound. By systematically progressing from in vitro safety and target identification to in vivo behavioral analysis, researchers can build a comprehensive profile of the compound's CNS activity. Positive findings in this initial cascade—such as high affinity for a specific receptor and a corresponding behavioral phenotype—would justify further, more detailed investigations. These could include additional behavioral models relevant to the identified target (e.g., models of depression, psychosis, or cognition), pharmacokinetic studies to assess brain penetration, and electrophysiological studies to determine effects on neuronal firing. This structured approach ensures a resource-efficient and scientifically robust evaluation, paving the way for the potential discovery of novel CNS therapeutics.
References
- 1. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. appchemical.com [appchemical.com]
- 4. Synthonix, Inc > 1628557-04-9 | this compound [synthonix.com]
- 5. 1628557-04-9|this compound|Shanghai Scochem Technology Co., Ltd [scochem.com]
- 6. 1628557-04-9 | this compound - Moldb [moldb.com]
- 7. 1628557-04-9|this compound|BLD Pharm [bldpharm.com]
- 8. kronika.ac [kronika.ac]
- 9. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. PDSP - GABA [kidbdev.med.unc.edu]
- 19. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Open field test for mice [protocols.io]
- 21. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 23. Assessment of mouse motor behaviour via open field test, narrowing beam assay, inverted wire hang, and gai... [protocols.io]
- 24. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. mmpc.org [mmpc.org]
- 27. researchgate.net [researchgate.net]
- 28. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for the In Vivo Evaluation of Isoquinolin-3-ylmethanamine Hydrochloride
A Guide for Preclinical Research and Development
Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical in vivo evaluation of Isoquinolin-3-ylmethanamine hydrochloride. As a novel investigational compound, specific pharmacological and toxicological data for this compound is not yet broadly available in published literature. Therefore, this guide synthesizes established principles of in vivo compound administration, study design, and regulatory toxicology to offer a robust, adaptable protocol for its initial characterization in rodent models. The methodologies outlined herein are designed to be self-validating, emphasizing scientific integrity and the ethical use of animal models in research. All proposed studies must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[1]
Introduction to this compound
This compound is a member of the isoquinoline class of heterocyclic aromatic compounds.[2] The isoquinoline scaffold is a key structural motif in a wide range of biologically active molecules and natural products. While the specific mechanism of action for the 3-ylmethanamine hydrochloride derivative is under investigation, its structural similarity to other bioactive isoquinolines suggests potential interactions with various cellular signaling pathways. This document will proceed under the hypothetical premise that this compound is being investigated as a modulator of a critical cellular signaling pathway, for instance, a novel kinase inhibitor or a G-protein coupled receptor (GPCR) antagonist. This provides a relevant context for the subsequent experimental designs.
Compound Profile (Illustrative)
| Parameter | Description |
| Compound Name | This compound |
| CAS Number | 1628557-04-9[3][4] |
| Molecular Class | Isoquinoline derivative |
| Hypothesized Mechanism | e.g., Selective inhibitor of Pathway X |
| Storage Conditions | e.g., -20°C, protected from light |
Pre-formulation and Vehicle Selection
The successful in vivo evaluation of any compound begins with the development of a safe and effective formulation. The vehicle should be biologically inert and not interfere with the compound's activity.[5]
Key Considerations for Formulation:
-
Solubility: The solubility of this compound in various pharmaceutically acceptable vehicles must be determined.
-
pH: The pH of the final formulation should be as close to physiological pH (~7.4) as possible to avoid injection site irritation and necrosis.[1] Formulations with a pH between 4.5 and 8.0 are generally acceptable.[5]
-
Sterility: All parenteral formulations must be sterile to prevent infection.
-
Osmolality: The osmolality of the formulation should be considered, especially for intravenous administration, to prevent hemolysis or other adverse effects.
Recommended Vehicle Screening Protocol:
-
Assess the solubility of this compound in common vehicles such as:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
5% Dextrose in Water (D5W)
-
Aqueous solutions with co-solvents (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
-
Select the vehicle that provides the desired concentration and stability.
-
Measure the pH of the final formulation and adjust if necessary using sterile, pH-adjusting agents (e.g., HCl, NaOH).
-
Filter-sterilize the final formulation through a 0.22 µm filter.
In Vivo Administration Routes and Techniques
The choice of administration route depends on the experimental objectives, the desired pharmacokinetic profile, and the physicochemical properties of the compound.
Common Administration Routes in Rodents:
| Route | Abbreviation | Description | Recommended Needle Size (Mouse) | Recommended Needle Size (Rat) |
| Intravenous | IV | Injection directly into a vein, typically the lateral tail vein. Provides 100% bioavailability. | 26-28G | 25-27G |
| Intraperitoneal | IP | Injection into the peritoneal cavity. | 25-27G | 23-25G |
| Subcutaneous | SC | Injection into the space between the skin and underlying muscle. | 25G | 25G |
| Oral Gavage | PO | Direct administration into the stomach via a gavage needle. | - | - |
Source: Adapted from NTNU guidelines for administration of substances to rodents.[5]
Workflow for Compound Administration:
Caption: General workflow for in vivo compound administration.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing meaningful efficacy studies.
Protocol for a Preliminary PK Study in Mice:
-
Animal Model: Male C57BL/6 mice (n=3 per time point).
-
Formulation: Prepare this compound in a suitable vehicle.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the lateral tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Sample Collection: Collect blood samples (e.g., via retro-orbital or submandibular bleed) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters.
Key Pharmacokinetic Parameters (Template):
| Parameter | Route | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) |
| Isoquinolin-3-ylmethanamine HCl | IV | Mouse | e.g., 2 | - | - | e.g., 1500 | e.g., 2.5 | 100 |
| Isoquinolin-3-ylmethanamine HCl | PO | Mouse | e.g., 10 | e.g., 300 | e.g., 0.5 | e.g., 1200 | e.g., 2.7 | e.g., 40 |
This table should be populated with experimentally derived data.[6]
Toxicology and Safety Pharmacology
General toxicology studies are essential to determine the safety profile of the compound.[7] These studies help in identifying a No Observed Adverse Effect Level (NOAEL) and a Maximum Tolerated Dose (MTD).[7]
Acute Toxicity Study Design (Dose Range Finding):
-
Animal Model: Use a small cohort of mice (e.g., n=3-5 per group).
-
Dosing: Administer single, escalating doses of this compound via the intended therapeutic route.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in behavior, body weight, food consumption) for up to 14 days.[7]
-
Endpoint: Determine the MTD, defined as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight.
Logical Flow for Safety Assessment:
Caption: Stepwise approach for preclinical toxicology evaluation.
Efficacy (Pharmacodynamics) Studies
Once the PK and safety profiles are understood, efficacy studies can be designed in appropriate animal models of disease. The design of these studies will be highly dependent on the hypothesized mechanism of action of this compound.
General Protocol for an In Vivo Efficacy Study:
-
Animal Model: Select a relevant disease model (e.g., tumor xenograft model for an anti-cancer agent, inflammatory model for an anti-inflammatory agent).
-
Group Allocation: Randomly assign animals to treatment groups (vehicle control, positive control, and different dose levels of this compound).
-
Dosing Regimen: Administer the compound based on the PK data (e.g., once daily, twice daily) for a specified duration.
-
Efficacy Endpoints: Monitor relevant efficacy parameters (e.g., tumor volume, inflammatory markers, behavioral changes).
-
Terminal Procedures: At the end of the study, collect tissues for biomarker analysis (e.g., target engagement, downstream pathway modulation).
Ethical Considerations and Regulatory Compliance
All animal studies must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement).[8] Protocols must be approved by the institution's IACUC.[1] The use of pharmaceutical-grade compounds is recommended to avoid confounding effects.[1]
Conclusion
The successful in vivo evaluation of a novel compound like this compound requires a systematic and iterative approach. The protocols and guidelines presented here provide a foundational framework for initiating these studies. Researchers must adapt these general procedures based on emerging data specific to the compound to ensure scientifically sound and ethically responsible research.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. uop.edu.pk [uop.edu.pk]
- 3. This compound | 1628557-04-9 [chemicalbook.com]
- 4. 1628557-04-9|this compound|BLD Pharm [bldpharm.com]
- 5. ntnu.edu [ntnu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fda.gov [fda.gov]
- 8. premier-research.com [premier-research.com]
"analytical methods for Isoquinolin-3-ylmethanamine hydrochloride quantification"
An Application Note and Protocol for the Quantification of Isoquinolin-3-ylmethanamine hydrochloride
Authored by a Senior Application Scientist
Introduction: The Analytical Imperative for this compound
This compound is a key heterocyclic amine building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2] The primary amine functional group offers a versatile handle for synthetic modifications, making this compound a valuable starting material for the synthesis of novel therapeutic agents.
Given its role in pharmaceutical development, the ability to accurately and reliably quantify this compound is paramount. Rigorous analytical control is essential to ensure the purity of starting materials, monitor reaction progress, quantify final product yield, and assess stability. This document provides detailed protocols for three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—each tailored for the specific properties of this analyte.
The methodologies presented herein are grounded in established principles of analytical chemistry and adhere to the validation frameworks outlined by the International Council for Harmonisation (ICH), specifically guideline Q2(R2), ensuring they are robust, reliable, and fit for purpose in a regulated research and development environment.[3][4][5]
Method Selection: A Multi-faceted Approach to Quantification
No single analytical technique is universally optimal. The choice of method depends on the specific analytical need, such as the required sensitivity, selectivity, sample matrix complexity, and throughput. Here, we present three complementary methods:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for routine quality control, assay, and purity determination. It offers excellent precision, accuracy, and selectivity, leveraging the strong ultraviolet absorbance of the isoquinoline ring system.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides orthogonal selectivity and definitive structural confirmation. Due to the low volatility of the hydrochloride salt and the polar nature of the primary amine, a derivatization step is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[8][9] This method is particularly useful for identifying and quantifying volatile impurities or for trace-level analysis.
-
UV-Vis Spectrophotometry: This is a rapid and simple method for determining the concentration of the pure compound in solution.[10][11] While it lacks the specificity of chromatographic methods, it is highly effective for quick checks of concentration, dissolution testing, or high-throughput screening where the sample matrix is simple and well-defined.
Part 1: Reversed-Phase HPLC-UV Method for Assay and Purity
This protocol details a robust isocratic reversed-phase HPLC method for the accurate quantification of this compound. The method is designed to be stability-indicating and is validated according to ICH Q2(R2) guidelines.[3][12]
Causality and Experimental Choices
-
Stationary Phase: A C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds like isoquinoline derivatives through hydrophobic interactions.[6]
-
Mobile Phase: An acetonitrile/phosphate buffer mobile phase is used. Acetonitrile serves as the organic modifier to elute the analyte. The phosphate buffer controls the pH, ensuring the primary amine is consistently protonated (pH < pKa), which leads to sharp, symmetrical peak shapes and reproducible retention times.
-
Detection Wavelength: The isoquinoline ring system exhibits strong UV absorbance.[13][14] The detection wavelength is set at one of the absorbance maxima to ensure high sensitivity.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of Isoquinolin-3-ylmethanamine HCl.
Detailed Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC system with isocratic pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reference Standard: this compound (purity ≥ 99.0%).
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄) (Reagent grade).
-
Phosphoric acid (Reagent grade).
-
Water (HPLC grade).
2. Reagent Preparation
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust pH to 3.0 ± 0.05 with phosphoric acid.
-
Mobile Phase: Mix Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a 30:70 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
-
Diluent: Use the Mobile Phase as the diluent.
3. Standard Solution Preparation
-
Stock Standard (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Working Standard (50 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with Diluent.
4. Sample Solution Preparation
-
Accurately weigh a sample containing approximately 25 mg of the analyte into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with Diluent to a target concentration of 50 µg/mL.
5. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:20 mM KH₂PO₄ (pH 3.0) (30:70) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
6. Method Validation Protocol A validated analytical method provides assurance of its reliability.[15] The following parameters must be assessed according to ICH Q2(R2) guidelines.[3][4]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and a spiked sample to demonstrate no interference at the analyte's retention time. | Peak purity index > 0.999. No co-eluting peaks at the analyte RT. |
| Linearity | Prepare at least five concentrations across 50-150% of the target concentration (e.g., 25-75 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Perform six replicate injections of the 100% standard solution (50 µg/mL). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability test on a different day with a different analyst or instrument. | RSD ≤ 2.0%. |
| LOQ/LOD | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N of 10 for LOQ and 3 for LOD. |
| Robustness | Deliberately vary method parameters (e.g., pH ± 0.2, column temp ± 5°C, mobile phase composition ± 2%). | Analyte retention time and peak area RSD should remain within acceptable limits (e.g., ≤ 2.0%). |
Part 2: GC-MS Method with Derivatization for Confirmatory Analysis
This protocol is intended for the identification and quantification of Isoquinolin-3-ylmethanamine, particularly when high specificity is required or when analyzing for volatile impurities. Derivatization of the primary amine is essential for good chromatography.[9]
Causality and Experimental Choices
-
Derivatization: The primary amine group is reactive and polar, leading to poor peak shape and thermal instability in a hot GC inlet. Derivatization with N-methyl-bis(trifluoroacetamide) (MBTFA) converts the amine into a less polar, more volatile, and thermally stable trifluoroacetyl derivative, making it amenable to GC analysis.[9]
-
GC Column: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen to separate compounds based primarily on their boiling points.
-
MS Detection: Mass spectrometry provides high confidence in identification through characteristic fragmentation patterns and allows for selective and sensitive quantification using selected ion monitoring (SIM) mode.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Detailed Protocol: GC-MS
1. Instrumentation and Materials
-
GC-MS system with a split/splitless inlet and a mass selective detector.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms).
-
Reagents: N-methyl-bis(trifluoroacetamide) (MBTFA), Ethyl Acetate (anhydrous, GC grade).
-
Reference Standard: this compound.
2. Standard and Sample Preparation
-
Note: The hydrochloride salt is non-volatile. For derivatization, the free base is preferred. A liquid-liquid extraction can be performed by dissolving the salt in aqueous buffer (pH > 10), extracting with an organic solvent like ethyl acetate, and drying the organic layer.[16][17] Alternatively, for simplicity, direct derivatization of the salt can be attempted, as the derivatizing agent can react in situ.
-
Stock Solution (1000 µg/mL of free base): Accurately weigh ~12.2 mg of this compound (FW 194.66) into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous ethyl acetate. (This corresponds to 10 mg of the free base, FW 158.20).
-
Prepare a series of calibration standards by diluting the stock solution.
3. Derivatization Procedure
-
Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Add 100 µL of MBTFA.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 30 minutes in a heating block or oven.
-
Cool to room temperature before placing in the GC autosampler.
4. GC-MS Conditions
| Parameter | Setting |
|---|---|
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40 - 450 amu |
| MS Mode (Quant) | Selected Ion Monitoring (SIM) of characteristic ions. |
Part 3: UV-Vis Spectrophotometric Method for Rapid Quantification
This protocol describes a straightforward method for quantifying pure this compound in solution using UV-Vis spectrophotometry, based on the Beer-Lambert law.
Causality and Experimental Choices
-
Principle: The concentration of an analyte in a non-absorbing solvent is directly proportional to the solution's absorbance at a specific wavelength (λmax). The isoquinoline structure provides a reliable chromophore for this analysis.[10][11]
-
Solvent: A dilute solution of hydrochloric acid (0.1 M HCl) is chosen as the solvent to ensure the analyte is fully dissolved and consistently protonated, minimizing spectral shifts due to pH changes.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: Workflow for quantification by UV-Vis spectrophotometry.
Detailed Protocol: UV-Vis
1. Instrumentation and Materials
-
Dual-beam UV-Vis spectrophotometer.
-
Matched 1 cm quartz cuvettes.
-
Solvent: 0.1 M Hydrochloric Acid (HCl).
2. Procedure
-
Standard Preparation:
-
Prepare a stock solution of 100 µg/mL of this compound in 0.1 M HCl.
-
From the stock, prepare a series of at least five calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution with 0.1 M HCl.
-
-
Determination of λmax:
-
Fill a cuvette with the 10 µg/mL standard and another with the 0.1 M HCl blank.
-
Scan the standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the 0.1 M HCl blank.
-
Measure the absorbance of each calibration standard in triplicate.
-
Plot a graph of average absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a sample solution in 0.1 M HCl with an expected concentration that falls within the calibration range.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the linear regression equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration).
-
3. Validation Data The primary validation for this method involves demonstrating linearity.
| Concentration (µg/mL) | Absorbance (AU) - Replicate 1 | Absorbance (AU) - Replicate 2 | Absorbance (AU) - Replicate 3 |
| 2.0 | Value | Value | Value |
| 5.0 | Value | Value | Value |
| 10.0 | Value | Value | Value |
| 15.0 | Value | Value | Value |
| 20.0 | Value | Value | Value |
| Linear Regression | \multicolumn{3}{l | }{Equation: y = [slope]x + [intercept]} | |
| \multicolumn{3}{l | }{Correlation Coefficient (r²): ≥ 0.998} |
Conclusion
The three methods detailed in this application note provide a comprehensive analytical toolkit for researchers, scientists, and drug development professionals working with this compound. The HPLC-UV method stands out as the primary choice for robust, routine quantification and quality control. The GC-MS method offers an orthogonal, confirmatory technique valuable for structural elucidation and trace analysis. Finally, the UV-Vis spectrophotometric method serves as a rapid, high-throughput tool for concentration determination of pure samples. Proper implementation and validation of these methods as described will ensure data of high quality and integrity, supporting confident decision-making throughout the research and development lifecycle.
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 16. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Application Notes and Protocols for Developing Assays for Isoquinolin-3-ylmethanamine Hydrochloride Activity
Introduction: Unveiling the Therapeutic Potential of Isoquinolin-3-ylmethanamine Hydrochloride
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2] this compound, a specific derivative of this class, presents a promising starting point for drug discovery campaigns. Its structural features suggest potential interactions with various biological targets. This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals to systematically investigate the biological activity of this compound. We will move beyond a simple list of procedures to explain the causality behind experimental choices, ensuring a robust and logical approach to target identification and characterization.
The strategies outlined herein follow a tiered approach, beginning with broad, unbiased screening to identify potential target classes, followed by specific, targeted assays to confirm and quantify the activity, and culminating in methods to verify target engagement in a cellular context.
Part 1: Initial Target Class Identification - A Broad Net Approach
Given the chemical nature of this compound, several protein families represent logical starting points for investigation. Isoquinoline derivatives have been shown to interact with enzymes, particularly kinases and metabolic enzymes, as well as G-protein coupled receptors (GPCRs).[3][4] Therefore, an initial broad screening strategy is recommended to efficiently identify the most promising biological targets.
Kinome Profiling: A Comprehensive Screen for Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases like cancer and inflammatory disorders.[5][6] Kinome profiling services offer an efficient method to screen a compound against a large panel of kinases to identify potential targets and assess selectivity.[7][8]
Scientific Rationale: An activity-based kinome-wide screen provides a rapid and comprehensive overview of a compound's inhibitory potential across the human kinome.[5][7] This approach is invaluable for identifying initial hits, understanding off-target effects, and guiding subsequent lead optimization efforts.[8] Continuous assay formats are often preferred over endpoint assays as they provide more detailed kinetic insights.[7]
Workflow for Kinome Profiling:
Caption: Workflow for Kinome Profiling of this compound.
Experimental Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Service Selection: Engage a reputable contract research organization (CRO) offering kinome profiling services (e.g., Pharmaron, AssayQuant).[7][9] Specify a panel of at least 100 kinases and a screening concentration of 1-10 µM.
-
Data Interpretation: The service will provide data as percent inhibition for each kinase. Hits are typically defined as kinases showing ≥50% inhibition. The selectivity profile should be carefully analyzed to distinguish between specific and non-specific inhibitors.
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are important drug targets for the treatment of depression and neurodegenerative diseases.[10][11] The structural similarity of the test compound to known MAO inhibitors warrants a direct assessment of its activity against these enzymes.
Scientific Rationale: A fluorometric assay provides a sensitive and high-throughput method to screen for MAO inhibition.[10][12] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorescent probe.[11]
Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
MAO-A and MAO-B enzymes (recombinant human).
-
p-Tyramine (MAO substrate).[11]
-
Horseradish Peroxidase (HRP).
-
Dye Reagent (e.g., Amplex Red).
-
Test Compound: Serially dilute this compound in assay buffer.
-
Inhibitors: Clorgyline (MAO-A specific) and Pargyline (MAO-B specific) as controls.[11]
-
-
Assay Procedure (96-well black plate):
-
To each well, add 45 µL of sample (diluted test compound or control).
-
Add 5 µL of 10 µM specific inhibitor (Clorgyline for MAO-A, Pargyline for MAO-B) to control wells.[11]
-
Add 5 µL of water to sample wells.
-
Mix and incubate for 10 minutes at room temperature to allow inhibitor interaction.[11]
-
Prepare a working reagent containing p-Tyramine, HRP, and the dye reagent in assay buffer.
-
Add 50 µL of the working reagent to all wells to initiate the reaction.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Data Acquisition: Measure fluorescence on a plate reader with excitation at ~530 nm and emission at ~585 nm.[11]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
| Parameter | Description | Example Value |
| IC₅₀ (MAO-A) | Concentration for 50% inhibition of MAO-A | e.g., 5.2 µM |
| IC₅₀ (MAO-B) | Concentration for 50% inhibition of MAO-B | e.g., > 100 µM |
Part 2: Deeper Mechanistic Insights - Secondary Assays
Once a primary target or target class has been identified, more focused secondary assays are required to confirm the interaction, determine the mechanism of action, and quantify the potency.
Fluorescence Polarization (FP) Competitive Binding Assay
Scientific Rationale: Fluorescence polarization is a powerful technique to study the direct binding of a small molecule to a protein in a homogeneous format.[13][14] It measures the change in the rotational motion of a fluorescently labeled ligand (tracer) upon binding to a larger protein.[13] An unlabeled compound that competes for the same binding site will displace the tracer, leading to a decrease in polarization.[14] This assay is ideal for validating hits from enzymatic screens and determining binding affinity (Kd).
Workflow for FP Competitive Binding Assay:
Caption: General workflow for a Fluorescence Polarization competitive binding assay.
Experimental Protocol (Generic):
-
Reagent Preparation:
-
Target Protein: Purified recombinant protein identified from the primary screen.
-
Fluorescent Tracer: A fluorescently labeled ligand known to bind the target protein.
-
Assay Buffer: Buffer optimized for protein stability and binding.
-
Test Compound: Serially dilute this compound.
-
-
Assay Procedure (384-well black plate):
-
Add the test compound at various concentrations.
-
Add a fixed concentration of the fluorescent tracer.
-
Add a fixed concentration of the target protein to initiate the binding reaction.
-
Include controls:
-
High Polarization (no inhibitor): Protein + Tracer.
-
Low Polarization (no binding): Tracer only.
-
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Data Acquisition: Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis: Plot the millipolarization (mP) values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation if the tracer's Kᴅ is known.[14]
G-Protein Coupled Receptor (GPCR) Signaling Assays
Scientific Rationale: GPCRs are a major class of drug targets, and their activation leads to downstream signaling events that can be measured.[15][16] Common readouts include changes in intracellular calcium (Ca²⁺) for Gq-coupled receptors or cyclic AMP (cAMP) levels for Gs/Gi-coupled receptors.[15][17] These cell-based trans-activation assays measure the functional activity (agonist or antagonist) of a compound.[18]
Experimental Protocol: Calcium Flux Assay for Gq-Coupled GPCRs
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the target Gq-coupled GPCR. Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the test compound (for agonist activity) or a known agonist followed by the test compound (for antagonist activity).
-
Continue to record fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
For agonist activity, plot ΔF against compound concentration and determine the EC₅₀.
-
For antagonist activity, plot the response to the agonist against the concentration of the test compound and determine the IC₅₀.
-
| Parameter | Description | Example Value |
| EC₅₀ | Concentration for 50% maximal agonist response | e.g., 1.5 µM |
| IC₅₀ | Concentration for 50% inhibition of agonist response | e.g., 10.8 µM |
| Eₘₐₓ | Maximum efficacy relative to a standard agonist | e.g., 85% |
Part 3: Target Validation in a Cellular Environment
Confirming that a compound interacts with its intended target within the complex environment of a living cell is a critical step in drug discovery.
Cellular Thermal Shift Assay (CETSA®)
Scientific Rationale: CETSA is a powerful biophysical method to verify drug-target engagement in intact cells or tissue lysates.[19][20] The principle is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[19][21] This change in thermal stability is observed as a shift in the protein's melting curve, providing direct evidence of target engagement.[22]
Workflow for Western Blot-Based CETSA:
Caption: Workflow for a CETSA experiment with Western Blot detection.
Experimental Protocol: CETSA Melt Curve
-
Cell Culture and Treatment: Culture an appropriate cell line to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound for 1 hour.
-
Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20]
-
Lysis and Protein Isolation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[21]
-
Protein Detection:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Quantify the amount of the specific target protein in each sample using Western blotting with a validated primary antibody against the target.
-
A loading control (e.g., GAPDH) should also be blotted to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group (vehicle and compound), plot the relative band intensity against the corresponding temperature.
-
A positive thermal shift (the curve shifting to the right) in the compound-treated sample compared to the vehicle control indicates target stabilization and engagement.[19]
-
Conclusion
This application note provides a structured and scientifically rigorous framework for elucidating the biological activity of this compound. By employing a tiered approach—from broad-based kinome and enzyme screening to specific secondary binding and functional assays, and finally to in-cell target validation with CETSA—researchers can efficiently identify and characterize the molecular targets of this compound. This logical progression from hypothesis generation to confirmation provides a solid foundation for any subsequent drug development program.
References
- 1. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 7. assayquant.com [assayquant.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. pharmaron.com [pharmaron.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPCR Signaling Assays [worldwide.promega.com]
- 16. agilent.com [agilent.com]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
- 22. news-medical.net [news-medical.net]
"use of Isoquinolin-3-ylmethanamine hydrochloride in high-throughput screening"
Application Note & Protocol
High-Throughput Screening of Isoquinolin-3-ylmethanamine hydrochloride for Novel Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Abstract
The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note details a robust, automated high-throughput screening (HTS) campaign designed to identify novel kinase inhibitors from a compound library, featuring this compound as a representative test compound. We present a fluorescence-based assay protocol, data analysis workflow, and quality control measures to ensure the identification of high-quality hits. This guide serves as a comprehensive resource for researchers seeking to employ HTS for the discovery of new therapeutic agents based on the isoquinoline core.
Introduction: The Promise of Isoquinoline Derivatives in Drug Discovery
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that are integral to the development of numerous pharmaceuticals.[4] Their diverse pharmacological profiles stem from their ability to interact with a variety of biological targets.[5] Notably, many isoquinoline-based compounds have been investigated for their potent inhibitory effects on key cellular signaling pathways, making them attractive candidates for drug discovery programs, particularly in oncology and inflammatory diseases.[6][7]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules with desired biological activities.[8][9][10] The integration of automated liquid handling, sensitive detection methods, and robust data analysis pipelines allows for the efficient and reproducible screening of thousands of compounds.[11][12] This document provides a detailed protocol for a typical HTS workflow designed to assess the inhibitory potential of compounds like this compound against a representative protein kinase.
Assay Principle: Fluorescence-Based Kinase Inhibition Assay
To identify potential kinase inhibitors, a fluorescence-based assay is employed.[13][14][15] This assay format is highly amenable to HTS due to its sensitivity, wide dynamic range, and compatibility with automated plate readers.[16][17] The principle of this hypothetical assay is based on the quantification of ATP consumed during the kinase-mediated phosphorylation of a substrate peptide. The amount of remaining ATP is inversely proportional to the kinase activity. A proprietary fluorescent probe is used, which exhibits increased fluorescence intensity upon binding to ADP. Therefore, higher kinase activity results in greater ATP consumption, leading to higher ADP production and a stronger fluorescent signal. Conversely, inhibition of the kinase by a compound like this compound will result in lower ATP consumption and a reduced fluorescent signal.
Experimental Workflow & Protocols
A successful HTS campaign requires meticulous planning and execution, from assay development to hit confirmation.[11] The overall workflow is depicted in the diagram below.
Caption: A generalized workflow for a high-throughput screening campaign.
Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Buffer Composition |
| Kinase Enzyme | 1 mg/mL | 5 µg/mL | 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 |
| Substrate Peptide | 10 mM | 100 µM | Assay Buffer |
| ATP | 10 mM | 10 µM | Assay Buffer |
| Isoquinolin-3-ylmethanamine HCl | 10 mM in DMSO | 10 µM (final) | 100% DMSO |
| Positive Control (Staurosporine) | 1 mM in DMSO | 1 µM (final) | 100% DMSO |
| Detection Reagent | Proprietary | As per manufacturer | Proprietary |
Step-by-Step HTS Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 50 nL of this compound from a 10 mM stock solution to the appropriate wells of a 384-well assay plate.
-
Similarly, dispense the positive control (e.g., Staurosporine) and negative control (DMSO) into their designated wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate master mix in assay buffer.
-
Using a multi-drop dispenser, add 25 µL of the master mix to each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer.
-
Add 25 µL of the ATP solution to each well to start the reaction. The final reaction volume is 50 µL.
-
-
Incubation:
-
Briefly centrifuge the plates to ensure proper mixing.
-
Incubate the plates at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 50 µL of the detection reagent to each well.
-
Incubate for an additional 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a compatible plate reader (Excitation/Emission wavelengths as per the detection reagent's specifications).
-
Data Analysis and Quality Control
Rigorous data analysis and quality control are paramount to the success of any HTS campaign.[18][19][20]
Quality Control Metrics
The Z'-factor is a statistical measure used to evaluate the quality of an HTS assay.[11] It is calculated using the signals from the positive and negative controls.
-
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
-
µ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
µ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
-
| Parameter | Value | Interpretation |
| Z'-factor | > 0.5 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background | > 5 | Good separation between positive and negative controls. |
| CV of Controls | < 10% | Low variability in control wells. |
Hit Identification
A "hit" is defined as a compound that produces a statistically significant change in the assay signal compared to the negative controls. A common method for hit selection is the use of a Z-score.
-
Formula: Z-score = (x - µ_sample) / σ_sample
-
x = raw data point of a test well
-
µ_sample = mean of all sample wells
-
σ_sample = standard deviation of all sample wells
-
Compounds with a Z-score ≤ -3 are typically considered primary hits and are selected for further investigation.
Hypothetical Signaling Pathway
Isoquinoline derivatives are known to modulate various signaling pathways implicated in disease.[1] The diagram below illustrates a hypothetical kinase signaling cascade that could be targeted by an inhibitory compound like this compound.
Caption: A hypothetical kinase signaling pathway targeted by an isoquinoline inhibitor.
Conclusion
This application note provides a comprehensive framework for utilizing this compound as a representative compound in a high-throughput screening campaign for the discovery of novel kinase inhibitors. By following the detailed protocols for assay execution, data analysis, and quality control, researchers can effectively and efficiently identify promising lead compounds for further development. The principles and methodologies described herein are broadly applicable to the screening of other compound libraries against a variety of biological targets.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [ouci.dntb.gov.ua]
- 7. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. sbpdiscovery.org [sbpdiscovery.org]
- 13. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence-Based Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
- 18. HTS quality control and data analysis: a process to maximize information from a high-throughput screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HTS Quality Control and Data Analysis: A Process to Maximize Info...: Ingenta Connect [ingentaconnect.com]
- 20. benthamdirect.com [benthamdirect.com]
The Enigmatic Probe: A Guide to Target Validation Using Isoquinolin-3-ylmethanamine Hydrochloride
A Note to the Researcher: The direct biological target of isoquinolin-3-ylmethanamine hydrochloride is not extensively documented in publicly available scientific literature. Therefore, this document presents a comprehensive framework for its use as a chemical probe by positing a hypothetical target: Bromodomain-containing protein 4 (BRD4) . This choice is informed by the prevalence of nitrogenous heterocyclic scaffolds in inhibitors of epigenetic targets. The principles, protocols, and validation strategies detailed herein are broadly applicable and serve as a rigorous guide for researchers aiming to elucidate the true target of this and other novel chemical probes.
Introduction: The Crucial Role of Chemical Probes in Drug Discovery
In the modern era of target-based drug discovery, the validation of a biological target's role in disease pathology is a critical step.[1][2] A chemical probe, a small molecule that selectively modulates a specific protein target, is an invaluable tool in this process.[3] Unlike genetic methods such as CRISPR or RNAi, chemical probes offer temporal control, allowing for the acute and often reversible modulation of a target's function, which can be crucial for dissecting complex biological pathways.[3] An ideal chemical probe exhibits high potency and selectivity for its intended target, with well-characterized on-target and off-target activities.[4] This guide provides a detailed framework for utilizing this compound as a chemical probe for target validation, using the hypothetical target BRD4 as an illustrative case study.
Physicochemical Properties of this compound
A thorough understanding of a chemical probe's physical and chemical properties is fundamental to its effective use in biological systems.
| Property | Value | Source |
| CAS Number | 1628557-04-9 | [5] |
| Molecular Formula | C₁₀H₁₁ClN₂ | [5] |
| Molecular Weight | 194.66 g/mol | [5] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO and water | Assumed for experimental purposes |
Hypothetical Target: Bromodomain-containing Protein 4 (BRD4)
BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic readers, recognizing and binding to acetylated lysine residues on histones. This interaction plays a pivotal role in the regulation of gene transcription. Dysregulation of BRD4 activity has been implicated in a variety of diseases, including cancer and inflammation, making it a compelling therapeutic target. The isoquinoline scaffold is a common feature in many kinase and epigenetic modulators, providing a rationale for its potential interaction with the acetyl-lysine binding pocket of BRD4.
Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Target Validation
The following protocols provide a step-by-step guide for validating BRD4 as the target of this compound.
In Vitro Target Engagement
The initial step is to confirm direct binding of the probe to the purified target protein.
Protocol: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This assay measures the disruption of the interaction between BRD4 and an acetylated histone peptide.
Materials:
-
Recombinant human BRD4 protein
-
Biotinylated histone H4 acetylated lysine peptide
-
Streptavidin-coated Donor beads
-
Anti-BRD4 antibody-conjugated Acceptor beads
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the biotinylated histone peptide and the anti-BRD4 acceptor beads.
-
Add 5 µL of a solution containing recombinant BRD4 protein.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of a solution containing streptavidin-coated donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the probe concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Target Engagement
Demonstrating that the probe engages its target within a cellular context is a critical validation step.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MCF-7)
-
This compound
-
Cell lysis buffer
-
PBS
-
Equipment for SDS-PAGE and Western blotting
-
Anti-BRD4 antibody
Procedure:
-
Treat cultured cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble BRD4 at each temperature by Western blotting.
Data Analysis:
-
Quantify the band intensities for BRD4 at each temperature for both treated and untreated samples.
-
Plot the percentage of soluble BRD4 against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
Cellular Phenotypic Assays
Connecting target engagement to a cellular phenotype provides evidence of the probe's functional effect.
Protocol: MYC Expression Analysis by qPCR
BRD4 is a known regulator of the MYC oncogene. Inhibition of BRD4 should lead to a decrease in MYC mRNA levels.
Materials:
-
Human cancer cell line with known BRD4-dependent MYC expression (e.g., AML cell lines)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treat cells with a dose-range of this compound for a defined period (e.g., 6-24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for MYC and the housekeeping gene.
Data Analysis:
-
Calculate the relative expression of MYC normalized to the housekeeping gene using the ΔΔCt method.
-
A dose-dependent decrease in MYC expression would support the on-target activity of the probe.
Off-Target Selectivity Profiling
A good chemical probe should be selective for its intended target.
Protocol: Kinase and Bromodomain Panel Screening
Submit the probe to a commercial service for screening against a broad panel of kinases and bromodomains to identify potential off-targets.
Data Analysis:
-
Analyze the percentage of inhibition at a fixed concentration (e.g., 1 or 10 µM).
-
Follow up on any significant hits with dose-response assays to determine their IC₅₀ values.
-
Ideally, the probe should be significantly more potent on the intended target than on any off-targets.
Target Validation Workflow
Caption: A comprehensive workflow for target validation using a chemical probe.
Conclusion
While the definitive biological target of this compound remains to be elucidated, the framework provided here offers a robust and systematic approach to its characterization as a chemical probe. By employing a combination of in vitro, cellular, and in vivo assays, researchers can confidently identify its target, understand its mechanism of action, and ultimately validate its utility in probing biological systems and discovering novel therapeutic avenues. The principles of rigorous target validation are paramount for the advancement of chemical biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [ouci.dntb.gov.ua]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
Troubleshooting & Optimization
"solubility issues with Isoquinolin-3-ylmethanamine hydrochloride in aqueous solutions"
Technical Support Center: Isoquinolin-3-ylmethanamine Hydrochloride
Introduction
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous solutions. As an amine hydrochloride salt, its solubility is critically dependent on the physicochemical properties of the aqueous environment, primarily pH. This document provides a structured approach to understanding and overcoming these issues, combining fundamental chemical principles with practical, field-tested protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: Why is my this compound not dissolving in plain water or neutral buffer (e.g., PBS pH 7.4)?
A1: This is the most frequently encountered issue. This compound is the salt of a weak base (the amine) and a strong acid (HCl). In solution, an equilibrium exists between the protonated, charged form (the ammonium cation) and the neutral, free base form.
-
Charged Form (Good Solubility): The protonated amine group is ionic and readily forms favorable hydrogen bonds with water, leading to good aqueous solubility.[1][2][3]
-
Neutral Form (Poor Solubility): The neutral "free base" form is significantly less polar. The bulky, aromatic isoquinoline ring dominates the molecule's character, making it poorly soluble in water, a phenomenon often described as "oily" or hydrophobic.
At neutral or alkaline pH, the equilibrium shifts towards the neutral free base, which can precipitate out of solution. For optimal solubility, a slightly acidic pH is required to keep the primary amine group fully protonated.
Q2: At what pH should I expect the best solubility?
A2: To ensure the compound remains in its soluble, protonated form, the pH of the solution should be at least 1 to 2 pH units below the pKa of the primary amine group. While the exact experimental pKa for Isoquinolin-3-ylmethanamine is not readily published, the pKa of the conjugate acid of similar aromatic amines can be estimated to be in the range of 7.5-9.0. Therefore, maintaining a solution pH of ≤ 6.0 is a safe and effective starting point to ensure maximal solubility.
Q3: Can I heat or sonicate the solution to aid dissolution?
A3: Yes, gentle heating (e.g., to 37-40°C) and sonication are standard and effective methods to increase the rate of dissolution.[1] However, these methods will not overcome fundamental insolubility due to incorrect pH. If the compound precipitates upon cooling or after removal from the sonicator, it indicates the solution is supersaturated and the pH is likely too high. Always start with pH adjustment before applying heat.
Q4: I dissolved the compound in an organic solvent first and then diluted it into my aqueous buffer, but it immediately precipitated. What happened?
A4: This is a classic problem of solvent exchange. The compound was soluble in the organic solvent (e.g., DMSO, ethanol), but when this concentrated stock is introduced to the aqueous buffer, the organic solvent is diluted. The compound is now exposed to an aqueous environment where it may not be soluble, especially if the buffer's pH is neutral or basic. This leads to "crashing out" or precipitation. The key is to ensure the final aqueous environment has a pH that can maintain the compound's solubility.
Part 2: In-Depth Troubleshooting & Protocols
This section provides systematic workflows and detailed protocols to diagnose and resolve complex solubility issues.
Troubleshooting Guide: A Systematic Approach
When insolubility is observed, it is crucial to diagnose the root cause systematically. The following flowchart provides a logical decision-making process.
Caption: Troubleshooting workflow for solubility issues.
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol describes the best practice for preparing a stock solution of this compound directly in an aqueous buffer.
Objective: To prepare a clear, stable 10 mM stock solution.
Materials:
-
This compound powder
-
Deionized water
-
1 M HCl (for pH adjustment)
-
Buffer: 100 mM Sodium Acetate or Sodium Citrate stock solution (pH 5.0)
-
Calibrated pH meter
-
Vortex mixer and/or magnetic stirrer
-
Sonicator bath
Procedure:
-
Select an Acidic Buffer: Do not use plain water or neutral PBS. An acidic buffer system is critical. A citrate or acetate buffer at pH 5.0 is a robust choice.
-
Weigh Compound: Accurately weigh the required amount of this compound (Molecular Weight: ~194.66 g/mol ) for your target volume and concentration.[4]
-
Initial Dispensing: Add approximately 80% of the final target volume of your chosen acidic buffer (e.g., 8 mL for a final 10 mL solution) to the vessel containing the powder.
-
Promote Dissolution:
-
Vortex vigorously for 1-2 minutes.
-
If solids remain, place the vessel on a magnetic stirrer for 15-30 minutes.
-
If solids still persist, sonicate the solution in a water bath for 5-10 minute intervals. Avoid overheating.
-
-
Check pH and Adjust if Necessary:
-
Measure the pH of the solution. The dissolved hydrochloride salt should already make the solution acidic.
-
If the pH is above 6.0 for any reason, add 1 M HCl dropwise while stirring until the pH is between 5.0 and 6.0. This step is crucial and ensures the amine remains protonated.
-
-
Final Volume and Filtration:
-
Once the solid is fully dissolved and the solution is clear, add the buffer to reach the final target volume.
-
For biological applications, sterile-filter the final solution through a 0.22 µm syringe filter compatible with your buffer system.
-
-
Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C. Before use, thaw completely and vortex to ensure homogeneity, as some compounds can fall out of solution upon freezing.
Data Summary: pH-Dependent Solubility Principle
The solubility of amine salts is fundamentally linked to the pH of the medium. The table below summarizes the expected behavior of this compound.
| pH Range | Dominant Species | Protonation State of Amine | Expected Aqueous Solubility | Rationale |
| Acidic (pH < 6.0) | Ammonium Salt (R-NH₃⁺Cl⁻) | >99% Protonated | High | The ionic, charged form readily interacts with polar water molecules through hydrogen bonding.[2][3] |
| Neutral (pH ~7.4) | Equilibrium Mixture | Partially Deprotonated | Low / Prone to Precipitation | A significant fraction of the compound converts to the poorly soluble neutral free base, leading to potential precipitation. |
| Basic (pH > 9.0) | Free Base (R-NH₂) | >90% Deprotonated | Very Low / Insoluble | The compound is almost entirely in its neutral, non-polar form, which is immiscible with water. |
References
Navigating the Labyrinth of Isoquinoline Synthesis: A Technical Support Center
For the dedicated researcher in medicinal chemistry and drug development, the isoquinoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents. However, the path to these vital molecules is often fraught with experimental challenges. This technical support center is designed to be your trusted companion in the lab, providing in-depth troubleshooting guides and frequently asked questions for the most common isoquinoline synthetic routes. Here, we move beyond mere procedural lists to explore the underlying chemical principles, empowering you to diagnose and resolve issues with scientific rigor.
Section 1: The Bischler-Napieralski Reaction: A Troubleshooter's Guide
The Bischler-Napieralski reaction, a cornerstone of 3,4-dihydroisoquinoline synthesis, is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides.[1] While powerful, its success hinges on a delicate balance of substrate reactivity and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Bischler-Napieralski reaction is failing or giving very low yields. What are the likely culprits?
A1: This is a common issue that can often be traced back to a few key factors:
-
Deactivated Aromatic Ring: This reaction is fundamentally an electrophilic aromatic substitution. If your aromatic ring bears electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R), the cyclization will be significantly hindered. The reaction is most efficient with electron-donating groups (e.g., -OCH₃, -CH₃) that activate the ring towards electrophilic attack.[2] For substrates with deactivating groups, harsher conditions, such as refluxing in a mixture of POCl₃ and P₂O₅, may be necessary.[3]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, standard dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to drive the reaction to completion.[4] In such cases, more potent reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can be effective, often allowing for milder reaction temperatures.[1]
-
Inappropriate Reaction Conditions: Overly high temperatures or prolonged reaction times can lead to decomposition of the starting material or product, often resulting in the formation of intractable tars. It is crucial to monitor the reaction progress closely by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to work up the reaction as soon as the starting material is consumed.[5]
Q2: I am observing a significant amount of a styrene byproduct. What is happening and how can I prevent it?
A2: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis and is indicative of a competing retro-Ritter reaction .[4] This occurs when the nitrilium ion intermediate, the key electrophile for cyclization, fragments. This side reaction is particularly favored when the resulting styrene is highly conjugated.[4]
To minimize this unwanted pathway, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter fragmentation.[3]
-
Alternative Reagents: Employing oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to fragmentation than the nitrilium ion.[3]
Troubleshooting Workflow: Bischler-Napieralski Reaction
Caption: Troubleshooting decision tree for the Bischler-Napieralski reaction.
Section 2: Mastering the Pictet-Spengler Reaction: A Guide to Success
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines from β-arylethylamines and carbonyl compounds.[6] Its success is highly dependent on the purity of starting materials and carefully optimized reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction is sluggish or not proceeding to completion. What should I check first?
A1: When faced with a stubborn Pictet-Spengler reaction, a systematic check of your starting materials and reaction setup is the first order of business:
-
Purity of the β-Arylethylamine: Ensure your amine starting material is pure. Contaminants can interfere with the initial imine formation, which is the first step of the reaction.
-
Quality of the Carbonyl Compound: Aldehydes, in particular, can be prone to oxidation or polymerization upon storage. Use a freshly opened or purified bottle of the aldehyde.
-
Catalyst Loading: The amount of acid catalyst is critical. Too little will result in a slow or stalled reaction, while too much can lead to degradation of the starting materials or product. A good starting point is typically 10-50 mol% for a catalytic amount, but some reactions may require stoichiometric amounts of acid.[7]
Q2: How do I choose the optimal solvent and temperature for my Pictet-Spengler reaction?
A2: The choice of solvent and temperature can profoundly impact the reaction outcome:
-
Solvent Selection: While protic solvents like methanol are commonly used, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile have been reported to provide superior yields in some cases. If you are not using an aqueous solution of the aldehyde, ensuring anhydrous conditions is crucial, as water can interfere with the reaction.
-
Temperature Optimization: Many Pictet-Spengler reactions proceed smoothly at room temperature. However, if the reaction is slow, gentle heating (e.g., 40-60 °C) can be beneficial. Conversely, if you observe decomposition, running the reaction at a lower temperature (e.g., 0 °C) may improve the yield. It is always advisable to monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time.
Experimental Protocol: A General Procedure for the Pictet-Spengler Reaction
-
Reactant Preparation: To a solution of the β-arylethylamine (1.0 eq) in the chosen solvent (e.g., methanol or DCM), add the aldehyde or ketone (1.0-1.2 eq).
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Section 3: The Pomeranz-Fritsch Reaction: Taming a Temperamental Transformation
The Pomeranz-Fritsch reaction offers a direct route to isoquinolines from benzaldehydes and aminoacetaldehyde dialkyl acetals.[8] However, this reaction is notoriously sensitive to the choice of acid catalyst and temperature, often leading to a variety of byproducts if not carefully controlled.[9]
Frequently Asked Questions (FAQs)
Q1: My Pomeranz-Fritsch reaction is a complex mixture of products. What are the most common byproducts and how can I avoid them?
A1: A messy Pomeranz-Fritsch reaction is a common frustration. The primary culprits are often related to the harsh acidic conditions:
-
Unreacted Starting Materials and Intermediates: Incomplete conversion can leave behind the starting benzaldehyde and aminoacetaldehyde acetal, as well as the Schiff base intermediate.[9]
-
Polymerization and Degradation: Strong acids and high temperatures can lead to the formation of complex, often intractable, polymeric materials.[9]
-
Formation of a Seven-Membered Ring: Under certain acidic conditions, particularly with aqueous hydrochloric acid in dioxane, a benzo[d]azepinone scaffold can form as a significant byproduct.[9]
To improve the yield and selectivity, meticulous optimization of the reaction conditions is paramount:
-
Acid Catalyst: The choice of acid is critical. While concentrated sulfuric acid is traditionally used, other acids like trifluoroacetic acid (TFA) or methanesulfonic acid can offer better selectivity for certain substrates.[9][10] A systematic screening of the acid and its concentration is highly recommended.
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid overheating and decomposition.[9]
Q2: What are some key modifications to the Pomeranz-Fritsch reaction that can improve its reliability?
A2: Several modifications have been developed to broaden the scope and improve the yields of the Pomeranz-Fritsch reaction:
-
Schlittler-Muller Modification: This approach utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials.[11]
-
Bobbitt Modification: This variation involves the hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization, leading to the formation of a tetrahydroisoquinoline.[11]
Data Presentation: Impact of Acid Catalyst on Pomeranz-Fritsch Reaction Yield
| Acid Catalyst | Yield of Isoquinoline Product (%) |
| Trifluoroacetic acid (TFA) | 46 |
| Methanesulfonic acid (20 equiv) | 52 |
| Acetic acid & conc. H₂SO₄ | 30-36 |
| Formic acid | 0 |
This data is from a modified Ugi/Pomeranz-Fritsch reaction system and illustrates the significant impact of the acid choice on the reaction outcome.[9]
Section 4: Analytical Monitoring and Purification: Ensuring Success from Start to Finish
Monitoring Reaction Progress
Close monitoring of your reaction is crucial for optimizing conditions and knowing when to quench the reaction.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. A good starting mobile phase for many isoquinoline syntheses is a mixture of ethyl acetate and hexanes (e.g., 30:70). The reaction is considered complete when the starting material spot has disappeared and a new product spot is prominent.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any byproducts, which is invaluable for troubleshooting. It can also be used for quantitative analysis to determine reaction kinetics.[12]
Purification Strategies
-
Column Chromatography: The most common method for purifying crude reaction mixtures. Silica gel is the standard stationary phase.
-
Acid-Base Extraction: Since isoquinolines are basic, an acid-base extraction can be a highly effective preliminary purification step to remove neutral and acidic impurities.[13]
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material.
Workflow for Reaction Monitoring and Purification
Caption: General workflow for monitoring and purifying isoquinoline synthesis products.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
"purification challenges of Isoquinolin-3-ylmethanamine hydrochloride"
Technical Support Center: Isoquinolin-3-ylmethanamine Hydrochloride
Welcome to the technical support guide for this compound (CAS No. 1628557-04-9). This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. Here, we address the common and often subtle challenges encountered during its purification, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Common Purification Issues
This section is structured to address specific problems you may encounter during the isolation and purification of this compound.
Q1: My product has "oiled out" or precipitated as a sticky gum during hydrochloride salt formation and crystallization. What's happening and how can I fix it?
Answer:
This is a classic problem in amine salt crystallization, often caused by a combination of factors including solvent choice, rate of acid addition, and the presence of impurities.
Underlying Causes:
-
Excessive Supersaturation: Adding the HCl source (e.g., HCl in ether or isopropanol) too quickly creates a localized, highly supersaturated environment. The molecules crash out of solution so rapidly that they don't have time to arrange themselves into an ordered crystal lattice, resulting in an amorphous oil or gum.
-
Poor Solvent Choice: The solvent system may be too "good" for the hydrochloride salt, meaning the salt is highly soluble even at low temperatures.[1] Alternatively, the freebase may have low solubility in the chosen solvent, precipitating before it can react to form the salt.[2]
-
Presence of Water: The use of aqueous HCl can introduce water, which is often a poor anti-solvent for hydrochloride salts and can promote oiling out.[2]
-
Process-Related Impurities: Unreacted starting materials or byproducts can interfere with crystal lattice formation, acting as "crystal poisons" and leading to an amorphous precipitate.
Step-by-Step Solutions:
-
Re-dissolve and Re-precipitate: If the product has already oiled out, attempt to gently warm the mixture to redissolve the gum. If it doesn't redissolve, you may need to add a small amount of a co-solvent in which the salt is soluble (e.g., methanol, isopropanol) until a clear solution is achieved. Then, proceed with a controlled precipitation.
-
Control the Acid Addition: Add the HCl solution dropwise and slowly to the stirred solution of the freebase amine at a controlled temperature (start at 0-5 °C). This maintains a state of moderate supersaturation, favoring crystal growth over amorphous precipitation.
-
Optimize the Solvent System:
-
Solvent: Dissolve the crude freebase in a solvent where it is soluble, but the resulting hydrochloride salt has limited solubility, such as diethyl ether, ethyl acetate, or dichloromethane (DCM).[3]
-
Anti-Solvent: If the salt is too soluble, after its formation in a solvent like isopropanol (IPA), you can slowly add an anti-solvent like heptane or methyl tert-butyl ether (MTBE) to induce crystallization.[4]
-
-
Use Anhydrous HCl: Whenever possible, use an anhydrous solution of HCl (e.g., 2M HCl in diethyl ether, or HCl gas dissolved in a suitable solvent) to prevent the introduction of water.[2]
Q2: Despite successful crystallization, my product's purity is low (<98% by HPLC/NMR). What are the likely impurities and how can I remove them?
Answer:
Low purity after initial crystallization points to the presence of closely related impurities that co-crystallize with the product. Identifying the source of these impurities is key to selecting the right purification strategy.
Likely Impurities & Their Origin:
-
Unreacted Starting Material: Depending on the synthetic route, precursors like isoquinoline-3-carbonitrile or related aldehydes/ketones may persist.
-
Over-alkylation or Byproducts: If the synthesis involves alkylation, di-alkylation products can form. Reductive amination routes might leave residual imine intermediates.
-
De-halogenated Impurities: In syntheses involving palladium-catalyzed reactions, impurities where a halogen has been reductively removed can be notoriously difficult to separate.[5]
-
Isoproterenone-like Impurities: If the synthesis involves reduction of a keto-amine precursor, the unreduced ketone can be a significant impurity.[6]
Purification Strategies:
-
Recrystallization: This is the most powerful technique for removing small amounts of impurities. The key is solvent selection. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[7]
-
Recommended Solvents: For amine hydrochlorides, alcoholic solvents like methanol (MeOH), ethanol (EtOH), or isopropanol (IPA) are excellent choices. Often, a binary solvent system provides the best results.
-
Protocol: Dissolve the crude salt in a minimal amount of boiling MeOH or IPA. Once fully dissolved, slowly add a less polar anti-solvent like ethyl acetate or MTBE until the solution becomes faintly cloudy. Add a few drops of the hot alcohol to clarify, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize recovery.[8]
-
-
Trituration/Slurrying: If the impurity is significantly more soluble than the product, a slurry wash can be very effective.
-
Protocol: Stir the impure solid in a solvent where the product is sparingly soluble but the impurity dissolves well (e.g., cold acetone, ethyl acetate, or acetonitrile). Stir for several hours, then filter the solid, wash with a small amount of cold solvent, and dry.
-
-
Preparative Chromatography (as a last resort): Purifying the hydrochloride salt directly on silica gel can be challenging due to streaking and poor separation. It is often better to purify the freebase first.
-
Workflow: Neutralize the hydrochloride salt with a weak base (e.g., saturated aq. NaHCO₃) and extract the freebase into an organic solvent like DCM or EtOAc. Dry the organic layer, concentrate, and purify the freebase amine by column chromatography. After purification, convert the pure freebase back to the hydrochloride salt.[9]
-
Q3: My final, dried product shows persistent residual solvents in the NMR or GC analysis. How can I effectively remove them?
Answer:
Residual solvents are a common issue, especially for crystalline solids where solvent molecules can become trapped within the crystal lattice.[10] This is a critical parameter to control in pharmaceutical development.[11][12]
Commonly Trapped Solvents: Toluene, ethyl acetate, acetone, isopropanol, and methanol.
Removal Techniques:
-
High-Vacuum Drying: The most straightforward method is drying the solid under high vacuum ( <1 mmHg) at an elevated temperature (e.g., 40-50 °C). The temperature should be chosen carefully to avoid product degradation.
-
Solvent Displacement by Water Vapor (Vacuum Hydration): For stubborn, entrapped organic solvents, a highly effective technique involves displacing them with water molecules.[10]
-
Protocol: Place the sample in a vacuum oven or desiccator. In a separate, open container within the same chamber, place a dish of water. Apply vacuum. The water vapor will slowly displace the trapped organic solvent molecules within the crystal lattice. Afterward, the more labile water can be removed by standard vacuum drying without the presence of the water dish.[10]
-
-
Re-slurrying in a Volatile, Low-Solubility Solvent: Slurrying the product in a solvent in which it is practically insoluble, like n-heptane or diethyl ether, can help wash away more soluble residual solvents. The new, more volatile solvent is then easier to remove during final drying.
Data Summary: Recommended Solvents for Purification
| Purification Method | Primary Solvent (for dissolution) | Anti-Solvent/Slurry Solvent | Rationale & Key Considerations |
| Recrystallization | Methanol, Ethanol, Isopropanol | Ethyl Acetate, MTBE, Acetone | Balances good solubility at high temperatures with poor solubility at low temperatures. The anti-solvent helps induce crystallization and control crystal size.[4] |
| Trituration/Slurry | N/A | Acetone, Acetonitrile, Ethyl Acetate | Ideal for removing more soluble impurities. The product should be sparingly soluble in the chosen solvent at room temperature. |
| Salt Formation | Diethyl Ether, Ethyl Acetate, Isopropanol | Heptane, MTBE | The freebase should be soluble, while the resulting HCl salt should have low solubility, causing it to precipitate upon acidification.[3] |
Frequently Asked Questions (FAQs)
Q: Is column chromatography on silica gel a good method for purifying this compound directly?
A: Generally, no. Amine hydrochlorides are polar salts and tend to interact very strongly with the acidic silica gel surface. This often leads to significant peak tailing, poor separation, and sometimes irreversible adsorption. As mentioned in the troubleshooting guide, the recommended approach is to purify the neutral freebase on silica gel and then convert the purified amine to its hydrochloride salt.
Q: My final product is off-color (yellow or brown). What is the cause and can it be fixed?
A: A yellow or brown tint often indicates the presence of trace oxidized impurities or residual colored byproducts from the synthesis. Amines, in particular, can be susceptible to air oxidation over time, forming colored species.[13]
-
Solution 1: Charcoal Treatment. During recrystallization, after the product is fully dissolved in the hot solvent, you can add a small amount (1-2% by weight) of activated carbon (charcoal). The charcoal adsorbs colored, non-polar impurities. Keep the solution hot and swirl for a few minutes, then perform a hot gravity filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.[8]
-
Solution 2: Re-evaluate Upstream Chemistry. The best solution is often to prevent the formation of the colored impurity in the first place. Review the reaction conditions; prolonged heating or exposure to air can cause degradation.
Q: How should I store this compound to ensure its long-term stability?
A: As a solid hydrochloride salt, the compound is significantly more stable than its freebase form. However, proper storage is still crucial.
-
Solid Form: Store the solid in a tightly sealed vial, protected from light and moisture, under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.
-
Solution Form: Stock solutions should be prepared fresh. If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q: How can I definitively confirm that I have formed the hydrochloride salt and not just isolated the freebase?
A: Several methods can be used:
-
¹H NMR Spectroscopy: The protons on the carbon adjacent to the nitrogen (the -CH₂-NH₂) will typically show a downfield shift upon protonation. More definitively, the N-H protons of the resulting ammonium salt (-NH₃⁺) will appear as a broad singlet, often far downfield, and its integration should correspond to three protons.
-
Chloride Ion Test: Dissolve a small sample in deionized water, acidify with a few drops of dilute nitric acid, and then add a few drops of aqueous silver nitrate (AgNO₃) solution. The formation of a thick white precipitate (AgCl) confirms the presence of chloride ions.
-
pH Measurement: A solution of the hydrochloride salt in water will be acidic (typically pH 3-5).
Visualized Workflows
General Purification & Isolation Workflow
This diagram outlines the standard decision-making process following a synthesis yielding the crude amine.
Caption: Decision workflow for the isolation and purification of the target hydrochloride salt.
Troubleshooting Crystallization Failures
This decision tree helps diagnose and solve common issues when crystallization does not proceed as expected.
Caption: A troubleshooting tree for common crystallization problems.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. sciencemadness.org [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. DSpace [cora.ucc.ie]
- 6. Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. Home Page [chem.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating Side Reactions in Isoquinoline Synthesis
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in the synthesis of isoquinoline compounds. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you overcome common challenges and optimize your synthetic outcomes. Our focus is on identifying, understanding, and mitigating side reactions in the most prevalent isoquinoline synthesis methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for constructing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[1][2] It typically employs dehydrating agents under acidic conditions.[3][4]
Q1: My Bischler-Napieralski reaction is producing a significant amount of a styrene byproduct, leading to low yields of the desired dihydroisoquinoline. What is happening and how can I prevent this?
A1: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter reaction pathway.[2][3] This occurs when the nitrilium ion intermediate, crucial for the cyclization, fragments. This side reaction is particularly favored when the resulting styrene is highly conjugated.[3]
Troubleshooting & Optimization:
-
Mechanism of Styrene Formation: The nitrilium ion intermediate can undergo elimination instead of the desired intramolecular electrophilic aromatic substitution.
Caption: Competing pathways in the Bischler-Napieralski reaction.
-
Strategic Solutions to Minimize Styrene Formation:
-
Choice of Solvent: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product.[3] However, this can be a costly option depending on the nitrile required.
-
Alternative Acylating Agent: A highly effective method is to use oxalyl chloride to form an N-acyliminium intermediate, which is less prone to elimination.[3]
-
Protocol: Modified Bischler-Napieralski Reaction Using Oxalyl Chloride
-
Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-arylethylamide (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C and slowly add oxalyl chloride (1.1 to 1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature while monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Conventional Method (POCl₃) | Modified Method (Oxalyl Chloride) |
| Key Reagent | POCl₃, P₂O₅ | Oxalyl Chloride |
| Primary Side Reaction | Styrene formation (Retro-Ritter) | Minimal |
| Reaction Conditions | Often requires heating/reflux | Typically room temperature |
| Substrate Scope | Can be limited by electron-withdrawing groups | Broader substrate scope |
Q2: My reaction is sluggish, or the yield is very low, even without significant styrene formation. What other factors should I consider?
A2: Low yields can also be attributed to the electronic properties of your substrate or the potency of your dehydrating agent.
Troubleshooting & Optimization:
-
Aromatic Ring Activation: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, so electron-donating groups on the aromatic ring are crucial for good yields.[2]
-
Dehydrating Agent Potency: Ensure your dehydrating agents are anhydrous, as moisture will consume them. For particularly challenging substrates, consider modern, milder methods using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, which can be effective even at room temperature.[5]
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[6][7]
Q1: My Pictet-Spengler reaction is not proceeding to completion, and I'm isolating the imine intermediate. How can I drive the reaction forward?
A1: The stability of the imine intermediate can prevent cyclization. The reaction relies on the formation of a more electrophilic iminium ion to facilitate the ring closure.[6]
Troubleshooting & Optimization:
-
Acid Catalysis: The choice and concentration of the acid catalyst are critical.
-
Solution: If you are using mild acidic conditions, consider switching to a stronger acid like trifluoroacetic acid (TFA) or even hydrochloric acid. For substrates with less nucleophilic aromatic rings, harsher conditions, such as refluxing in strong acid, may be necessary.[6] It is advisable to screen different acid catalysts and their concentrations for your specific substrate.
Caption: The role of acid catalysis in the Pictet-Spengler reaction.
-
-
N-Acyliminium Ion Variant: For a more potent electrophile, you can acylate the imine to form an N-acyliminium ion, which will cyclize under milder conditions with a broader range of aromatic systems.[6]
Q2: I'm obtaining a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve the stereoselectivity?
A2: The formation of diastereomers is a common challenge when a new stereocenter is formed at the 1-position of the isoquinoline ring. The stereochemical outcome can be influenced by kinetic versus thermodynamic control.
Troubleshooting & Optimization:
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the diastereomeric ratio. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to equilibration to the thermodynamically more stable diastereomer.[8]
-
Chiral Catalysts: The use of chiral Brønsted acids, such as chiral phosphoric acids, can induce high levels of enantioselectivity and diastereoselectivity.[9]
Protocol: General Procedure for Diastereoselective Pictet-Spengler Reaction
-
Setup: Dissolve the β-arylethylamine (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Catalyst Addition: Add the chiral Brønsted acid catalyst (typically 5-20 mol%).
-
Temperature Control: Cool the reaction to the desired temperature (e.g., -20 °C to room temperature) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Analysis: Quench the reaction, perform an aqueous work-up, and extract the product. Analyze the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction synthesizes isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal, typically under strong acidic conditions.[1][4]
Q1: My Pomeranz-Fritsch reaction is yielding a significant byproduct with a seven-membered ring. What is this, and how can I avoid it?
A1: You are likely forming a benzo[d]azepinone scaffold.[10] This side reaction is known to occur under specific acidic conditions and can be a major competing pathway.[11]
Troubleshooting & Optimization:
-
Acid Catalyst Selection: The choice of acid is paramount in directing the reaction towards the desired isoquinoline product.
-
Solution: It has been observed that using 37% aqueous hydrochloric acid in dioxane can favor the formation of the seven-membered ring byproduct.[10][11] To promote the formation of the isoquinoline, consider using alternative acid catalysts such as trifluoroacetic acid (TFA) or methanesulfonic acid.[10][11] A thorough screening of acid catalysts is recommended for your specific substrate.
-
| Acid Catalyst | Predominant Product | Reference |
| 37% HCl in Dioxane | Benzo[d]azepinone | [10] |
| Trifluoroacetic Acid (TFA) | Isoquinoline | [11] |
| Methanesulfonic Acid | Isoquinoline | [10][11] |
| Concentrated H₂SO₄ | Isoquinoline (classical conditions) | [4] |
Q2: The yields of my Pomeranz-Fritsch reaction are consistently low, with significant charring. What are the primary causes?
A2: Low yields and decomposition are common issues in the classical Pomeranz-Fritsch reaction due to the harsh reaction conditions.
Troubleshooting & Optimization:
-
Temperature Control: High temperatures can lead to the decomposition of starting materials and products.[11] Carefully optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.
-
Purity of Starting Materials: Impurities in the benzaldehyde or aminoacetaldehyde acetal can interfere with the reaction. Ensure high purity of your starting materials.[11]
-
Modified Procedures: For sensitive substrates, consider milder, modified versions of the reaction, such as the Schlittler-Müller modification, which uses a substituted benzylamine and glyoxal hemiacetal.[4]
Protocol: General Procedure for the Classical Pomeranz-Fritsch Reaction
-
Schiff Base Formation: Dissolve the benzaldehyde (1 equivalent) and aminoacetaldehyde diethyl acetal (1.0-1.2 equivalents) in a suitable solvent like ethanol. Stir at room temperature or with gentle heating until the formation of the Schiff base is complete (monitor by TLC or NMR). Remove the solvent under reduced pressure.
-
Cyclization: Slowly and carefully add the crude benzalaminoacetal to a stirred, cooled solution of the acid catalyst (e.g., concentrated sulfuric acid).
-
Heating: Heat the reaction mixture to the optimized temperature (often between 100-160 °C) and monitor its progress.
-
Work-up: After completion, cool the reaction and carefully pour it onto ice. Basify the aqueous solution (e.g., with NaOH) to precipitate the crude product.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography or recrystallization.[11]
References
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. grokipedia.com [grokipedia.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"how to increase the purity of Isoquinolin-3-ylmethanamine hydrochloride"
Welcome to the technical support guide for the purification of Isoquinolin-3-ylmethanamine hydrochloride (CAS 1628557-04-9). This document is designed for researchers, chemists, and drug development professionals who may encounter purity challenges during their work with this compound. The following question-and-answer guide provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each purification technique.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My batch of this compound shows unknown peaks on HPLC/NMR. How do I confirm its purity and identify potential contaminants?
Answer:
Accurate purity assessment is the critical first step. Impurities can significantly impact downstream applications, affecting biological activity, reaction kinetics, and reproducibility. We recommend a multi-pronged analytical approach to establish a baseline purity profile.
Purity Assessment Workflow:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination.[1][2]
-
Recommended Method: A reverse-phase C18 column is a good starting point. Use a gradient elution method with mobile phases such as water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the amine.
-
Detection: A photodiode array (PDA) detector is ideal for identifying impurities that may have different UV-Vis spectra from the main compound.[3]
-
Interpretation: The area percentage of the main peak provides a quantitative measure of purity. Any other peaks represent impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can reveal the presence of process-related impurities.
-
Sample Prep: Dissolve the sample in a deuterated solvent like D₂O or DMSO-d₆.
-
What to Look For:
-
Residual Solvents: Look for characteristic peaks of common synthesis solvents (e.g., methanol, toluene, dichloromethane).[1]
-
Unreacted Starting Materials: Familiarize yourself with the NMR spectra of potential precursors used in isoquinoline synthesis (e.g., β-phenylethylamine derivatives).[4][5]
-
By-products: Unidentified aromatic or aliphatic signals may indicate side-reaction products.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capability of mass spectrometry.[3] It is invaluable for assigning molecular weights to the impurity peaks observed in the HPLC chromatogram, providing crucial clues to their identity.
The following diagram outlines the initial workflow for assessing a new batch of the compound.
Caption: Workflow for initial purity analysis.
FAQ 2: What are the likely impurities in my sample?
Answer:
Impurities in synthetic compounds typically fall into three categories.[1] Understanding their likely origin helps in selecting the most effective purification strategy.
-
Process-Related Impurities: These arise directly from the synthetic route. Common isoquinoline syntheses like the Bischler–Napieralski or Pictet–Spengler reactions can leave behind:
-
Unreacted Precursors: Such as substituted β-phenylethylamines or aldehydes.[5]
-
Reagents: Acylating agents, cyclization catalysts (e.g., POCl₃), or reducing agents.
-
By-products: Incomplete cyclization or over-reduction can lead to dihydroisoquinoline or tetrahydroisoquinoline analogs.
-
-
Degradation Impurities: Isoquinolines, like other nitrogen heterocycles, can be susceptible to degradation.
-
Residual Solvents: Solvents used during synthesis or workup (e.g., ethanol, ethyl acetate, dichloromethane) may be trapped in the solid material.
FAQ 3: My compound is only 90% pure. How can I increase its purity by recrystallization?
Answer:
Recrystallization is the most powerful and common technique for purifying solid organic compounds.[7][8] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.[9] For a polar salt like this compound, a polar solvent or a mixed-solvent system is typically required.
Step 1: Solvent Selection
The ideal solvent should dissolve the compound completely when hot (near boiling) but poorly at room or cold temperatures.[10]
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Alcohols | Ethanol, Isopropanol (IPA), Methanol | Good starting point. The hydrochloride salt should have moderate solubility at room temperature and high solubility when hot. Methanol is often too strong a solvent (high room temp solubility), leading to poor recovery. Ethanol or IPA are usually better choices. |
| Nitriles | Acetonitrile | Can be effective, often used in combination with an alcohol or as a primary solvent. |
| Water | Deionized Water | The compound is likely very soluble in water, which may prevent effective crystallization. However, it can be used as the primary solvent in a two-solvent system. |
| Anti-Solvents | Ethyl Acetate, Diethyl Ether, Heptane | These are non-polar solvents in which the compound is expected to be insoluble. They are added to a hot, dissolved solution to induce precipitation and are critical for the two-solvent method.[10] |
Step 2: Experimental Protocol (Single-Solvent Recrystallization)
This protocol assumes Isopropanol (IPA) is a suitable solvent.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add a small volume of IPA (e.g., 3-4 mL).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot IPA in small portions until the solid just dissolves completely.[11] Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery. Supersaturation is required for crystallization to occur upon cooling.[9]
-
Decolorization (If Necessary): If the solution is colored (e.g., yellow or brown), it indicates the presence of colored impurities, possibly from oxidation.[6] Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight). Re-heat the solution to boiling for a few minutes.[11]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them. Causality: This step must be done quickly to prevent premature crystallization in the funnel.[10]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (IPA) to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: The principle of purification by recrystallization.
Troubleshooting:
-
No Crystals Form:
-
Problem: The solution may not be supersaturated, or nucleation is slow.
-
Solution 1: Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Solution 2: Add a tiny "seed" crystal from the crude material.[11]
-
Solution 3: If too much solvent was added, carefully evaporate some solvent and allow it to cool again.
-
-
Oiling Out:
-
Problem: The compound comes out of solution as a liquid instead of a solid. This happens if the solution's saturation point is below the melting point of the compound.
-
Solution: Re-heat the solution to dissolve the oil, add a little more solvent, and try cooling again more slowly.
-
FAQ 4: Recrystallization didn't work well. When should I consider column chromatography?
Answer:
Column chromatography is a more powerful, albeit more complex, purification technique suitable when impurities are structurally very similar to the desired compound and thus have similar solubility properties.[2][12]
Challenges with Hydrochloride Salts:
Running polar hydrochloride salts directly on standard silica gel can be problematic, often leading to significant peak tailing or the compound not eluting at all. This is due to strong ionic interactions with the acidic silica surface.
Recommended Strategy: Free-Basing for Chromatography
-
Convert to Free Base: Dissolve the crude hydrochloride salt in a minimal amount of water. Add a base (e.g., saturated sodium bicarbonate solution or 1M NaOH) dropwise until the solution is basic (pH > 9). The free base, Isoquinolin-3-ylmethanamine, will often precipitate or can be extracted.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
Silica Gel Chromatography: Purify the crude free base using a silica gel column.
-
Mobile Phase: A gradient system of DCM and Methanol is a good starting point (e.g., 100% DCM to 95:5 DCM:Methanol). To prevent tailing of the amine on the acidic silica, add a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase.
-
-
Re-formation of the Salt: After identifying and combining the pure fractions, evaporate the solvent. Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., Methanol or Diethyl Ether) and add a stoichiometric amount of HCl (e.g., 2M HCl in diethyl ether) to precipitate the pure this compound. Collect the pure salt by filtration.
References
- 1. veeprho.com [veeprho.com]
- 2. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline synthesis [quimicaorganica.org]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. LabXchange [labxchange.org]
- 10. Home Page [chem.ualberta.ca]
- 11. youtube.com [youtube.com]
- 12. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Technical Support Center: Managing Cytotoxicity of Isoquinoline Compounds in Cell Culture
Welcome to the Technical Support Center for managing the cytotoxicity of isoquinoline compounds in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with the in vitro use of this diverse class of compounds.
Introduction: The Duality of Isoquinoline Cytotoxicity
Isoquinoline alkaloids are a vast and structurally diverse group of natural products that have garnered significant scientific interest due to their wide range of biological activities.[1][2] Many of these compounds exhibit potent cytotoxic effects against various cancer cell lines, making them promising candidates for novel anticancer therapies.[3][4][5][6] However, this inherent cytotoxicity can also present a significant challenge in experimental settings, potentially confounding results and limiting therapeutic windows. Unintended cytotoxicity can lead to the misinterpretation of a compound's specific effects on a biological target, and for drug development, mitigating off-target cytotoxicity is paramount for safety and efficacy.[7]
This guide will equip you with the knowledge to understand, anticipate, and manage the cytotoxic effects of isoquinoline compounds in your cell culture experiments, ensuring the integrity and reproducibility of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working with isoquinoline compounds.
Q1: Why is my isoquinoline compound showing high cytotoxicity even at low concentrations?
A1: Several factors can contribute to high cytotoxicity:
-
Mechanism of Action: Many isoquinoline alkaloids exert their cytotoxic effects through mechanisms like DNA intercalation, generation of reactive oxygen species (ROS), and induction of apoptosis.[3][4] Sanguinarine, for example, intercalates into DNA and generates oxidative stress.[3] Some isoquinoline-1,3,4-trione derivatives can also generate ROS, leading to caspase-3 inactivation.[8][9]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.[10] It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line through a dose-response experiment.[3][11]
-
Compound Solubility: Poor solubility of isoquinoline compounds in aqueous culture media can lead to the formation of precipitates.[12][13][14][15] These precipitates can cause mechanical stress to cells or result in an inaccurate estimation of the actual compound concentration, leading to unexpected toxicity.
-
Culture Conditions: Suboptimal cell culture conditions, such as nutrient depletion or changes in pH, can sensitize cells to the cytotoxic effects of a compound.[16][17]
Q2: How can I reduce the cytotoxicity of my isoquinoline compound without compromising its intended biological effect?
A2: Balancing efficacy and toxicity is a key challenge. Consider these strategies:
-
Optimize Concentration and Incubation Time: Conduct a thorough dose-response and time-course experiment to identify a therapeutic window where the desired biological effect is observed with minimal cytotoxicity.[7][18] Shorter incubation times may be sufficient to achieve the desired outcome while reducing cell death.[18]
-
Structural Modification: If you are involved in the development of the compound, medicinal chemists may be able to modify its structure to reduce toxicity while preserving its intended activity.[7][12][19]
-
Co-treatment with Cytoprotective Agents: In some instances, co-treatment with antioxidants or specific pathway inhibitors can mitigate cytotoxic effects.[7] For example, if your compound induces oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) might be beneficial. However, this can complicate the interpretation of your primary results.
-
Use of Drug Delivery Systems: Encapsulating the isoquinoline compound in nanoparticles or liposomes can control its release and potentially reduce systemic toxicity, although this is more relevant for in vivo studies.[20]
Q3: My results from cytotoxicity assays (e.g., MTT, MTS) are inconsistent. What could be the cause?
A3: Inconsistent results are a common frustration. Here are some potential culprits:
-
Compound Precipitation: As mentioned, poor solubility is a major source of variability.[12] Ensure your compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in the culture medium.[13][21]
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.[16][18] Always perform a cell count before seeding and ensure a uniform distribution of cells.
-
Reagent Variability: Different lots of serum or media can impact cell growth and drug sensitivity.[20] It's good practice to test new lots of critical reagents before use in large-scale experiments.
-
Assay Interference: Some compounds can interfere with the chemistry of the viability assay itself.[22] For example, compounds that act as reducing agents can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[22] Consider using an alternative viability assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).[22][23]
-
Cell Passage Number: Cells at very high passage numbers can have altered responses to stimuli.[7] Use cells within a consistent and reasonably low passage number range.
Q4: How do I choose the right cytotoxicity assay for my isoquinoline compound?
A4: The choice of assay depends on the suspected mechanism of action and your experimental goals.
-
Metabolic Assays (MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often correlated with viability.[22] They are high-throughput and cost-effective. However, they can be affected by compounds that alter cellular metabolism without directly causing cell death.[24]
-
Membrane Integrity Assays (LDH, Trypan Blue): These assays measure the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of a dye by non-viable cells, respectively. They are direct measures of cell death.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a good indicator of metabolically active cells. They are generally more sensitive than colorimetric assays.[22]
-
Apoptosis Assays (Caspase Activity, Annexin V): If you hypothesize that your compound induces programmed cell death (apoptosis), you can use assays that measure the activity of caspases (key enzymes in the apoptotic cascade) or the externalization of phosphatidylserine (an early apoptotic marker) using Annexin V staining.[4][25] Many isoquinoline alkaloids are known to induce apoptosis through caspase-dependent pathways.[4][26]
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter.
Troubleshooting Scenario 1: Unexpectedly High Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Incorrect Compound Concentration | 1. Double-check all calculations for stock solution and working dilutions. 2. Verify the molecular weight of the compound. 3. Consider having the concentration of your stock solution analytically verified. |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in media.[13] 3. Perform a solubility test of your compound in the cell culture medium.[15] |
| High Cell Sensitivity | 1. Perform a detailed dose-response curve to accurately determine the IC50 value for your specific cell line.[7] 2. Review the literature to see if your cell line is known to be particularly sensitive to similar compounds. 3. Consider testing the compound on a less sensitive cell line as a control. |
| Suboptimal Cell Health | 1. Ensure cells are healthy and in the exponential growth phase before starting the experiment. 2. Check for signs of microbial contamination.[27] 3. Use cells with a low passage number.[7] |
Troubleshooting Scenario 2: Compound Appears Ineffective (Low Cytotoxicity)
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare fresh dilutions from a stable stock solution for each experiment. 2. Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light if the compound is light-sensitive. |
| Insufficient Incubation Time | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.[18] Some compounds may require a longer duration to exert their cytotoxic effects. |
| Cell Resistance | 1. Verify that your cell line is not known to be resistant to the class of compound you are testing. 2. If using a cancer cell line, check for the expression of multidrug resistance (MDR) proteins like P-glycoprotein (P-gp).[12] |
| Assay Limitations | 1. Ensure the chosen cytotoxicity assay is appropriate for the compound's mechanism of action. For example, a compound that induces cell cycle arrest without immediate cell death may not show a strong effect in a short-term viability assay.[28][29] |
Part 3: Experimental Protocols & Data Presentation
This section provides detailed protocols for key experiments and a template for data presentation.
Protocol 1: Determining the IC50 of an Isoquinoline Compound using the MTT Assay
This protocol provides a step-by-step guide for assessing cell viability.
Materials:
-
96-well cell culture plates
-
Your chosen cell line
-
Complete cell culture medium
-
Isoquinoline compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoquinoline compound in complete medium. It is important to keep the final solvent concentration consistent across all wells and below a non-toxic level (typically <0.5% DMSO).[18]
-
Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).[7]
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[18]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation: Example IC50 Table
Summarize your quantitative data in a clear and structured table.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Sanguinarine | A375 (Melanoma) | 48 | 0.11 - 0.54 µg/mL* | [5] |
| Berberine | A375 (Melanoma) | 72 | Moderate activity | [11] |
| Palmatine | G361 (Melanoma) | 72 | Moderate activity | [11] |
| Compound 1g (Mansouramycin derivative) | MDA-MB-231 (Breast Cancer) | 72 | 5.12 ± 0.11 | [26] |
| Pyrazino[1,2-b]isoquinoline-4-one (1b) | HT-29 (Colon Cancer) | Not Specified | 0.195 | [28] |
*Note: Original data presented in µg/mL. Conversion to µM requires the molecular weight. **Note: "Moderate activity" indicates a less potent cytotoxic effect as described in the source.
Part 4: Visualizing Mechanisms and Workflows
Diagrams can clarify complex biological pathways and experimental procedures.
Diagram 1: General Mechanisms of Isoquinoline-Induced Cytotoxicity
This diagram illustrates the primary pathways through which isoquinoline compounds can induce cell death.
Caption: Key pathways of isoquinoline-induced cytotoxicity.
Diagram 2: Troubleshooting Workflow for Inconsistent Cytotoxicity Data
This flowchart provides a logical sequence of steps to diagnose and resolve variability in cytotoxicity assays.
Caption: Troubleshooting inconsistent cytotoxicity results.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Isoquinoline - Wikipedia [en.wikipedia.org]
- 22. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isoginkgetin Induces Caspase Cascade Activation and Cell Apoptosis via JNK Signaling in Oral Cancer [jcancer.org]
- 26. Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen - PMC [pmc.ncbi.nlm.nih.gov]
- 27. corning.com [corning.com]
- 28. Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isoquinoline-Based Enzyme Inhibitors: A Focus on the Isoquinolin-3-ylmethanamine Scaffold
The isoquinoline core, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to be readily functionalized have made it a cornerstone in the development of a multitude of biologically active compounds, including a significant number of enzyme inhibitors.[1][2] This guide provides a comparative overview of isoquinoline-based inhibitors targeting various key enzymes implicated in disease, with a conceptual focus on the potential of the Isoquinolin-3-ylmethanamine hydrochloride scaffold. While specific biological data for this compound is not extensively available in the public domain, its structure serves as a valuable template to explore the broader landscape of isoquinoline inhibitors. We will delve into the structure-activity relationships, mechanisms of action, and experimental evaluation of isoquinoline inhibitors targeting prominent enzyme families, including Poly(ADP-ribose) Polymerases (PARPs), protein kinases, and Indoleamine 2,3-dioxygenase 1 (IDO1).
The Isoquinoline Scaffold: A Versatile Platform for Inhibitor Design
The isoquinoline framework, consisting of a benzene ring fused to a pyridine ring, provides a versatile template for designing enzyme inhibitors.[2] Its aromatic nature allows for various substitution patterns, enabling the fine-tuning of electronic and steric properties to achieve potent and selective binding to the target enzyme's active site. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a crucial interaction in many enzyme-inhibitor complexes.[3]
The general structure of Isoquinolin-3-ylmethanamine highlights a key feature: a basic aminomethyl group at the 3-position. This functional group can participate in hydrogen bonding and ionic interactions, potentially anchoring the molecule within an enzyme's active site. The isoquinoline core itself can engage in hydrophobic and pi-stacking interactions. The specific substitution patterns on the isoquinoline ring and modifications of the aminomethyl group are critical determinants of target selectivity and inhibitory potency.[4][5]
Comparative Analysis of Isoquinoline Inhibitors Across Key Enzyme Classes
The versatility of the isoquinoline scaffold is evident in its successful application in developing inhibitors for diverse enzyme families. Below, we compare prominent examples of isoquinoline-based inhibitors for three major classes of therapeutic targets.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[6] Several isoquinoline-based PARP inhibitors have been developed, showcasing the scaffold's ability to mimic the nicotinamide moiety of the NAD+ substrate.[7][8]
| Compound | Structure | Target(s) | IC50 | Key Structural Features & MoA | Reference |
| 1,5-Isoquinolinediol | 1,5-dihydroxyisoquinoline | PARP-1 | - | A known PARP-1 inhibitor that attenuates oxidative stress. The hydroxyl groups are critical for its activity. | [9] |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | Fused heterocyclic system | PARP-1 | 0.45 µM | A potent inhibitor where the fused thieno ring enhances binding. It exhibits neuroprotective effects by reducing PARP activation. | [7] |
| 5-substituted isoquinolin-1-ones | Isoquinolin-1-one core | PARP | - | 5-bromo and 5-iodo derivatives show potent PARP inhibition. The halogen substitution likely contributes to binding affinity. |
Mechanism of Action: Isoquinoline-based PARP inhibitors typically act as competitive inhibitors of NAD+, binding to the nicotinamide-binding pocket of the enzyme. The isoquinoline ring mimics the nicotinamide group, while various substituents at different positions enhance binding affinity and selectivity.
Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[10][11] The isoquinoline scaffold has been instrumental in the development of numerous kinase inhibitors, often by targeting the ATP-binding site.[3][10]
| Compound | Structure | Target(s) | IC50 | Key Structural Features & MoA | Reference |
| Apomorphine | Aporphine isoquinoline alkaloid | PKA, MLCK, PKC | 1 µM (PKA), 11 µM (MLCK), 8 µM (PKC) | A potent inhibitor of several protein kinases, acting competitively with respect to ATP. | [11] |
| Pyrazolo[3,4-g]isoquinolines | Fused pyrazolo-isoquinoline | Haspin, CLK1, DYRK1A, CDK9 | 57 nM (Haspin for compound 1b) | Fused ring system with specific substitutions at the 4- or 8-position determines kinase selectivity. | [12] |
| 4-Substituted Isoquinolines | General isoquinoline scaffold | CDKs, GSK3, MAPK pathway | Varies | Substituents at the 4-position are crucial for targeting various kinases involved in cell cycle and signaling. | [13] |
Mechanism of Action: Many isoquinoline kinase inhibitors are ATP-competitive, occupying the adenine-binding pocket of the kinase. The isoquinoline nitrogen often forms a key hydrogen bond with the hinge region of the kinase, mimicking the interaction of the adenine N1 atom.[3] Substituents on the isoquinoline ring explore other pockets within the ATP-binding site to confer potency and selectivity.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. Its upregulation in the tumor microenvironment leads to immunosuppression.[14][15] Developing IDO1 inhibitors is a promising strategy in cancer immunotherapy.[16]
| Compound | General Structure | Target(s) | IC50 | Key Structural Features & MoA | Reference |
| Novel Isoquinoline Derivatives | Isoquinoline core with various substitutions | IDO1, TDO | 0.31 µM (IDO1), 0.08 µM (TDO) for compound 43b | Designed as dual inhibitors of IDO1 and TDO. Specific substitutions are optimized for potent enzymatic inhibition. | [17] |
| Quinine Derivatives | Quinoline (structurally related to isoquinoline) | IDO1 | - | These compounds compete with heme for binding to apo-IDO1, representing an alternative inhibitory mechanism. |
Mechanism of Action: Isoquinoline-based IDO1 inhibitors can act through different mechanisms. Some are competitive inhibitors that bind to the active site, while others can target the apo-form of the enzyme, preventing heme binding which is essential for catalytic activity.
Experimental Protocols for Evaluating Isoquinoline Inhibitors
To characterize and compare the performance of isoquinoline inhibitors, a series of well-established experimental protocols are employed. These assays provide quantitative data on inhibitor potency, mechanism of action, and target engagement in a cellular context.
Enzyme Inhibition Assay (General Protocol)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
Principle: The activity of the target enzyme is measured in the presence of varying concentrations of the inhibitor. The IC50 value is the concentration of inhibitor required to reduce enzyme activity by 50%.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the isoquinoline inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a concentrated stock of the target enzyme in an appropriate buffer.
-
Prepare the enzyme's substrate and any necessary cofactors in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the assay buffer.
-
Add serial dilutions of the inhibitor to the wells. Include a control with solvent only (no inhibitor) and a blank with no enzyme.
-
Add the enzyme to all wells except the blank and incubate for a pre-determined time to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Detection:
-
Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
-
Data Analysis:
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Diagram: General Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of an isoquinoline inhibitor.
In-Cell Western™ Assay for Target Engagement
This assay quantifies the levels of a specific protein within cells in a microplate format, allowing for the assessment of how a compound affects a signaling pathway.
Principle: Cells are treated with the inhibitor, fixed, and permeabilized. Target protein levels are then detected using specific primary antibodies and fluorescently labeled secondary antibodies.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the isoquinoline inhibitor for a specified duration.
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with a solution like 4% paraformaldehyde in PBS.
-
Wash the cells and permeabilize them with a buffer containing a detergent (e.g., Triton X-100 or saponin) to allow antibody entry.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding sites with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Incubate the cells with a primary antibody specific for the target protein.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Detection and Analysis:
-
Wash the cells to remove unbound secondary antibody.
-
Scan the plate using an imaging system that can detect the fluorescent signal.
-
Quantify the fluorescence intensity in each well and normalize to cell number (e.g., using a DNA stain).
-
Diagram: In-Cell Western™ Assay Workflow
Caption: Key steps of the In-Cell Western™ assay.
Conclusion
The isoquinoline scaffold is a remarkably versatile and privileged structure in the design of enzyme inhibitors. Its derivatives have demonstrated potent and selective inhibition of key therapeutic targets, including PARPs, protein kinases, and IDO1. While specific biological data for this compound remains to be fully elucidated in publicly accessible literature, its structure embodies the key features that make the isoquinoline core a powerful tool for medicinal chemists. The comparative analysis and experimental protocols provided in this guide offer a framework for researchers to evaluate novel isoquinoline-based compounds and contribute to the development of next-generation therapeutics. The continued exploration of the vast chemical space accessible from the isoquinoline template promises to yield new and improved inhibitors for a wide range of diseases.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure activity relationships of new inhibitors of mammalian 2,3-oxidosqualene cyclase designed from isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. The Poly(ADP-Ribose)Polymerase-1 Inhibitor 1,5-Isoquinolinediol Attenuate Diabetes-Induced NADPH Oxidase-Derived Oxidative Stress in Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 16. Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isoquinolin-3-ylmethanamine Hydrochloride and Quinoline-Based Compounds for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds represent two of the most prolific and versatile heterocyclic systems. Their presence in a vast array of natural products and synthetic compounds with significant biological activities has cemented their status as "privileged structures" in drug discovery. This guide provides an in-depth, objective comparison between isoquinolin-3-ylmethanamine hydrochloride, as a representative of the 3-substituted isoquinoline class, and the broader family of quinoline-based compounds. By examining their synthesis, structure-activity relationships, and, most critically, their metabolic fates, we aim to provide a comprehensive resource for researchers navigating the selection and design of these important pharmacophores.
The Tale of Two Isomers: Quinoline and Isoquinoline at a Glance
Quinoline and isoquinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring.[1] The key difference lies in the position of the nitrogen atom within the pyridine ring. In quinoline, the nitrogen is at position 1, while in isoquinoline, it resides at position 2.[2] This seemingly subtle structural alteration has profound implications for the electronic properties, reactivity, and, ultimately, the biological activity and metabolic profile of their respective derivatives.
Quinoline-based compounds have a long and storied history in medicine, with notable examples including the antimalarial drugs quinine and chloroquine, as well as a variety of modern anticancer, antibacterial, and anti-inflammatory agents.[2][3][4] The quinoline scaffold's ability to intercalate with DNA and inhibit key enzymes has made it a cornerstone of therapeutic development.[5]
Isoquinoline alkaloids are also abundant in nature and have yielded a plethora of bioactive molecules, including the analgesic morphine and the vasodilator papaverine.[6][7] Synthetic isoquinoline derivatives have been explored for a wide range of therapeutic applications, demonstrating anticancer, antimicrobial, and enzyme inhibitory activities.[6][7][8]
Synthesis of the Core Scaffolds: Building the Foundation
The synthetic accessibility of a scaffold is a critical consideration in drug development. Fortunately, a variety of robust and versatile methods exist for the construction of both quinoline and isoquinoline cores. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the heterocyclic ring.
Crafting the Quinoline Ring
Several classic named reactions provide reliable access to the quinoline scaffold. These methods typically involve the condensation of anilines with carbonyl compounds.
The Friedländer Synthesis: This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[9][10]
The Doebner-von Miller Reaction: This method utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a Lewis or Brønsted acid to generate quinolines.[11][12]
Experimental Protocol: A Representative Friedländer Synthesis [9]
Objective: To synthesize a substituted quinoline derivative.
Materials:
-
o-aminobenzaldehyde (1 equivalent)
-
Ethyl acetoacetate (1.2 equivalents)
-
Ethanol (solvent)
-
Sodium hydroxide (catalyst)
Procedure:
-
Dissolve o-aminobenzaldehyde and ethyl acetoacetate in ethanol in a round-bottom flask.
-
Add a catalytic amount of sodium hydroxide to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired quinoline derivative.
Assembling the Isoquinoline Nucleus
The synthesis of the isoquinoline core often involves the cyclization of β-phenylethylamine derivatives.
The Bischler-Napieralski Reaction: This is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[8][13]
The Pomeranz–Fritsch Reaction: This reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[14][15]
Experimental Protocol: A Representative Bischler-Napieralski Reaction [1][8]
Objective: To synthesize a 3,4-dihydroisoquinoline derivative.
Materials:
-
N-acetyl-β-phenylethylamine (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (2-3 equivalents)
-
Anhydrous toluene (solvent)
Procedure:
-
Dissolve N-acetyl-β-phenylethylamine in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Slowly add phosphorus oxychloride to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3,4-dihydroisoquinoline.
A Tale of Two Metabolisms: The Critical Difference in Genotoxicity
Perhaps the most significant distinction between quinoline and isoquinoline scaffolds from a drug development perspective lies in their metabolic pathways and the resulting toxicological profiles. This difference is a crucial factor in lead selection and optimization.
Quinoline can undergo metabolic activation by cytochrome P450 enzymes to form a reactive and potentially carcinogenic quinoline-5,6-epoxide. This epoxide can covalently bind to cellular macromolecules, including DNA, leading to genotoxicity. In contrast, the metabolism of isoquinoline does not typically proceed through this epoxide pathway, and its metabolites are generally considered non-genotoxic.[1][16] This fundamental difference in biotransformation is a key determinant of their long-term safety profiles.
Caption: Metabolic pathways of quinoline and isoquinoline.
Comparative Biological Activities: A Focus on Anticancer and Antimicrobial Potential
Both quinoline and isoquinoline derivatives have demonstrated a broad spectrum of biological activities. Here, we focus on a comparative analysis of their potential as anticancer and antimicrobial agents, with a particular emphasis on 3-substituted isoquinolines as a proxy for isoquinolin-3-ylmethanamine.
Anticancer Activity
Quinoline-Based Compounds: The quinoline scaffold is a well-established pharmacophore in anticancer drug discovery.[5][17] Many quinoline derivatives exert their cytotoxic effects through various mechanisms, including:
-
Kinase Inhibition: A significant number of FDA-approved kinase inhibitors feature a quinoline core.[18] These compounds target key signaling pathways involved in cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[19]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of quinoline allows for intercalation into DNA, disrupting DNA replication and transcription. Some derivatives also inhibit topoisomerase enzymes.
Isoquinolin-3-ylmethanamine and its Analogs: While specific data for this compound is limited, studies on 3-substituted isoquinoline derivatives have revealed promising anticancer activity.[20][21] Research suggests that substitution at the 3-position of the isoquinoline ring can lead to potent cytotoxic effects. For instance, certain 3-aminoisoquinolin-1(2H)-one derivatives have shown significant growth inhibition against a panel of human cancer cell lines.[21] The mechanism of action for these compounds is an active area of investigation, with some evidence pointing towards the induction of apoptosis and cell cycle arrest.[21]
| Compound Class | Representative Biological Activity | Mechanism of Action (Examples) | Reference(s) |
| Quinoline Derivatives | Potent anticancer activity against various cell lines. | Kinase inhibition, Tubulin polymerization inhibition, DNA intercalation. | [5][18][19] |
| 3-Substituted Isoquinolines | Significant growth inhibition of cancer cells. | Induction of apoptosis, Cell cycle arrest. | [20][21] |
Table 1: Comparative Anticancer Activities.
Antimicrobial Activity
Quinoline-Based Compounds: The quinoline core is the basis for the fluoroquinolone class of antibiotics, which are widely used to treat bacterial infections. These compounds act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[22] Quinoline derivatives have also shown activity against other microbes, including fungi and parasites.
Isoquinolin-3-ylmethanamine and its Analogs: Isoquinoline derivatives have also emerged as a promising class of antimicrobial agents.[7][23] Studies have shown that certain synthetic isoquinolines exhibit potent activity against a range of bacteria, including multidrug-resistant strains.[23] While the exact mechanism of action for many of these compounds is still under investigation, some have been shown to disrupt bacterial cell wall synthesis.[23]
| Compound Class | Representative Biological Activity | Mechanism of Action (Examples) | Reference(s) |
| Quinoline Derivatives | Broad-spectrum antibacterial activity (fluoroquinolones). | Inhibition of DNA gyrase and topoisomerase IV. | [22] |
| Isoquinoline Derivatives | Activity against Gram-positive bacteria, including resistant strains. | Disruption of cell wall synthesis. | [7][23] |
Table 2: Comparative Antimicrobial Activities.
Structure-Activity Relationship (SAR) Insights
The biological activity of both quinoline and isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
For quinoline-based compounds , SAR studies have revealed that:
-
Substitution at the 3- and 4-positions can significantly influence activity, with bulky and lipophilic groups often enhancing potency.[4][9]
-
The presence of specific functional groups, such as a carboxylic acid at the 4-position, can be critical for certain biological targets.
For 3-substituted isoquinolines , emerging SAR suggests that:
-
The nature of the substituent at the 3-position is a key determinant of anticancer activity. Heteroaromatic and amino-containing groups have shown promise.[20][21]
-
Further functionalization of the isoquinoline core can modulate potency and selectivity.
Conclusion and Future Perspectives
The quinoline and isoquinoline scaffolds are both invaluable tools in the arsenal of the medicinal chemist. While quinoline-based compounds have a longer and more established track record in clinical use, the inherent genotoxicity risk associated with their metabolic activation necessitates careful consideration during drug development.
This compound and its analogs represent a promising, yet less explored, area of research. The isoquinoline core's favorable metabolic profile, coupled with the demonstrated biological activity of 3-substituted derivatives, makes this class of compounds highly attractive for the development of novel therapeutics. Future research should focus on elucidating the specific mechanisms of action of 3-aminomethylisoquinoline derivatives and conducting head-to-head comparative studies with clinically relevant quinoline-based drugs. A deeper understanding of the SAR of this class will undoubtedly pave the way for the design of next-generation therapies with improved efficacy and safety profiles.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. iipseries.org [iipseries.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. grokipedia.com [grokipedia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fujc.pp.ua [fujc.pp.ua]
- 22. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
A Researcher's Guide to Isoquinolin-3-ylmethanamine Hydrochloride: Navigating Experimental Reproducibility Through Comparative Analysis
For researchers and drug development professionals, the quest for novel therapeutic agents is both exhilarating and fraught with challenges. Among the vast landscape of heterocyclic compounds, the isoquinoline scaffold holds a place of prominence due to its prevalence in biologically active natural products and synthetic pharmaceuticals. This guide focuses on Isoquinolin-3-ylmethanamine hydrochloride, a member of this important class. However, a significant challenge in evaluating such novel compounds is the scarcity of publicly available experimental data, which directly impacts the reproducibility of research findings.
This guide addresses this critical issue head-on. In the absence of direct experimental results for this compound, we will utilize a closely related and well-characterized analogue, 3-arylisoquinolinamines , as a case study. By presenting a detailed comparative analysis of 3-arylisoquinolinamines against established chemotherapeutic agents, Paclitaxel and Doxorubicin, we aim to provide a robust framework for researchers to design, execute, and interpret experiments with a strong emphasis on scientific integrity and reproducibility.
The Challenge of Reproducibility in Preclinical Research
The reproducibility of experimental results is the cornerstone of scientific progress. However, preclinical research, particularly in oncology, has faced scrutiny over the consistency of published findings. Factors contributing to this "reproducibility crisis" are multifaceted and include:
-
Inherent Biological Variability: Cell lines and animal models can exhibit significant heterogeneity.
-
Lack of Standardized Protocols: Minor variations in experimental procedures can lead to disparate outcomes.
-
Incomplete Reporting of Methodologies: Insufficient detail in publications hinders the ability of other researchers to replicate the work.
-
Purity and Characterization of Reagents: The identity and purity of small molecules are critical variables that are not always rigorously controlled or reported.
This guide seeks to mitigate these challenges by providing detailed, self-validating experimental protocols and a transparent discussion of the variables that can influence outcomes.
Comparative Analysis: 3-Arylisoquinolinamines vs. Standard Chemotherapeutics
To provide a tangible benchmark for the potential efficacy of the isoquinoline scaffold, we will compare the reported antitumor activity of 3-arylisoquinolinamines with two widely used chemotherapeutic drugs, Paclitaxel and Doxorubicin. The human colorectal carcinoma cell line HCT-15, known for its resistance to certain drugs, will serve as our primary model system.[1]
Table 1: Comparative in vitro Cytotoxicity (IC50) against HCT-15 Cancer Cell Line
| Compound | Chemical Class | Mechanism of Action (Primary) | Reported IC50 (HCT-15) |
| 3-Arylisoquinolinamine (analogue) | Isoquinoline Derivative | G0/G1 cell cycle arrest, induction of cell death[1] | Potent activity reported, more effective than paclitaxel in paclitaxel-resistant HCT-15 cells[1] |
| Paclitaxel | Taxane | Microtubule stabilization, G2/M cell cycle arrest | ~25.64 nM[2] |
| Doxorubicin | Anthracycline | DNA intercalation, topoisomerase II inhibition | Synergistic cytotoxic effects observed in combination studies[3] |
Note: The IC50 value for 3-arylisoquinolinamines is described qualitatively in the source material as being more potent than paclitaxel in a resistant cell line. Specific numerical data was not provided.
Experimental Protocols for Robust and Reproducible Data
The following section provides detailed, step-by-step methodologies for key experiments to assess the antitumor potential of novel compounds like this compound and its analogues.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
Experimental Workflow:
Caption: Workflow for MTT-based cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate HCT-15 cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound (or analogue) and comparator compounds (Paclitaxel, Doxorubicin) in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Replace the culture medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of thecell cycle (G0/G1, S, and G2/M).
Experimental Workflow:
Caption: Workflow for cell cycle analysis using PI staining.
Detailed Protocol:
-
Cell Treatment: Seed HCT-15 cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence will be proportional to the DNA content.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Antitumor Efficacy: HCT-15 Xenograft Model
In vivo studies are essential to evaluate the therapeutic potential of a compound in a more complex biological system. The HCT-15 xenograft model in immunodeficient mice is a standard preclinical model for colorectal cancer.
Experimental Workflow:
References
- 1. Synthesis, in vitro and in vivo evaluation of 3-arylisoquinolinamines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the SAR Landscape of Isoquinolin-3-ylmethanamine Hydrochloride Analogs: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis of a Promising Scaffold in Medicinal Chemistry
The isoquinoline core is a well-established privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the vast family of isoquinoline derivatives, isoquinolin-3-ylmethanamine hydrochloride and its analogs represent a specific chemotype with significant potential for therapeutic development. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative framework for researchers and drug development professionals.
The Isoquinolin-3-ylmethanamine Core: Synthesis and Chemical Space
The synthetic accessibility of the isoquinoline nucleus is a key factor driving its exploration in drug discovery. Several classical and modern synthetic methodologies allow for the efficient construction of the core and the introduction of diverse substituents.
Established Synthetic Routes
The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis.[2] This intramolecular cyclization of a β-phenylethylamine derivative, followed by reduction, provides a versatile entry point to the tetrahydroisoquinoline scaffold, which can then be aromatized to the corresponding isoquinoline.
Another powerful method is the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal. Variations of these and other methods, such as transition-metal-catalyzed annulations, have expanded the accessible chemical space for isoquinoline derivatives.[3]
Experimental Protocol: Generalized Bischler-Napieralski Reaction for Tetrahydroisoquinoline Precursors
The following protocol outlines a general procedure for the synthesis of a 1-substituted tetrahydroisoquinoline, a common precursor to isoquinoline derivatives.
Step 1: Acylation of Phenylethylamine
-
To a solution of a substituted phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added an acyl chloride or anhydride (1.1 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-acyl-phenylethylamine.
Step 2: Cyclization (Bischler-Napieralski Reaction)
-
The crude N-acyl-phenylethylamine (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile or toluene).
-
A dehydrating agent, such as phosphorus oxychloride (POCl₃, 2.0-3.0 eq) or phosphorus pentoxide (P₂O₅, 1.5 eq), is added portion-wise at 0 °C.
-
The reaction mixture is heated to reflux for 2-6 hours.
-
The solvent is removed under reduced pressure, and the residue is carefully quenched with ice-water and basified with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide.
-
The product, a 3,4-dihydroisoquinoline, is extracted with an organic solvent (e.g., ethyl acetate or chloroform), and the combined organic layers are washed, dried, and concentrated.
Step 3: Reduction to Tetrahydroisoquinoline
-
The 3,4-dihydroisoquinoline (1.0 eq) is dissolved in methanol or ethanol.
-
Sodium borohydride (NaBH₄, 1.5-2.0 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature for 1-3 hours.
-
The solvent is evaporated, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated to afford the tetrahydroisoquinoline product.
Caption: Generalized workflow for the synthesis of tetrahydroisoquinoline precursors via the Bischler-Napieralski reaction.
Biological Activities and Structure-Activity Relationships of Isoquinoline Analogs
Isoquinoline derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and neurological effects.[1][4] While specific data for this compound analogs is scarce, we can extrapolate SAR trends from related isoquinoline classes.
Anticancer Activity
The anticancer properties of isoquinolines are often attributed to their ability to interact with various biological targets, including topoisomerases, kinases, and microtubules.[1]
-
Substitution at the 1- and 3-positions: The nature of the substituent at these positions is often critical for activity. Aromatic or heteroaromatic groups can engage in pi-stacking interactions within the target's binding site.
-
Substitution on the Benzene Ring: The electronic properties and steric bulk of substituents on the fused benzene ring can significantly influence potency and selectivity. Electron-donating or -withdrawing groups can modulate the overall electron density of the aromatic system, affecting its binding affinity.
-
The Methanamine Side Chain: For isoquinolin-3-ylmethanamine analogs, the nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen atom are expected to be key determinants of activity. These groups can form crucial hydrogen bonds or ionic interactions with the target protein.
Antimicrobial Activity
Several isoquinoline derivatives have demonstrated potent activity against a range of bacteria and fungi.[4][5] The mechanism of action can vary, from inhibiting cell wall synthesis to interfering with nucleic acid replication.[6]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature and size of substituents, plays a crucial role in its ability to penetrate the microbial cell membrane.
-
Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, on the isoquinoline core or on appended aromatic rings has been shown to enhance antimicrobial activity in many heterocyclic compounds.[4]
-
Quaternization of the Isoquinoline Nitrogen: The formation of a quaternary ammonium salt can increase the compound's positive charge and improve its interaction with negatively charged components of the microbial cell envelope.
Comparative Analysis: A Predictive Framework
In the absence of direct comparative data for a series of this compound analogs, we present a hypothetical comparative table based on established SAR principles for isoquinolines. This table is intended to guide the design of future studies.
| Analog | Substitution at C1 | Substitution on Benzene Ring | Substitution on Amino Group | Predicted Biological Activity | Rationale |
| Parent | H | H | H | Baseline | Unsubstituted core scaffold. |
| A1 | Phenyl | 6,7-Dimethoxy | H | Potentially enhanced anticancer activity | Aromatic group at C1 can improve binding; methoxy groups are often found in bioactive natural products. |
| A2 | H | 7-Chloro | H | Potential for antimicrobial activity | Halogenation can increase membrane permeability and target interaction. |
| A3 | H | H | Benzyl | May modulate activity depending on the target | A bulky group on the amine can influence binding site interactions and selectivity. |
| A4 | 4-Fluorophenyl | H | Methyl | Potential for enhanced kinase inhibitory activity | The fluorophenyl group is a common motif in kinase inhibitors; methylation of the amine can alter basicity and binding. |
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel this compound analogs, a battery of in vitro assays is essential.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value.
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While a comprehensive SAR study on a dedicated library of these analogs is needed to fully elucidate their potential, the principles derived from the broader isoquinoline literature provide a strong foundation for rational drug design. Future research should focus on the systematic exploration of substitutions at the C1, C7, and the exocyclic amine positions to build a robust SAR and identify lead compounds for further preclinical development. The synthesis and evaluation of such focused libraries will be instrumental in unlocking the full therapeutic potential of this intriguing chemical class.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Strategic Guide to the Characterization and Comparative Analysis of Isoquinolin-3-ylmethanamine hydrochloride
For researchers and drug development professionals, the journey of a novel chemical entity from initial synthesis to a potential therapeutic candidate is a rigorous path of systematic evaluation. Isoquinolin-3-ylmethanamine hydrochloride, a compound with a potentially rich but currently undefined pharmacology, presents a classic challenge: how do we position it within the existing landscape of well-characterized inhibitors?
This guide deviates from a simple product-to-product comparison. Instead, it provides a comprehensive, field-proven framework for the initial characterization of a novel compound where the primary biological target is not yet elucidated. We will first outline a systematic approach to identify the molecular target of this compound. Subsequently, using a scientifically plausible hypothesis that our screening cascade identifies Monoamine Oxidase A (MAO-A) as the primary target, we will detail a head-to-head comparison with known, potent MAO-A inhibitors. This dual-phase approach ensures that our analysis is grounded in the logical progression of drug discovery, offering both a strategic workflow for target identification and a tactical guide for competitive inhibitor profiling.
Part 1: The Imperative of Target Identification - A Proposed Workflow
Before any meaningful comparison can be made, the biological target of this compound must be identified. An uncharacterized compound is a black box; our first task is to illuminate its mechanism of action. A broad, multi-pronged screening approach is the most efficient strategy to de-orphan this compound.[1]
The proposed workflow is designed to be systematic and to build a comprehensive biological profile of the compound . High-throughput screening (HTS) methodologies are central to this process, allowing for the rapid and simultaneous testing of the compound against a multitude of potential targets.[2][3][4]
Experimental Workflow for Target Identification
Caption: Proposed workflow for the identification of the molecular target of a novel compound.
This workflow is initiated by subjecting this compound to broad screening panels that cover major drug target classes, such as kinases, G-protein coupled receptors (GPCRs), and various enzyme families.[5][6][7] The objective of this initial phase is to cast a wide net and identify any potential interactions. Any "hits" from these screens are then subjected to more rigorous validation, including dose-response studies to determine potency (e.g., IC50 or EC50 values) and selectivity.[8] Confirmation of a direct interaction with the putative target is then sought through orthogonal assays, which may include cell-based functional assays or biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).[9]
Part 2: Hypothetical Target and Comparative Analysis - Inhibition of Monoamine Oxidase A (MAO-A)
For the purpose of this guide, we will proceed with the hypothesis that the target identification workflow (Part 1) has identified Monoamine Oxidase A (MAO-A) as the primary molecular target of this compound. MAOs are mitochondrial enzymes that are crucial in the metabolism of monoamine neurotransmitters. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate and inhibitor specificities.[10][11] Selective inhibitors of MAO-A are used in the treatment of depression and anxiety.[10]
The Monoamine Oxidase A (MAO-A) Pathway
Caption: Simplified diagram of MAO-A catalyzed degradation of monoamine neurotransmitters and its inhibition.
Selection of Known Inhibitors for Comparison
To provide a robust comparison, we will select two well-characterized MAO-A inhibitors with different mechanisms of action:
-
Clorgyline: A potent, selective, and irreversible inhibitor of MAO-A.[12][13][14] Its irreversible nature provides a clear benchmark for covalent or tightly-bound inhibitors.
-
Moclobemide: A selective and reversible inhibitor of MAO-A (RIMA).[15][16] This provides a comparator for non-covalent, transient inhibition.
Part 3: Head-to-Head Experimental Comparison
A direct comparative analysis will involve a series of biochemical assays to determine the potency, selectivity, and mechanism of inhibition for this compound relative to Clorgyline and Moclobemide.
Experiment 1: Determination of IC50 for MAO-A Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor. This will be determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-A activity.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human MAO-A enzyme in assay buffer.
-
Prepare stock solutions of this compound, Clorgyline, and Moclobemide in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the MAO-A substrate (e.g., tyramine or a more selective substrate) and a fluorescent probe that reacts with H₂O₂.[17]
-
-
Assay Procedure:
-
In a 96-well microplate, add the MAO-A enzyme to each well.
-
Add serial dilutions of the test compounds (this compound, Clorgyline, and Moclobemide) to the respective wells. Include a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes at 25°C).[18]
-
Initiate the enzymatic reaction by adding the substrate and fluorescent probe solution to all wells.
-
Measure the fluorescence kinetically over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[17]
-
Experiment 2: Selectivity Profiling against MAO-B
An ideal MAO-A inhibitor should exhibit high selectivity over the MAO-B isoform to minimize potential side effects. The selectivity index (SI) is calculated as the ratio of the IC50 for MAO-B to the IC50 for MAO-A (SI = IC50MAO-B / IC50MAO-A). A higher SI value indicates greater selectivity for MAO-A.
The protocol is identical to the MAO-A IC50 determination, with the following modifications:
-
Use recombinant human MAO-B enzyme instead of MAO-A.
-
A substrate preferentially metabolized by MAO-B, such as benzylamine, can be used for higher specificity.[19]
Experiment 3: Determining the Mechanism of Inhibition (Reversible vs. Irreversible)
Understanding whether an inhibitor binds reversibly or irreversibly is crucial for predicting its duration of action and potential for drug-drug interactions.[20][21][22][23][24]
-
Enzyme-Inhibitor Binding:
-
Incubate MAO-A enzyme with a high concentration (e.g., 10x IC50) of each inhibitor (this compound, Clorgyline, and Moclobemide) for a sufficient time to allow binding.
-
-
Dialysis:
-
Place the enzyme-inhibitor complexes in a dialysis bag with a suitable molecular weight cutoff.
-
Dialyze against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes. This will remove any unbound or reversibly bound inhibitor.
-
-
Activity Measurement:
-
After dialysis, measure the remaining MAO-A activity in each sample.
-
-
Interpretation:
-
Reversible Inhibition (e.g., Moclobemide): Enzyme activity will be significantly restored after dialysis.
-
Irreversible Inhibition (e.g., Clorgyline): Enzyme activity will remain low, as the inhibitor is covalently bound and cannot be removed by dialysis.[12][14]
-
The percentage of activity recovered for this compound will indicate its mechanism of inhibition.
-
Hypothetical Comparative Data
The following table summarizes the expected (hypothetical) data from the comparative experiments, assuming this compound is a potent and selective reversible MAO-A inhibitor.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) | Mechanism of Inhibition |
| Isoquinolin-3-ylmethanamine HCl | 50 | >10,000 | >200 | Reversible |
| Clorgyline | 1.2[12] | 1,900[12] | ~1583 | Irreversible[12][14] |
| Moclobemide | ~10,000[15] | >1,000,000[15] | >100 | Reversible[15][16] |
Conclusion and Forward Outlook
This guide has presented a robust, two-part strategy for the characterization and comparative analysis of a novel compound, this compound. The initial and most critical phase involves a systematic workflow for target identification, a necessary precursor to any meaningful comparative study.
By hypothesizing that this compound is a selective and reversible MAO-A inhibitor, we have outlined a detailed head-to-head comparison against established inhibitors, Clorgyline and Moclobemide. The proposed experiments for determining potency (IC50), selectivity, and mechanism of inhibition provide a clear, actionable framework for researchers.
The hypothetical data suggest that this compound could represent a promising lead compound with a desirable profile of potent, selective, and reversible MAO-A inhibition. The next logical steps in its development would involve in vivo efficacy studies in relevant animal models of depression and anxiety, comprehensive ADME/Tox profiling, and further structure-activity relationship (SAR) studies to optimize its properties. This structured approach, grounded in sound scientific principles and validated experimental protocols, is essential for advancing novel chemical entities through the drug discovery pipeline.
References
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Enzyme Target and Screening - Creative BioMart [creativebiomart.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Clorgyline hydrochloride, MAO-A inhibitor (CAS 17780-75-5) | Abcam [abcam.com]
- 14. caymanchem.com [caymanchem.com]
- 15. apexbt.com [apexbt.com]
- 16. Moclobemide. An update of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. knyamed.com [knyamed.com]
- 21. Enzyme inhibitors, reversible_and_irreversible | PPTX [slideshare.net]
- 22. aklectures.com [aklectures.com]
- 23. homework.study.com [homework.study.com]
- 24. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming On-Target Effects: A Case Study with the Hypothetical DAPK1 Inhibitor, Isoquinolin-3-ylmethanamine hydrochloride
As Senior Application Scientists, we understand that the journey from a promising chemical scaffold to a validated biological tool or therapeutic lead is fraught with challenges. A primary hurdle is unequivocally demonstrating that a compound's observed effect stems from its intended molecular target and not from confounding off-target interactions. This guide provides a multi-tiered framework for confirming the on-target effects of novel kinase inhibitors, using Isoquinolin-3-ylmethanamine hydrochloride as a hypothetical inhibitor of Death-associated protein kinase 1 (DAPK1).
DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a pivotal role in regulating apoptosis, autophagy, and other cellular processes.[1][2] Its dysregulation is implicated in cancer and neurodegenerative diseases, making it a compelling therapeutic target.[3][4][5] This guide will walk through a logical, self-validating experimental workflow designed to build a robust evidence package for on-target engagement and activity.
The Multi-Tiered Validation Workflow
Caption: A multi-tiered workflow for validating on-target inhibitor effects.
Tier 1: Confirming Direct Target Engagement with CETSA
The first and most crucial question is whether the compound physically interacts with its intended target in a native cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying this direct engagement.[6]
The Principle of CETSA: The foundation of CETSA is ligand-induced thermal stabilization.[7][8] When a compound (ligand) binds to its target protein, the resulting complex is more resistant to heat-induced denaturation. By heating intact cells or cell lysates across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift." A shift in the protein's melting curve to a higher temperature in the presence of the compound is strong evidence of direct binding.[9][10]
Experimental Protocol: CETSA for DAPK1 Target Engagement
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., HeLa cells, where DAPK1 was first identified) to ~80% confluency.[1] Treat cells with this compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating: Harvest cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis & Soluble Fraction Isolation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Quantification & Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein from each temperature point by SDS-PAGE and Western blot using a specific antibody against DAPK1.
-
Data Interpretation: Quantify the band intensities at each temperature. Plot the percentage of soluble DAPK1 relative to the non-heated control against the temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
Tier 2: Measuring Direct Biochemical Inhibition
Confirming that the compound binds to DAPK1 is the first step. The next is to prove that this binding inhibits the protein's enzymatic function. An in vitro kinase assay directly measures the ability of DAPK1 to phosphorylate a substrate and how this is affected by an inhibitor.
The Rationale: This experiment isolates the enzyme, substrate, and inhibitor from other cellular components, providing a clean assessment of biochemical potency. We will compare our test compound to a known, well-characterized kinase inhibitor as a positive control and an inactive compound or vehicle as a negative control. Staurosporine is a potent, albeit non-selective, DAPK1 inhibitor that can serve as a useful positive control in this context.[11]
Experimental Protocol: In Vitro DAPK1 Kinase Assay
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as a proxy for kinase activity.[12]
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human DAPK1 enzyme and a suitable peptide substrate (e.g., KKLNRTLSFAEPG).[11]
-
Compound Titration: Prepare a serial dilution of this compound, Staurosporine (positive control), and a negative control compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add 1 µL of each compound dilution. Add 2 µL of the DAPK1 enzyme solution and 2 µL of a substrate/ATP mix. Incubate at room temperature for 60 minutes.
-
Signal Detection: Add 5 µL of an ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. Add 10 µL of a Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Data Analysis: Measure luminescence using a plate reader. The signal is proportional to DAPK1 activity. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
Comparative Performance Data (Hypothetical)
| Compound | Target | IC50 (nM) | Notes |
| Isoquinolin-3-ylmethanamine HCl | DAPK1 | 75 | Potent inhibition demonstrated. |
| Staurosporine (Positive Control) | DAPK1 | 4.3[11] | Known potent (but non-selective) inhibitor. |
| Negative Control Compound | DAPK1 | > 10,000 | Inactive, as expected. |
Tier 3: Verifying Downstream Cellular Pathway Modulation
An effective on-target inhibitor should modulate the specific signaling pathway in which the target protein operates. DAPK1 is known to induce autophagy by phosphorylating Beclin-1, a key protein in the autophagy pathway.[13][14] We can use Western blotting to measure the phosphorylation status of Beclin-1 in cells following treatment.
The Rationale: This experiment bridges the gap between biochemical inhibition and a cellular response. By observing a change in the phosphorylation of a known downstream substrate, we can confirm that the inhibitor is active in a cellular context and engages the expected pathway.
Caption: DAPK1 phosphorylates Beclin-1 to induce autophagy, a process blocked by an effective inhibitor.
Experimental Protocol: Western Blot for Phospho-Beclin-1
This protocol is based on standard procedures for detecting phosphorylated proteins.[15]
-
Cell Treatment & Lysis: Seed HCT 116 cells and treat with a vehicle, this compound (75 nM), or Staurosporine (5 nM) for 2-4 hours. Induce DAPK1 activity with a known stimulus (e.g., starvation using Earle's Balanced Salt Solution) where appropriate.[16]
-
Lysate Preparation: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
SDS-PAGE and Transfer: Quantify protein concentration, denature samples, and separate proteins on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.[15] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Beclin-1 (e.g., at Thr119).[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To normalize, strip the membrane and re-probe with antibodies for total Beclin-1 and a loading control (e.g., β-Actin).[16][17]
Tier 4: Confirming the Expected Cellular Phenotype
The final tier of validation is to demonstrate that target engagement and pathway modulation translate into the expected biological outcome. Since DAPK1 is a positive mediator of apoptosis, its inhibition should protect cells from certain death stimuli.[1][5]
The Rationale: This experiment provides crucial functional evidence. If this compound is an on-target DAPK1 inhibitor, it should phenocopy the effect of DAPK1 knockdown or knockout in relevant assays, such as reducing apoptosis in response to stimuli like interferon-gamma (IFN-γ), which is known to activate DAPK1.[1][2]
Experimental Protocol: Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Seed cells (e.g., HeLa) in a 6-well plate. Pre-treat cells for 2 hours with vehicle, this compound (75 nM), or Staurosporine (5 nM).
-
Apoptosis Induction: Add an apoptotic stimulus known to act through DAPK1, such as IFN-γ, and incubate for 24-48 hours.
-
Staining: Harvest the cells and wash with cold PBS. Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. A significant reduction in apoptosis in the compound-treated group compared to the vehicle control (in the presence of the stimulus) confirms the expected protective phenotype.
Comparative Performance Data (Hypothetical)
| Treatment Condition | % Apoptotic Cells (Annexin V+) | Conclusion |
| Vehicle (No Stimulus) | 5% | Baseline apoptosis. |
| Vehicle + IFN-γ Stimulus | 45% | Stimulus induces apoptosis as expected. |
| Isoquinolin-3-ylmethanamine HCl + IFN-γ | 15% | Compound significantly reduces apoptosis. |
| Staurosporine + IFN-γ | 12% | Positive control reduces apoptosis. |
Conclusion
By systematically progressing through this multi-tiered validation framework, we can build a powerful and convincing case for the on-target activity of this compound as a DAPK1 inhibitor. This approach, moving from direct binding (CETSA), to biochemical inhibition (kinase assay), to pathway modulation (Western blot), and finally to a functional cellular outcome (apoptosis assay), provides the rigorous, self-validating evidence required for confident advancement of a novel compound in the drug discovery pipeline.
References
- 1. Frontiers | Death-associated protein kinase 1: a double-edged sword in health and disease [frontiersin.org]
- 2. Frontiers | Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Death-Associated Protein Kinase-1 in Cell Homeostasis-Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. annualreviews.org [annualreviews.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. promega.com [promega.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Phospho-Beclin-1 (Ser30) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Beclin 1 Polyclonal Antibody (PA5-20172) [thermofisher.com]
A Researcher's Guide to Navigating the Target Landscape of ROCK Inhibitors: A Comparative Analysis of Off-Target Effects
In the intricate world of signal transduction, Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) have emerged as critical nodes in regulating a plethora of cellular processes, from cytoskeletal dynamics to cell proliferation and apoptosis.[1] Their central role in pathophysiology has made them attractive targets for therapeutic intervention in diseases ranging from cardiovascular conditions to cancer and neurodegenerative disorders.[2] Small molecule inhibitors, many built around a core isoquinoline scaffold, have been instrumental in dissecting ROCK signaling and hold significant clinical promise.
However, the path of a kinase inhibitor from bench to bedside is fraught with the challenge of off-target effects, where a compound interacts with unintended molecular targets, potentially leading to unforeseen biological consequences and toxicities.[3][4] This guide provides a comprehensive comparison of tool compounds used to probe ROCK signaling, with a focus on understanding and evaluating their off-target profiles. We will delve into the causality behind experimental choices for characterizing inhibitor selectivity and provide actionable protocols for your own investigations.
The On-Target Landscape: The Rho-ROCK Signaling Pathway
The Rho/ROCK signaling cascade is a crucial regulator of cellular contractility and morphology.[5] It is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK kinases.[6] ROCKs, in turn, phosphorylate a host of downstream substrates, including Myosin Light Chain (MLC) and MLC phosphatase, leading to increased actomyosin contractility, stress fiber formation, and focal adhesion assembly.[6][] This pathway's involvement in fundamental cellular functions underscores the need for highly selective inhibitors to avoid disrupting normal physiology.
Caption: The Rho-ROCK signaling pathway, a key regulator of the cytoskeleton.
Comparing the Tools of the Trade: A Look at Common ROCK Inhibitors
While a multitude of ROCK inhibitors exist, many early-generation compounds, such as Y-27632 and Fasudil, exhibit activity against other kinases, particularly at the high concentrations often used in cell-based assays.[2] This promiscuity can confound experimental interpretation, attributing an observed phenotype to ROCK inhibition when it may, in fact, be the result of engaging an off-target kinase.
| Compound | Primary Target(s) | Known Off-Targets (Examples) | Typical Cell-Based Conc. | Selectivity Profile |
| Y-27632 | ROCK1, ROCK2 | PRK2, PKA, PKC | 10-50 µM | Non-selective against several kinases.[2][8] |
| Fasudil | ROCK1, ROCK2 | PKA, PKG, PKC | 10-50 µM | More selective than Y-27632 but still hits other kinases.[2][8] |
| GSK429286A | ROCK1, ROCK2 | Still requires broad profiling | Lower µM range | Reported to be more selective than earlier inhibitors. |
| KD025 (Belumosudil) | ROCK2 | Highly selective for ROCK2 over ROCK1 | Sub-µM range | Demonstrates isoform selectivity. |
This table is illustrative. Researchers should always consult comprehensive, up-to-date kinase profiling data for any inhibitor used.
The critical takeaway for a researcher is that the concentration used in an experiment matters immensely. A compound with a biochemical IC50 in the hundreds of nanomolar range that is used at 10-50 µM in cells is highly likely to be engaging multiple targets.[2] This necessitates a rigorous, multi-faceted approach to validating that the observed cellular effects are indeed due to the inhibition of the intended target.
Experimental Strategies for Deconvoluting On- and Off-Target Effects
Biochemical Kinase Profiling: Mapping the Selectivity Landscape
The gold standard for assessing inhibitor selectivity is to screen the compound against a large panel of kinases.[9] This provides a broad view of the inhibitor's interaction space and can immediately flag potential off-targets.
Workflow: Radiometric Kinase Profiling
Caption: Workflow for a radiometric kinase profiling assay.
Detailed Protocol: Single-Point Kinase Profiling
-
Compound Preparation : Prepare the test inhibitor at a concentration 100-fold higher than the final desired screening concentration (e.g., 1 mM for a 10 µM screen) in 100% DMSO.
-
Assay Plate Preparation : Dispense the compound into the assay plate containing a panel of purified kinases. Also, include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Reaction Initiation : Add the substrate and [γ-³³P]ATP mixture to each well to start the kinase reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[10]
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes).
-
Reaction Termination & Capture : Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing : Thoroughly wash the membrane to remove any unincorporated [γ-³³P]ATP.
-
Detection : Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each kinase relative to the DMSO control. Hits are typically defined as kinases showing >50% or >90% inhibition.
Causality: This direct measurement of enzymatic activity provides unambiguous evidence of inhibition. Using radiolabeled ATP is considered a gold standard as it avoids interference from fluorescent compound artifacts and does not rely on modified substrates or coupling enzymes.[11]
Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Cellular Context
While biochemical assays are powerful, they do not confirm that a compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by measuring the thermal stabilization of a target protein upon ligand binding.[12][13]
Workflow: CETSA® for Target Engagement
Caption: A typical workflow for a Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: Western Blot-Based CETSA®
-
Cell Culture and Treatment : Culture cells to ~80% confluency. Treat cells with the test inhibitor at various concentrations or with vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Heating : Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes), followed by cooling for 3 minutes at room temperature.
-
Cell Lysis : Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Sample Preparation : Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration.
-
Western Blotting : Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the target protein (e.g., ROCK1 or ROCK2).
-
Data Analysis : Quantify the band intensities at each temperature. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) to the right in the presence of the compound indicates target stabilization and therefore, engagement.[14][15]
Causality: CETSA® provides direct evidence of a physical interaction between the inhibitor and its target inside the cell.[16] If a compound inhibits ROCK in a biochemical assay and stabilizes it in CETSA®, the confidence that it is a true cellular ROCK inhibitor increases substantially.
Phenotypic Screening and Orthogonal Assays: Linking Target to Function
The final, crucial step is to correlate target engagement with a cellular phenotype. This involves measuring a downstream effect of ROCK inhibition and, where possible, using an orthogonal approach to confirm the finding.
Phenotypic Assay Example: Inhibition of Myosin Light Chain (MLC) Phosphorylation
-
Cell Treatment : Plate cells and serum-starve them to reduce basal signaling. Treat with a dose-response of your test inhibitor for 1-2 hours.
-
Stimulation : Stimulate the Rho-ROCK pathway with an agonist like lysophosphatidic acid (LPA) or by plating cells on fibronectin.
-
Lysis and Western Blot : Lyse the cells and perform a Western blot to detect the phosphorylation of a key ROCK substrate, such as MLC2 (at Ser19) or MYPT1 (at Thr853).
-
Analysis : A potent, dose-dependent decrease in substrate phosphorylation that correlates with the compound's cellular target engagement potency (from CETSA®) provides strong evidence for on-target activity.
Orthogonal Confirmation: Genetic Knockdown
To definitively link the phenotype to the target, use RNA interference (siRNA) or CRISPR-Cas9 to reduce the expression of ROCK1 and/or ROCK2.[17] If the phenotype observed with the small molecule inhibitor is recapitulated by the genetic knockdown of its target, it provides the highest level of confidence that the compound's effect is on-target.
Conclusion: A Commitment to Scientific Rigor
References
- 1. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 2. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis [thno.org]
- 8. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. annualreviews.org [annualreviews.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
"in vitro vs in vivo efficacy of Isoquinolin-3-ylmethanamine hydrochloride"
An In-Depth Guide to Evaluating the Efficacy of Novel Isoquinoline Derivatives: A Case Study Perspective on Isoquinolin-3-ylmethanamine Hydrochloride
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of isoquinoline have been extensively investigated and have shown potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] This guide focuses on this compound, a specific derivative whose public-domain efficacy data is limited. Recognizing this, we will approach this topic from a Senior Application Scientist's perspective, providing a comprehensive, exemplary framework for evaluating the in vitro and in vivo efficacy of such a novel chemical entity. This guide will leverage established methodologies and findings from related isoquinoline derivatives to propose a robust, self-validating experimental workflow, designed to thoroughly characterize the therapeutic potential of this compound class for researchers and drug development professionals.
Part 1: A Framework for In Vitro Efficacy Assessment
The initial phase of drug discovery for a novel compound like this compound involves a tiered in vitro screening cascade. This process is designed to efficiently identify biological activity, elucidate the mechanism of action, and provide a rationale for advancing the compound to more complex biological systems.
Tier 1: Broad-Spectrum Cytotoxicity Profiling
The first crucial step is to determine if the compound exhibits cytotoxic or cytostatic effects. A broad-spectrum screening against a diverse panel of human cancer cell lines is the industry-standard approach. The rationale for using a panel, such as the NCI-60 cell line panel, is to identify potential cancer-type selectivity and to build a preliminary structure-activity relationship (SAR) profile.[3]
Exemplary Protocol: MTT Cell Viability Assay
This protocol outlines a standard method for assessing cell viability through the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], U87-MG [glioblastoma])
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound, dissolved in a suitable solvent (e.g., DMSO or sterile water)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates, multichannel pipette, incubator, plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound. Replace the medium with fresh medium containing the compound at various concentrations (e.g., 0.01 µM to 100 µM). Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Hypothetical Data Presentation: IC50 Values (µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | U87-MG (Glioblastoma) |
| Isoquinolin-3-ylmethanamine HCl | 5.2 | 8.1 | 3.5 | >100 |
| Doxorubicin (Control) | 0.8 | 1.2 | 0.9 | 1.5 |
Tier 2: Mechanistic Investigation
Based on the cytotoxicity profile, the next step is to investigate the underlying mechanism of action. The broad biological activity of isoquinoline derivatives suggests several potential targets. For instance, various 3-arylisoquinolines have been identified as dual inhibitors of topoisomerase I and II.[4] Other derivatives act as inhibitors of Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO).[5]
Exemplary Protocol: Topoisomerase I DNA Relaxation Assay
This assay determines if a compound can inhibit the ability of topoisomerase I to relax supercoiled DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA)
-
Camptothecin (positive control)
-
Agarose gel, electrophoresis equipment, DNA stain (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add Topoisomerase I to initiate the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band.
Potential Signaling Pathway Involvement
Some isoquinoline derivatives have been shown to induce apoptosis by inhibiting key cell survival pathways like the PI3K/Akt/mTOR pathway.[4] Investigating the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, S6K) via Western blotting after compound treatment would be a logical next step.
Caption: Potential inhibition of the PI3K/Akt/mTOR survival pathway by an isoquinoline derivative.
Part 2: A Roadmap for In Vivo Efficacy Evaluation
Positive in vitro data provides the justification for progressing to in vivo studies. The primary goals of these studies are to assess the compound's anti-tumor efficacy and safety in a living organism.
Animal Model Selection
The choice of animal model is critical and should be guided by the in vitro results. For a compound showing efficacy against human colon cancer cells, a human tumor xenograft model in immunocompromised mice (e.g., athymic nude or NOD-SCID) is a standard choice.
Exemplary Protocol: Human Tumor Xenograft Study
Materials:
-
Athymic nude mice (6-8 weeks old)
-
HCT-116 human colon cancer cells
-
Matrigel
-
This compound formulated for in vivo administration (e.g., in a saline/DMSO/Tween-80 vehicle)
-
Calipers, analytical balance, sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of 2-5 million HCT-116 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Drug Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at one or more dose levels (e.g., 10, 30, 100 mg/kg) on a defined schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size, or at the end of the treatment period.
-
Analysis: Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis). Calculate the tumor growth inhibition (TGI).
Hypothetical Data Presentation: Tumor Growth Inhibition
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 | -- | +5 |
| Compound (30 mg/kg) | 600 | 60 | -2 |
| Positive Control (e.g., 5-FU) | 525 | 65 | -8 |
Workflow Visualization: From In Vitro Discovery to In Vivo Validation
Caption: A streamlined workflow from initial in vitro screening to in vivo proof-of-concept.
Part 3: Data Synthesis and Future Directions
The culmination of this proposed research plan would be a comprehensive data package enabling a clear comparison of the in vitro and in vivo performance of this compound.
Comparative Summary of Hypothetical Data
| Parameter | In Vitro Finding | In Vivo Correlation |
| Potency | IC50 of 3.5 µM against HCT-116 cells | 60% TGI at 30 mg/kg in HCT-116 xenograft model |
| Mechanism of Action | Inhibition of Topoisomerase I | Potential for biomarker analysis in tumor tissue |
| Selectivity | Less active against U87-MG glioblastoma cells | Efficacy in other xenograft models could be explored |
| Safety/Tolerability | N/A (assessed in separate in vitro tox assays) | Minimal body weight loss, suggesting good tolerability |
While specific efficacy data for this compound remains to be published, the rich pharmacology of the isoquinoline class provides a strong impetus for its investigation. The systematic, multi-tiered approach detailed in this guide offers a robust framework for any researcher or drug development professional seeking to evaluate this, or any other novel chemical entity. By integrating broad-based phenotypic screening with targeted mechanistic studies and validating findings in relevant in vivo models, it is possible to build a comprehensive understanding of a compound's therapeutic potential. The future development of this compound will depend on the execution of such rigorous preclinical evaluations to uncover its unique biological profile and potential clinical utility.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 4. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Isoquinolin-3-ylmethanamine Hydrochloride
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Isoquinolin-3-ylmethanamine hydrochloride (CAS No. 1628557-04-9). As a novel heterocyclic amine, comprehensive public data on its specific toxicological and environmental fate is limited. Therefore, this document is grounded in the precautionary principle , treating the compound as hazardous waste to ensure the highest degree of safety for personnel and the environment. The procedures outlined herein are based on established guidelines from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Part 1: Hazard Assessment and Waste Characterization
Inferred Hazard Profile:
Based on data for similar amine hydrochlorides and isoquinoline derivatives, the following hazards should be assumed[1][2]:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Effects: May cause respiratory irritation upon inhalation of dust.[1][2]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.
Regulatory Waste Characterization:
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3][4]
| Characteristic | Analysis for this compound |
| Ignitability | Unlikely to be ignitable as a solid salt. |
| Corrosivity | As a hydrochloride salt, it can form a mildly acidic solution. The pH of a similar compound, methylamine hydrochloride, is between 5-7, which is not considered corrosive by RCRA standards.[1][5] However, it should not be stored in metal containers.[6] |
| Reactivity | Not expected to be reactive under normal conditions. However, it is incompatible with strong oxidizing agents and strong bases. Contact with strong bases will liberate the free amine, which may have different reactivity and volatility profiles. |
| Toxicity | Lacking specific data from the Toxicity Characteristic Leaching Procedure (TCLP), the toxicity is unknown. Given its classification as "Harmful if swallowed," it is prudent to manage it as a toxic chemical waste. |
Part 2: Standard Operating Protocol for Disposal
This protocol provides a direct, step-by-step workflow for managing this compound waste from the point of generation to its final handoff for disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the minimum required PPE:
-
Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard.[2]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber).[1]
-
Body Protection: A standard laboratory coat.
Step 2: Segregate the Waste Stream
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Do Not Mix: Never mix this compound waste with the following:
-
Strong Bases (e.g., sodium hydroxide): To prevent the formation of the free amine.
-
Strong Oxidizing Agents (e.g., nitrates, perchlorates): To avoid potential exothermic or explosive reactions.[8]
-
-
Collect Separately: Collect this waste in its own designated container. If combining with other compatible organic wastes, ensure a comprehensive list of all components is maintained.[6]
Step 3: Select a Compatible Waste Container
The integrity of the waste container is paramount for safe storage.[9]
-
Material: Use a high-density polyethylene (HDPE) or glass container that is free from damage or deterioration.[3][6] Do not use metal containers.[6]
-
Closure: The container must have a secure, leak-proof screw cap.[3][9] Avoid using containers with snap caps, stoppers, or parafilm as the primary seal.
-
Condition: The container must be clean and dry before adding waste. Ideally, use the original manufacturer's container if it is in good condition.[9]
Step 4: Label the Waste Container Correctly
Proper labeling is a strict EPA requirement and essential for safety.[10]
-
Initial Labeling: From the moment the first drop of waste is added, the container must be labeled.
-
Required Information: The label must include:
Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated SAA pending pickup.[9][10]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3][6]
-
Container Management:
-
Keep the waste container securely capped at all times, except when adding waste.[9][11]
-
Do not fill the container beyond 90% capacity to allow for expansion.[6]
-
It is best practice to place the container in secondary containment (e.g., a chemical-resistant tray or bucket) to contain potential leaks.[3]
-
-
Storage Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once a container is full, it must be moved to the facility's central accumulation area within three days.[9][12]
Step 6: Arrange for Final Disposal
Hazardous waste must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.
-
Documentation: Complete any required waste pickup forms provided by your EHS office, ensuring all chemical constituents are accurately listed.[11]
Part 3: Spill and Decontamination Procedures
Accidents can happen, and a clear plan is essential for a safe response.
Small Spill Cleanup (Solid Powder):
-
Alert Personnel: Notify others in the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear a lab coat, goggles, and double nitrile gloves.
-
Containment: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pad) to avoid generating dust.[7]
-
Collection: Carefully sweep or vacuum up the material and place it into a designated hazardous waste container.[7]
-
Decontamination: Wipe the spill area with a damp cloth.
-
Dispose of Materials: All cleanup materials (gloves, absorbent pads, cloths) must be placed in the hazardous waste container.
-
Wash Hands: Wash hands thoroughly after the cleanup is complete.
Decontamination of Glassware:
-
Initial Rinse: Under a fume hood, rinse the glassware with a suitable solvent (e.g., ethanol or methanol) to dissolve any residue. Collect this rinseate as hazardous waste.
-
Wash: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Part 4: Visualized Disposal Workflow and Regulatory Summary
To aid in decision-making, the following workflow illustrates the disposal process.
Caption: A flowchart outlining the key decision and action steps for proper disposal.
Summary of EPA Hazardous Waste Generator Regulations:
This table provides a brief overview of EPA regulations. Your facility's EHS office will provide specific guidance based on your generator status.[10]
| Generator Status | Monthly Generation Rate | On-Site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg of hazardous waste | No time limit for < 100 kg. |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Up to 180 days. |
| Large Quantity Generator (LQG) | ≥ 1,000 kg of hazardous waste | Up to 90 days. |
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. biosynth.com [biosynth.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste [mde.maryland.gov]
- 5. fishersci.se [fishersci.se]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. nj.gov [nj.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. epa.gov [epa.gov]
A Strategic Guide to Personal Protective Equipment for Handling Isoquinolin-3-ylmethanamine Hydrochloride
For professionals in research and drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. Isoquinolin-3-ylmethanamine hydrochloride, a compound of interest, requires a comprehensive understanding of its potential hazards to establish safe laboratory practices. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the toxicological data of structurally related compounds and established laboratory safety principles.
Hazard Analysis: A Foundation for Safety
An analysis of available safety data for related compounds reveals several key hazards that must be addressed when handling this compound. The parent compound, isoquinoline, is known to be harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[1] It is also suspected of causing cancer.[1] Methanamine hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[2][3] Therefore, a conservative approach necessitates treating this compound as a substance with the potential for:
-
Acute Toxicity: Harmful or toxic via oral and dermal routes.
-
Skin and Eye Irritation: Potential to cause significant irritation or damage upon contact.
-
Respiratory Irritation: Possible irritation to the respiratory tract if inhaled as a dust or aerosol.
-
Chronic Effects: Long-term risks, including potential carcinogenicity, cannot be ruled out without specific data.
This hazard profile dictates a multi-layered PPE strategy to create effective barriers against all potential routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound, with detailed explanations for each selection.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, given the presumed dermal toxicity and skin irritation potential of the compound.[1][4] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | To protect against eye irritation and potential for serious eye damage from splashes or airborne particles.[1][2][5] |
| Body Protection | A fully-buttoned laboratory coat. | To protect the skin and personal clothing from contamination.[6] |
| Respiratory Protection | Not typically required for small-scale laboratory use when handled in a certified chemical fume hood. However, if there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary. | To prevent inhalation of the compound, which may cause respiratory irritation.[2][7] |
| Footwear | Closed-toe, closed-heel shoes. | To protect the feet from spills.[6] |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
The sequence of donning and doffing PPE is critical to prevent cross-contamination. The following workflow is designed to ensure a safe and contamination-free process.
PPE Donning and Doffing Workflow
Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment to minimize contamination risk.
Step-by-Step Protocols
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten all buttons.
-
Eye and Face Protection: Don safety glasses or goggles. If a splash hazard exists, wear a face shield over your primary eye protection.
-
Gloves: Put on your selected chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. For example, peel one glove off by grasping the cuff and turning it inside out. Use the inside-out glove to remove the second glove.
-
Lab Coat: Remove your lab coat by folding the contaminated exterior inward, avoiding contact with your skin and clothing.
-
Eye and Face Protection: Remove your eye and face protection.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[8][9]
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE and chemical waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow
Caption: A flowchart detailing the proper segregation and disposal pathway for waste contaminated with this compound.
Disposal Protocol:
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated solid materials should be placed in a designated, clearly labeled hazardous waste container.[1][8]
-
Chemical Waste: All solutions and surplus solid material containing this compound must be collected in a labeled hazardous waste container. Do not dispose of this chemical down the drain.[1][5]
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces after use.
-
Waste Pickup: All hazardous waste must be disposed of through a licensed disposal company in accordance with local, state, and federal regulations.
By adhering to these rigorous PPE and disposal protocols, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discovery.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.se [fishersci.se]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. biosynth.com [biosynth.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. support.hpe.com [support.hpe.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
